Product packaging for D-Glucose-d1-3(Cat. No.:CAS No. 51517-59-0)

D-Glucose-d1-3

Cat. No.: B1146262
CAS No.: 51517-59-0
M. Wt: 181.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Glucose-d1-3, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₁DO₆ and its molecular weight is 181.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆H₁₁DO₆ B1146262 D-Glucose-d1-3 CAS No. 51517-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-CUCXIZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is D-Glucose-d1-3 and its chemical structure?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucose-d1-3, a stable isotope-labeled form of D-glucose. This document outlines its chemical properties, structure, and common applications, with a focus on its use in research and development.

Introduction to this compound

This compound is a form of D-glucose in which one hydrogen atom at the C3 position has been replaced by its stable isotope, deuterium.[1] This isotopic labeling makes it a valuable tool for researchers, particularly in metabolic studies and pharmacokinetic analyses, as it can be distinguished from its unlabeled counterpart by mass spectrometry and other analytical techniques.[2][3][4] Like D-glucose, it is a monosaccharide and an essential carbohydrate in biological systems.

Synonyms: Glucose-d1-3; D-(+)-Glucose-d1-3; Dextrose-d1-3; Deuterated Glucose; Labeled Glucose

Chemical Structure and Properties

The chemical structure of this compound is identical to that of D-glucose, with the exception of the deuterium atom at the C3 position.

Chemical Structure:

Glucose_Uptake_Workflow cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D_Glucose_d1_3 This compound GLUT GLUT Transporter D_Glucose_d1_3->GLUT Binding Intracellular_Glucose Intracellular This compound GLUT->Intracellular_Glucose Transport Hexokinase Hexokinase Intracellular_Glucose->Hexokinase Substrate G6P Glucose-6-Phosphate-d1-3 Hexokinase->G6P Phosphorylation Metabolic_Pathways Further Metabolic Pathways (e.g., Glycolysis, PPP) G6P->Metabolic_Pathways Uptake_Assay_Workflow Cell_Culture 1. Cell Culture in Multi-well Plates Washing 2. Wash with Uptake Buffer Cell_Culture->Washing Incubation 3. Incubate with This compound Washing->Incubation Termination 4. Terminate Uptake with Ice-cold Buffer Incubation->Termination Lysis 5. Cell Lysis Termination->Lysis Analysis 6. Quantify by LC-MS/MS Lysis->Analysis

References

A Technical Guide to the Synthesis and Isotopic Purity of D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and isotopic purity analysis of D-Glucose-d1-3, a valuable tracer for metabolic research. The targeted introduction of a deuterium atom at the C-3 position of D-glucose allows for the precise tracking of this molecule through various biochemical pathways, aiding in the elucidation of metabolic fluxes and mechanisms of drug action. This document details the synthetic route from D-glucose, including experimental protocols, and outlines the analytical methods for determining the isotopic enrichment of the final product.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl groups of D-glucose, followed by oxidation at the C-3 position, stereoselective reduction with a deuterium source, and finally, deprotection to yield the desired labeled molecule.

Synthetic Pathway

The overall synthetic pathway can be summarized in the following three key steps:

  • Protection of D-Glucose: D-glucose is first converted to a protected form, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, to ensure regioselective modification at the C-3 position.

  • Oxidation to a 3-Keto Intermediate: The hydroxyl group at the C-3 position of the protected glucose is oxidized to a ketone, forming 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

  • Stereoselective Reduction and Deprotection: The 3-keto intermediate is then stereoselectively reduced using sodium borodeuteride (NaBD₄) to introduce a deuterium atom at the C-3 position. Subsequent removal of the isopropylidene protecting groups yields this compound.

Synthesis_Pathway D_Glucose D-Glucose Protected_Glucose 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose D_Glucose->Protected_Glucose Protection Keto_Intermediate 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuranos-3-ulose Protected_Glucose->Keto_Intermediate Oxidation Protected_Deuterated_Glucose 1,2:5,6-di-O-isopropylidene- 3-deoxy-3-deutero-α-D-glucofuranose Keto_Intermediate->Protected_Deuterated_Glucose Reduction (NaBD4) D_Glucose_d1_3 This compound Protected_Deuterated_Glucose->D_Glucose_d1_3 Deprotection

Caption: Synthetic pathway for this compound.
Experimental Protocols

This procedure is based on the established method of protecting glucose with acetone.

  • Reagents: D-glucose, anhydrous acetone, zinc chloride (fused), anhydrous sodium sulfate.

  • Procedure:

    • Suspend D-glucose in anhydrous acetone.

    • Add fused zinc chloride as a catalyst.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with an appropriate base (e.g., sodium carbonate).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting syrup by chromatography to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

The oxidation of the C-3 hydroxyl group can be achieved using various methods, such as Swern oxidation or with a DMSO/acetic anhydride system. The following protocol describes a one-pot oxidation/reduction strategy.[1]

  • Reagents: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, dimethyl sulfoxide (DMSO), acetic anhydride.

  • Procedure:

    • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of DMSO and acetic anhydride.

    • Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours) until the oxidation is complete.

    • The resulting solution containing the 3-keto intermediate can be used directly in the next step without isolation.[1]

This step introduces the deuterium label and removes the protecting groups to yield the final product.

  • Reagents: Sodium borodeuteride (NaBD₄), methanol, hydrochloric acid (or a strong acid resin like Amberlite IR-120).

  • Procedure:

    • To the solution containing the 3-keto intermediate from the previous step, add methanol as a solvent.

    • Cool the mixture in an ice bath and add sodium borodeuteride (NaBD₄) portion-wise.

    • Stir the reaction at room temperature until the reduction is complete.

    • Quench the reaction by adding a saturated solution of ammonium chloride.

    • Extract the deuterated protected glucose with an organic solvent (e.g., chloroform).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • For deprotection, dissolve the resulting syrup in an acidic solution (e.g., aqueous trifluoroacetic acid or methanol with an acid resin).

    • Stir the mixture until the removal of the isopropylidene groups is complete.

    • Neutralize the solution and purify the final product, this compound, by chromatography.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and purification techniques employed.

StepReactionStarting MaterialProductTypical Yield (%)
1ProtectionD-Glucose1,2:5,6-di-O-isopropylidene-α-D-glucofuranose40-60
2Oxidation1,2:5,6-di-O-isopropylidene-α-D-glucofuranose1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose60-70
3Reduction & Deprotection1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-uloseThis compound80-90 (for reduction)

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial for its application as a metabolic tracer. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Workflow for Isotopic Purity Analysis

Isotopic_Purity_Workflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis Derivatization Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis_GCMS Data Analysis MS_Detection->Data_Analysis_GCMS Sample_Prep_NMR Sample Preparation NMR_Acquisition NMR Acquisition (¹H, ¹³C, ²H) Sample_Prep_NMR->NMR_Acquisition Data_Analysis_NMR Spectral Analysis NMR_Acquisition->Data_Analysis_NMR D_Glucose_d1_3 This compound Sample D_Glucose_d1_3->Derivatization D_Glucose_d1_3->Sample_Prep_NMR

Caption: Workflow for isotopic purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining isotopic enrichment. Prior to analysis, glucose must be derivatized to increase its volatility.

  • Oximation: Dissolve the dry this compound sample in a solution of hydroxylamine hydrochloride in pyridine and heat at 90°C for 30 minutes.

  • Acetylation: Add acetic anhydride to the cooled mixture and heat at 90°C for 1 hour.

  • Extraction: After cooling, add water and extract the derivative with an organic solvent (e.g., dichloromethane).

  • Analysis: Inject the organic layer into the GC-MS system.

The mass spectrum of the derivatized this compound will show a molecular ion peak (or fragment ions) shifted by +1 mass unit compared to the unlabeled standard. The isotopic purity is calculated by comparing the peak intensities of the labeled (M+1) and unlabeled (M) ions, after correcting for the natural abundance of isotopes.

Analytical TechniqueParameterExpected Observation for this compound
GC-MS Mass ShiftPredominant M+1 peak for the molecular ion and fragments containing C-3.
Isotopic EnrichmentCalculated from the ratio of M+1 to M peak intensities.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium label, as well as quantify the isotopic enrichment.

  • Dissolve a known amount of this compound in deuterium oxide (D₂O).

  • Acquire ¹H, ¹³C, and ²H NMR spectra.

  • ¹H NMR: The signal corresponding to the proton at the C-3 position will be significantly reduced or absent compared to the spectrum of unlabeled D-glucose.

  • ¹³C NMR: The signal for the C-3 carbon will appear as a triplet due to coupling with the deuterium atom (spin I=1). A slight upfield shift (isotope shift) of the C-3 signal is also expected.

  • ²H NMR: A single resonance corresponding to the deuterium at the C-3 position will be observed, confirming the location of the label.

Analytical TechniqueNucleusExpected Observation for this compound
NMR ¹HAttenuation or absence of the H-3 signal.
¹³CTriplet for the C-3 signal and an isotopic upfield shift.
²HA single peak corresponding to the deuterium at C-3.

Conclusion

The synthesis of this compound via the oxidation and subsequent stereoselective deuterated reduction of a protected glucose derivative is a reliable method for producing this valuable isotopic tracer. Rigorous analysis by GC-MS and NMR spectroscopy is essential to confirm the isotopic purity and the precise location of the deuterium label. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of metabolic research and drug development to synthesize and characterize this compound for their specific applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of D-Glucose-d1-3

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated form of D-glucose. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for metabolic tracing, quantitative analysis, and mechanistic studies.

Introduction

This compound is a stable isotope-labeled version of D-glucose, a fundamental monosaccharide in biology. In this specific isotopologue, a hydrogen atom at the C-3 position is replaced by deuterium. This labeling makes it a valuable tool in metabolic research, particularly in studies involving glycolysis, the pentose phosphate pathway, and glucuronidation. Its primary applications include its use as a tracer in metabolic flux analysis and as an internal standard for quantitative assays by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The kinetic isotope effect resulting from deuterium substitution can also provide insights into enzyme reaction mechanisms.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely similar to those of unlabeled D-glucose, with minor differences arising from the increased mass of the deuterium atom.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₆H₁₁DO₆[1]
Molecular Weight 181.16 g/mol [1]
CAS Number 106032-60-4[1]
Synonyms Glucose-d1-3; D-(+)-Glucose-d1-3; Dextrose-d1-3[1]
Appearance White to off-white solidInferred from D-Glucose
Melting Point ~146 °C (for α-anomer of D-glucose)General D-Glucose data
Solubility Soluble in water (≥ 100 mg/mL)[1]
Storage Conditions Store at -20°C for short-term, -80°C for long-term

Experimental Protocols

Detailed methodologies for experiments involving this compound are crucial for obtaining reliable and reproducible data. Below are representative protocols for its synthesis and analysis.

Synthesis of this compound (General Approach)

Hypothetical Synthetic Pathway:

  • Preparation of a Precursor: Start with a suitable glucose derivative that allows for selective oxidation at the C-3 position, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • Oxidation: Oxidize the hydroxyl group at the C-3 position to a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

  • Deuteride Reduction: Reduce the ketone with a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom at the C-3 position.

  • Deprotection: Remove the isopropylidene protecting groups under acidic conditions to yield this compound.

  • Purification: Purify the final product using chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).

Quantitative Analysis by Mass Spectrometry (LC-MS/MS)

This compound is frequently used as an internal standard for the quantification of glucose in biological samples.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile containing a known concentration of this compound.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of water/acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like glucose.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium hydroxide or formate.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is common for glucose analysis.

  • MS Detection: Use multiple reaction monitoring (MRM) to detect the transitions for both unlabeled glucose and this compound.

Structural and Purity Analysis by NMR Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium label and to assess the purity of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition:

  • ¹H NMR: The proton spectrum will show the absence of the signal corresponding to the proton at the C-3 position. The coupling patterns of adjacent protons (H-2 and H-4) will also be simplified due to the absence of coupling to H-3.

  • ²H NMR: The deuterium spectrum will show a signal at the chemical shift corresponding to the C-3 position, confirming the location of the label.

  • ¹³C NMR: The carbon spectrum will show the signal for C-3 as a triplet (due to coupling with deuterium, which has a spin of 1) and at a slightly upfield chemical shift compared to unlabeled glucose.

Signaling Pathways and Logical Relationships

D-glucose is a central molecule in cellular metabolism and signaling. The uptake of glucose into cells is tightly regulated, most notably by the insulin signaling pathway.

Insulin Signaling Pathway for Glucose Uptake

Insulin binding to its receptor on muscle and fat cells initiates a signaling cascade that leads to the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake.

insulin_signaling receptor Insulin Receptor irs IRS Proteins receptor->irs Phosphorylates insulin Insulin insulin->receptor pi3k PI3K irs->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Catalyzed by PI3K akt Akt/PKB pip3->akt Activates as160 AS160 akt->as160 Inhibits glut4_vesicle GLUT4 Vesicle as160->glut4_vesicle Inhibits Translocation glut4_pm GLUT4 at Plasma Membrane glut4_vesicle->glut4_pm Translocation glucose_int Intracellular Glucose glucose_ext Extracellular Glucose glucose_ext->glucose_int Transport  GLUT4

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for Isotopic Labeling in Mass Spectrometry

The general workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment involves several key steps from sample preparation to data analysis.

isotopic_labeling_workflow sample Biological Sample (e.g., Plasma, Cell Lysate) spike Spike with Internal Standard (this compound) sample->spike extract Protein Precipitation & Metabolite Extraction spike->extract separate LC Separation (e.g., HILIC) extract->separate analyze Mass Spectrometry (ESI-MS/MS) separate->analyze data Data Analysis (Peak Integration & Ratio Calculation) analyze->data quantify Absolute Quantification of Endogenous Glucose data->quantify

Caption: General workflow for quantitative analysis using an isotopic internal standard.

References

Navigating Glycolysis: A Technical Guide to the Applications of Deuterated Glucose in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

A note on D-Glucose-d1-3: Comprehensive research did not yield specific applications or detailed experimental protocols for the this compound isotopomer in glycolysis research. The following guide will, therefore, focus on the broader and well-established applications of deuterated glucose isotopes in studying glycolysis, providing researchers, scientists, and drug development professionals with a foundational understanding of their use in metabolic tracing.

Introduction: Unraveling Glycolysis with Isotope Tracers

Glycolysis, a fundamental metabolic pathway, is central to cellular energy production and biosynthetic precursor supply. Dysregulation of glycolysis is a hallmark of numerous diseases, including cancer and metabolic disorders. Stable isotope tracers, particularly deuterated forms of glucose, have become indispensable tools for dissecting the intricate steps of this pathway.[1] By replacing hydrogen atoms with their heavier isotope, deuterium (D), researchers can track the metabolic fate of glucose through glycolysis and connected pathways, providing quantitative insights into metabolic fluxes and enzyme activities.[2] These labeled molecules are non-radioactive and can be traced using powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Core Applications of Deuterated Glucose in Glycolysis Research

Deuterated glucose analogs serve as powerful probes to investigate various aspects of glucose metabolism. Their primary applications include:

  • Metabolic Flux Analysis: Quantifying the rate at which metabolites are processed through the glycolytic pathway.

  • Pathway Elucidation: Tracing the flow of carbon atoms from glucose to downstream metabolites, confirming pathway connections and identifying alternative metabolic routes.

  • Enzyme Activity Assays: Probing the in-vivo activity of specific glycolytic enzymes by monitoring the transformation of deuterated substrates.

  • Drug Discovery and Development: Evaluating the effect of therapeutic agents on glycolytic activity and identifying potential drug targets.[2]

Analytical Techniques for Tracing Deuterated Glucose

The two primary analytical methods for detecting and quantifying deuterated metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. The incorporation of deuterium increases the mass of a metabolite, allowing for the differentiation between labeled and unlabeled species. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze the isotopic enrichment of glycolytic intermediates.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of atomic nuclei. Deuterium has a different magnetic moment than hydrogen, leading to distinct signals in an NMR spectrum. This allows for the determination of the specific positions of deuterium atoms within a molecule, providing detailed information about metabolic transformations.

Commonly Used Isotopically Labeled Glucose in Metabolic Research

While specific data for this compound is limited, a variety of other labeled glucose molecules are routinely used in glycolysis research. The choice of isotopomer is critical for a successful metabolic flux analysis experiment.

Labeled Glucose IsotopomerPrimary Application in Glycolysis ResearchAnalytical Technique(s)
[6,6-d2]D-Glucose Tracing the fate of the C6 carbon of glucose through glycolysis and the pentose phosphate pathway (PPP).MS, NMR
[1-13C]D-Glucose Quantifying the flux through the oxidative arm of the PPP. The C1 carbon is lost as 13CO2 in this pathway.MS
[U-13C6]D-Glucose General labeling of central carbon metabolism. It uniformly labels all carbons, allowing for the tracing of the complete glucose backbone into various metabolic pathways, including glycolysis and the TCA cycle.MS, NMR
2-Deoxy-D-glucose (2-DG) An inhibitor of glycolysis. It is taken up by cells and phosphorylated by hexokinase, but cannot be further metabolized, leading to the accumulation of 2-DG-6-phosphate and inhibition of glycolysis.MS

Experimental Protocols

General Protocol for a Stable Isotope Tracing Experiment in Cell Culture

This protocol provides a general framework for a metabolic labeling experiment using deuterated glucose. Specific parameters such as cell type, tracer concentration, and labeling time should be optimized for each experiment.

1. Cell Culture and Media Preparation:

  • Culture cells to the desired confluency in standard growth medium.
  • Prepare labeling medium by supplementing glucose-free medium with the desired concentration of deuterated glucose (e.g., [6,6-d2]D-Glucose) and other necessary nutrients.

2. Isotope Labeling:

  • Remove the standard growth medium from the cells.
  • Wash the cells once with phosphate-buffered saline (PBS) to remove residual unlabeled glucose.
  • Add the pre-warmed labeling medium to the cells.
  • Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled glucose.

3. Metabolite Extraction:

  • Aspirate the labeling medium.
  • Quench metabolism rapidly by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cellular debris.
  • Collect the supernatant containing the extracted metabolites.

4. Sample Analysis:

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the samples if necessary for GC-MS analysis.
  • Analyze the samples using LC-MS or GC-MS to determine the mass isotopologue distribution of glycolytic intermediates.

5. Data Analysis:

  • Correct the raw data for the natural abundance of isotopes.
  • Calculate the fractional enrichment of each metabolite to determine the extent of label incorporation.
  • Use metabolic flux analysis software to model and quantify the fluxes through glycolysis and related pathways.

Visualizing Glycolysis and Experimental Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.

Glycolysis_Pathway Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate

Caption: The core reactions of the glycolytic pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_analysis Analysis Start Seed Cells Grow Grow to Confluency Start->Grow Wash Wash with PBS Grow->Wash AddLabel Add Deuterated Glucose Medium Wash->AddLabel Incubate Incubate AddLabel->Incubate Quench Quench Metabolism Incubate->Quench Extract Extract Metabolites Quench->Extract Analyze LC-MS / GC-MS Analysis Extract->Analyze Data Data Interpretation Analyze->Data

Caption: A generalized workflow for a stable isotope tracing experiment.

References

Metabolic Fate of D-Glucose-d1-3 in Cellular Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of D-glucose deuterated at the C1 and C3 positions, often denoted in shorthand as D-Glucose-d1-3. Given the ambiguity of this nomenclature, this document will address the distinct metabolic pathways of D-glucose-1-d and D-glucose-3-d. Understanding the differential trafficking of these isotopes through central carbon metabolism is crucial for designing and interpreting stable isotope tracing studies in various research and drug development contexts.

Introduction to Deuterated Glucose Tracing

Stable isotope tracing using deuterated glucose is a powerful technique to quantitatively track the flux of metabolites through key biochemical pathways. Unlike radioactive isotopes, stable isotopes like deuterium (²H) are non-radioactive and safe for a wide range of applications, including studies in human subjects. By replacing hydrogen with deuterium at specific positions on the glucose molecule, researchers can follow the fate of these labels as they are processed through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The primary analytical methods for detecting and quantifying deuterium-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Fate of D-Glucose-1-d and D-Glucose-3-d

The position of the deuterium label on the glucose molecule determines which metabolic pathways can be effectively probed. The fates of deuterium from D-glucose-1-d and D-glucose-3-d diverge at key enzymatic steps, providing a method to distinguish between major metabolic routes.

D-Glucose-1-d

The deuterium atom at the C1 position of glucose is primarily lost during the oxidative phase of the pentose phosphate pathway (PPP) . Specifically, the enzyme glucose-6-phosphate dehydrogenase (G6PD) oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, leading to the release of the C1 carbon as CO2 and the transfer of the hydride (or deuteride) to NADP+ to form NADPH. Consequently, a significant portion of the deuterium from D-glucose-1-d will be found in the NADPH pool and subsequently transferred to other molecules in reductive biosynthesis or lost to water.

In glycolysis , the deuterium at C1 is retained through the initial steps. However, there can be some loss due to the activity of phosphomannose isomerase, which can cause an exchange of the hydrogen/deuterium at the C1 position. If the deuterium is retained through glycolysis, it will be located on the C3 of pyruvate and subsequently lactate.

D-Glucose-3-d

The deuterium at the C3 position of glucose is largely retained during the initial steps of glycolysis . It will be present on the C1 of glyceraldehyde-3-phosphate (GAP) following the aldolase reaction. This deuterium is then transferred to NAD+ to form NADH during the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. Therefore, the deuterium from D-glucose-3-d will primarily trace the activity of glycolysis and be found in the NADH pool, which can then be used in various cellular reactions, including the reduction of pyruvate to lactate by lactate dehydrogenase (LDH).

In the pentose phosphate pathway , the deuterium at C3 is retained on the pentose phosphates generated in the non-oxidative phase.

The following diagram illustrates the differential fates of deuterium from D-glucose-1-d and D-glucose-3-d.

Metabolic Fate of D-Glucose-d1 and D-Glucose-d3 cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P PPP_ox Oxidative PPP G6P->PPP_ox GAP Glyceraldehyde-3-Phosphate F6P->GAP Pyruvate Pyruvate GAP->Pyruvate GAP->Pyruvate D from C3 to NADH Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate D from C1 retained Pyruvate->Lactate D from C3 in NADH transferred AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA R5P Ribose-5-Phosphate PPP_ox->R5P NADPH NADPH PPP_ox->NADPH D from C1 PPP_nonox Non-oxidative PPP R5P->PPP_nonox PPP_nonox->F6P PPP_nonox->GAP Citrate Citrate AcetylCoA->Citrate D-Glucose-1-d D-Glucose-1-d D-Glucose-1-d->G6P D-Glucose-3-d D-Glucose-3-d D-Glucose-3-d->G6P NADH NADH

Caption: Divergent metabolic fates of D-Glucose-1-d and D-Glucose-3-d.

Quantitative Data Presentation

The following tables summarize the expected distribution of the deuterium label from D-glucose-1-d and D-glucose-3-d into key downstream metabolites. The values are illustrative and can vary depending on the cell type, metabolic state, and experimental conditions.

Table 1: Expected Deuterium Enrichment in Key Metabolites from D-Glucose-1-d

MetabolitePathwayExpected Deuterium Retention/EnrichmentNotes
NADPH Pentose Phosphate PathwayHighPrimary acceptor of deuterium from C1 of glucose during the G6PD reaction.
Lactate (C3) GlycolysisModerate to LowDeuterium is retained if it bypasses the PPP and phosphomannose isomerase activity.
Pyruvate (C3) GlycolysisModerate to LowPrecursor to lactate; similar retention pattern.
Ribose-5-Phosphate Pentose Phosphate PathwayLowThe C1 carbon and its attached deuterium are lost as CO2 in the oxidative PPP.
TCA Cycle Intermediates TCA CycleLowDeuterium would primarily enter the TCA cycle via pyruvate if retained through glycolysis.

Table 2: Expected Deuterium Enrichment in Key Metabolites from D-Glucose-3-d

MetabolitePathwayExpected Deuterium Retention/EnrichmentNotes
NADH GlycolysisHighPrimary acceptor of deuterium from C3 of glucose during the GAPDH reaction.
Lactate GlycolysisHighDeuterium is transferred from NADH to pyruvate by LDH.
Pyruvate GlycolysisLowThe deuterium is transferred to NADH before the formation of pyruvate.
Ribose-5-Phosphate Pentose Phosphate PathwayHighDeuterium at C3 is retained in the pentose phosphates.
TCA Cycle Intermediates TCA CycleModerateDeuterium can be incorporated from labeled NADH through various anaplerotic and cataplerotic reactions.

Experimental Protocols

Accurate tracing of deuterated glucose requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.

In Vitro Cell Culture Labeling Protocol

This protocol outlines a general procedure for labeling cultured cells with deuterated glucose.[1]

  • Media Preparation: Prepare a glucose-free culture medium supplemented with the desired concentration of D-glucose-1-d or D-glucose-3-d (e.g., 10 mM). It is crucial to use dialyzed fetal bovine serum to minimize interference from unlabeled glucose.[1]

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).[1]

  • Tracer Incubation: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed deuterated glucose-containing medium. Incubate for a specific period (e.g., 1-24 hours) depending on the metabolic pathways of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium and place the culture dish on dry ice to rapidly quench metabolism.

    • Add 1 mL of ice-cold 80% methanol to the dish.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

In Vitro Cell Culture Labeling Workflow A Prepare Deuterated Media C Incubate with Tracer A->C B Seed and Grow Cells B->C D Quench Metabolism C->D E Extract Metabolites D->E F Analyze by MS or NMR E->F

Caption: Workflow for in vitro deuterated glucose tracing experiments.
Sample Preparation for GC-MS Analysis

For GC-MS analysis, polar metabolites must be derivatized to increase their volatility.

  • Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization: A common two-step derivatization method is as follows:

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes to protect aldehyde and keto groups.

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes to replace active hydrogens with trimethylsilyl (TMS) groups.[2]

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Sample Preparation for NMR Analysis

NMR sample preparation is generally simpler than for GC-MS.

  • Drying: Lyophilize the aqueous metabolite extract to a powder.

  • Resuspension: Re-dissolve the dried metabolites in a known volume of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • pH Adjustment: Adjust the pH of the sample to a desired value (e.g., 7.0) using dilute NaOD or DCl in D₂O.

  • Transfer: Transfer the sample to an NMR tube for analysis.

Data Analysis and Interpretation

Mass Spectrometry

GC-MS data provides information on the mass isotopomer distribution (MID) of metabolites. The MID is the relative abundance of a metabolite with different numbers of heavy isotopes. By correcting for the natural abundance of isotopes, the fractional enrichment of the deuterium label in each metabolite can be calculated. This data can then be used in metabolic flux analysis (MFA) to quantify the rates of metabolic pathways.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the position of the deuterium label within a molecule. 1D ¹H and ²H NMR, as well as 2D correlation spectroscopy (e.g., HSQC), can be used to identify and quantify deuterated metabolites. The signal intensity in NMR is directly proportional to the concentration of the nucleus being observed, making it inherently quantitative.

Conclusion

The use of D-glucose deuterated at specific positions, such as C1 and C3, provides a powerful tool for dissecting the complexities of cellular metabolism. By carefully designing experiments and utilizing advanced analytical techniques like GC-MS and NMR, researchers can gain valuable insights into the regulation of glycolysis, the pentose phosphate pathway, and other interconnected metabolic networks. This knowledge is essential for understanding disease states and for the development of novel therapeutic strategies.

References

D-Glucose-d1-3 as an Internal Standard for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glucose-d1-3 as an internal standard in mass spectrometry for the quantitative analysis of glucose. This guide is intended for researchers, scientists, and drug development professionals who are utilizing or considering mass spectrometry for precise and accurate glucose measurements in various biological matrices.

Introduction: The Imperative for Accurate Glucose Quantification

Glucose is a central molecule in cellular metabolism, and its accurate quantification is critical in numerous fields, including diabetes research, metabolic disease studies, and the development of therapeutics. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), has emerged as a gold standard for its high sensitivity and specificity.

However, the accuracy of MS-based quantification can be compromised by several factors, including sample matrix effects, variations in ionization efficiency, and sample loss during preparation. The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to mitigate these issues through the principle of isotope dilution mass spectrometry (ID-MS).

This compound is an ideal internal standard as it is chemically identical to the analyte (D-glucose) and thus exhibits similar behavior during sample preparation, chromatography, and ionization. Its key distinction is a slightly higher mass due to the incorporation of a deuterium atom, allowing it to be distinguished from the endogenous, unlabeled glucose by the mass spectrometer. This co-eluting, mass-differentiated standard enables precise correction for analytical variability, leading to highly accurate and reproducible quantification.

Principle of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis. The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical workflow. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then measured by the mass spectrometer. Since both the analyte and the internal standard are affected similarly by any sample loss or signal suppression/enhancement, this ratio remains constant, allowing for accurate calculation of the analyte's concentration.

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

While a specific, published protocol for this compound was not identified in the literature, the following protocols for other deuterated and 13C-labeled glucose internal standards can be readily adapted. The primary modification will be the adjustment of the mass-to-charge ratios (m/z) monitored in the mass spectrometer to correspond to D-glucose and this compound.

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This protocol is a common and effective method for removing proteins from biological fluids, which can interfere with the analysis.[1]

Materials:

  • Plasma or serum samples

  • This compound internal standard stock solution (concentration to be optimized, typically in the range of the expected analyte concentration)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma or serum into a clean microcentrifuge tube.

  • Add a predetermined volume of the this compound internal standard stock solution.

  • Add 200 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a new autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides a rapid and sensitive analysis of glucose without the need for derivatization.

Instrumentation and Parameters:

ParameterValue
Chromatography Column Amino (NH2) based column (e.g., Luna 3 µm NH2 100Å, 100 x 2.0 mm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water with additives like ammonium hydroxide.
Flow Rate 0.1 - 0.4 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode
Monitored Transitions D-Glucose (Analyte): To be determined based on adduct formation (e.g., [M-H]⁻ at m/z 179.1). This compound (Internal Standard): To be determined (e.g., [M-H]⁻ at m/z 180.1). Fragment ions for MS/MS would need to be optimized.
Collision Energy To be optimized for specific transitions

Note: The specific m/z transitions for this compound will depend on the ionization mode and adduct formation. For a singly deuterated glucose, the precursor ion will have a mass approximately 1 Da higher than unlabeled glucose. Fragmentation patterns should be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization

GC-MS is a highly sensitive technique for glucose analysis but requires a derivatization step to make the sugar volatile.

Experimental Protocol: Derivatization for GC-MS (Aldonitrile Pentaacetate Derivative) [2]

Materials:

  • Lyophilized sample extract

  • Hydroxylamine hydrochloride solution (20 mg/mL in pyridine)

  • Acetic anhydride

  • Ethyl acetate

  • Nitrogen gas stream

  • Heating block

Procedure:

  • Ensure the sample extract containing the analyte and internal standard is completely dry.

  • Add 50 µL of hydroxylamine hydrochloride solution to the dry sample.

  • Heat the mixture at 90°C for 60 minutes to form the oxime.

  • Cool the solution and add 100 µL of acetic anhydride to acetylate the hydroxyl groups.

  • Incubate at 60°C for 30 minutes.

  • Evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of ethyl acetate for injection into the GC-MS.

Instrumentation and Parameters:

ParameterValue
GC Column Capillary column suitable for sugar analysis (e.g., DB-17)
Injection Mode Splitless
Oven Program Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Quadrupole or ion trap mass spectrometer
Ionization Mode Electron Ionization (EI)
Data Acquisition Full scan or Selected Ion Monitoring (SIM) for specific fragments

Quantitative Data and Method Validation

The following tables summarize typical quantitative data and validation parameters from studies using isotopically labeled glucose internal standards. These values can serve as a benchmark when developing and validating a method with this compound.

Table 1: Typical LC-MS/MS Parameters for Glucose Analysis

ParameterValueReference
Column UPLC BEH Amide (1.7 µm, 2.1 x 50 mm)[3]
Mobile Phase A 95% ACN, 2.5% MeOH, 2.4% H₂O, 0.1% NH₄OH[3]
Mobile Phase B 50% ACN, 25% MeOH, 24.9% H₂O, 0.1% NH₄OH[3]
Flow Rate 0.13 mL/min
Column Temperature 85°C
Ionization Mode ESI Negative
MRM Transitions (Glucose) 179.1 -> 59.0, 179.1 -> 89.0
MRM Transitions (¹³C₆-Glucose) 185.1 -> 61.0, 185.1 -> 92.0

Table 2: Method Validation Parameters

ParameterTypical ValueReference
Intra-assay Precision (CV%) < 2%
Inter-assay Precision (CV%) < 2%
Bias from Certified Values ≤ 0.62%
Linearity (R²) > 0.99
Recovery 93 - 105%
Limit of Quantification (LOQ) 4 mg/L

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Glucose Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of glucose in a biological sample using an internal standard.

Experimental_Workflow Sample 1. Sample Collection (e.g., Plasma, Serum) Spike 2. Addition of this compound Internal Standard Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Separate 4. Chromatographic Separation (LC or GC) Prepare->Separate Detect 5. Mass Spectrometric Detection (MS/MS) Separate->Detect Quantify 6. Data Analysis and Quantification Detect->Quantify Glycolysis_Pathway cluster_payoff Payoff Phase Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

References

Commercial suppliers of D-Glucose-d1-3 for research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to D-Glucose-d1-3 for Research Applications

This guide provides a comprehensive overview of this compound, a stable isotope-labeled sugar, for researchers, scientists, and drug development professionals. It covers the commercial availability, key specifications, and detailed methodologies for its application in metabolic research, particularly in studying glycolysis and related signaling pathways.

Commercial Availability and Specifications

This compound is a deuterated form of D-Glucose where the hydrogen atom at the C3 position is replaced by a deuterium atom. This modification makes it a valuable tracer for metabolic studies, allowing researchers to follow the fate of glucose through various biochemical pathways without the use of radioactive isotopes. Several commercial suppliers offer this compound for research purposes. The table below summarizes the key quantitative data from some of the major suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic PuritySolubility
MedchemExpress This compound106032-60-4C₆H₁₁DO₆181.1699.90%Not specified
GlpBio This compound106032-60-4C₆H₁₁DO₆181.16Not specifiedH₂O: ≥ 100 mg/mL (552.00 mM)[1]
Eurisotop D-GLUCOSE (3-D1, 97-98%)51517-59-0 (Labeled)C₆H₁₁DO₆181.16Chemical purity: 98%, Isotopic purity: 97-98%Not specified

Applications in Metabolic Research

This compound is primarily used as a tracer in metabolic flux analysis to investigate the pathways of glucose metabolism.[2] By introducing this labeled glucose into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites. This provides insights into the activity of key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The non-radioactive nature of stable isotopes makes them safe for a wide range of experimental systems.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in metabolic tracing studies, including cell culture preparation, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Cell Culture and Labeling

A general protocol for a stable isotope tracing experiment using deuterated glucose in cultured cells involves the following steps:

  • Media Preparation: Prepare a culture medium containing the desired concentration of this compound. It is crucial to use dialyzed fetal bovine serum to minimize interference from unlabeled glucose present in regular serum.

  • Cell Seeding and Growth: Seed the cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%).

  • Labeling: Replace the standard medium with the this compound containing medium and incubate for a specific period. The duration of labeling will depend on the metabolic pathway of interest and the turnover rate of the metabolites being studied.

  • Metabolite Extraction: After the labeling period, rapidly quench the metabolism and extract the metabolites. A common method involves aspirating the medium, washing the cells with an ice-cold saline solution, and then adding a cold extraction solvent (e.g., 80% methanol). The cell lysate is then collected for further analysis.

LC-MS Analysis

Liquid chromatography-mass spectrometry is a powerful technique for the analysis of labeled metabolites.

  • Sample Preparation: The extracted metabolites are dried and then reconstituted in a suitable solvent for LC-MS analysis.

  • Chromatographic Separation: The metabolites are separated using a liquid chromatography system. The choice of the column and mobile phase will depend on the specific metabolites being analyzed.

  • Mass Spectrometry Detection: The separated metabolites are then introduced into a mass spectrometer. The instrument will detect the mass-to-charge ratio of the ions, allowing for the identification and quantification of both labeled and unlabeled metabolites.

  • Data Analysis: The data from the LC-MS analysis is processed to determine the isotopic enrichment in the metabolites of interest. This information is then used to calculate metabolic fluxes.

Visualization of Metabolic Pathways and Workflows

Understanding the flow of metabolites and the experimental process is crucial for designing and interpreting metabolic tracing experiments. The following diagrams, generated using the DOT language for Graphviz, illustrate the glycolysis pathway and a typical experimental workflow for this compound tracing.

Glycolysis Pathway

This diagram illustrates the central role of glucose in cellular energy metabolism through the glycolytic pathway.

Glycolysis Glucose This compound G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-phosphate F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Diagram of the Glycolysis Pathway.
Experimental Workflow

This diagram outlines the key steps in a typical metabolic tracing experiment using this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture labeling Labeling with this compound cell_culture->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

Experimental workflow for this compound tracing.

References

A Comprehensive Technical Guide to the Stability and Storage of D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for D-Glucose-d1-3, a deuterated monosaccharide crucial for metabolic research and as a tracer in drug development. Understanding its stability profile is paramount for ensuring the integrity of experimental results and the quality of pharmaceutical formulations.

Core Stability and Storage Recommendations

This compound is a stable compound when stored under appropriate conditions. The following recommendations are based on supplier data sheets and general knowledge of carbohydrate stability.

Storage Conditions

For optimal stability, this compound should be stored as a solid powder in a well-sealed container, protected from light and moisture.

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years
In Solvent-80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]

When preparing solutions, it is advisable to use them promptly or store them aliquoted at low temperatures to minimize degradation. For aqueous stock solutions, filtration through a 0.22 µm filter is recommended before use.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Appearance White to off-white solid
Molecular Formula C₆H₁₁DO₆
Molecular Weight 181.16 g/mol
Solubility Soluble in water (≥ 100 mg/mL)

Degradation Pathways and Influencing Factors

The degradation of this compound is expected to follow similar pathways to that of non-deuterated D-Glucose. The primary factors influencing stability are temperature, pH, and light exposure.

Thermal Degradation

Elevated temperatures accelerate the degradation of glucose. Studies on non-deuterated glucose show that thermal degradation in aqueous solutions leads to the formation of various degradation products. This process, known as caramelization in the absence of amino acids, is complex and results in discoloration and a decrease in pH.

Effect of pH

The stability of glucose in aqueous solutions is significantly influenced by pH. Acidic conditions can lead to the formation of degradation products such as 3,4-dideoxyglucosone-3-ene (3,4-DGE) and 5-hydroxymethylfurfural (5-HMF). The formation of these intermediates is accelerated at higher temperatures.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of glucose. Studies on D-glucose have shown that irradiation can lead to the formation of gluconic acid and other smaller aldehydic fragments. The primary site of action for photodegradation is believed to be the 'acetal chromophore' at the C-1 position.

Kinetic Isotope Effect

The substitution of a hydrogen atom with deuterium at the C-3 position can influence the rate of degradation reactions. This is known as the kinetic isotope effect (KIE). While specific quantitative data on the KIE for the degradation of this compound is limited, studies on other deuterated glucose molecules have shown a measurable, albeit sometimes small, effect on metabolic and degradation rates. This suggests that the stability of this compound may differ slightly from that of its non-deuterated counterpart under identical conditions.

The primary degradation pathway for glucose under acidic and thermal stress is illustrated below.

Simplified Degradation Pathway of D-Glucose D_Glucose This compound Enol_Intermediate Enol Intermediate D_Glucose->Enol_Intermediate Isomerization (Heat, Acid/Base) 3_4_DGE 3,4-dideoxyglucosone-3-ene (3,4-DGE) Enol_Intermediate->3_4_DGE Dehydration 5_HMF 5-hydroxymethylfurfural (5-HMF) 3_4_DGE->5_HMF Further Dehydration

A simplified diagram of the acid-catalyzed degradation of D-Glucose.

Experimental Protocols for Stability Assessment

To ensure the reliability of studies using this compound, a thorough stability assessment is recommended. The following are generalized protocols for thermal and photostability testing, which can be adapted for specific research needs.

Thermal Stability (Accelerated) Testing Protocol

This protocol is designed to assess the stability of this compound under elevated temperature conditions.

Workflow for Accelerated Thermal Stability Testing cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep Prepare solutions of this compound in relevant aqueous buffers (e.g., pH 4, 7, 9) Aliquots Aliquot samples into sealed, inert vials Prep->Aliquots Incubate Incubate samples at various temperatures (e.g., 40°C, 60°C, 80°C) Aliquots->Incubate Timepoints Withdraw samples at specified time points (e.g., 0, 1, 2, 4, 8 weeks) Incubate->Timepoints HPLC Analyze samples by HPLC-UV/RI for purity and formation of degradation products (e.g., 5-HMF) Timepoints->HPLC Characterize Characterize any significant degradants (e.g., by LC-MS) HPLC->Characterize

A generalized workflow for conducting accelerated thermal stability studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., pH 4, 7, and 9) to assess pH-dependent degradation.

  • Storage: Store the samples in sealed, airtight containers at various elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control set stored at the recommended storage temperature (-20°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method with UV and/or refractive index detection.

  • Data Evaluation: Quantify the remaining this compound and any major degradation products. Determine the degradation rate at each condition.

Photostability Testing Protocol

This protocol follows the general principles outlined in the ICH Q1B guideline for photostability testing.

Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Solid Place solid this compound in a transparent container Expose Expose samples to a light source providing both visible and UV light (ICH Q1B conditions) Prep_Solid->Expose Prep_Solution Prepare a solution of this compound and place in a transparent container Prep_Solution->Expose Dark_Control Prepare dark controls for both solid and solution (wrap in aluminum foil) Dark_Control->Expose Analyze_Exposed Analyze exposed samples for appearance, purity (HPLC), and degradation products Expose->Analyze_Exposed Analyze_Control Analyze dark controls for comparison Expose->Analyze_Control

A generalized workflow for conducting photostability studies.

Methodology:

  • Sample Preparation: Place solid this compound in a chemically inert, transparent container. Prepare a solution of this compound and place it in a similar container.

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that meets the ICH Q1B guideline specifications for illumination and UV energy.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples. Assess for any changes in physical appearance (e.g., color change). Quantify the purity of this compound and the formation of any photodegradation products using a suitable HPLC method.

  • Comparison: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Conclusion

This compound is a stable molecule when handled and stored correctly. The primary risks to its stability come from exposure to high temperatures, extreme pH conditions, and light. For researchers and drug development professionals, adherence to the recommended storage conditions is essential to ensure the integrity and purity of this important research tool. When developing new formulations or applications, conducting specific stability studies based on the protocols outlined in this guide is strongly recommended to establish a comprehensive stability profile under the intended conditions of use.

References

Methodological & Application

Illuminating Cellular Metabolism: A Protocol for Utilizing D-Glucose-d1-3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients is paramount to unraveling disease mechanisms and developing novel therapeutics. Stable isotope tracers have emerged as indispensable tools for mapping these metabolic pathways. This document provides a comprehensive guide to the application of D-Glucose-d1-3, a deuterated glucose isotopologue, in cell culture experiments for the precise measurement of metabolic fluxes, with a particular focus on NADPH production through the Pentose Phosphate Pathway (PPP).

Application Notes

This compound, where a single deuterium atom replaces a hydrogen atom at the third carbon position, serves as a powerful tracer to investigate specific arms of glucose metabolism. Unlike the more common ¹³C-labeled glucose tracers that follow the carbon backbone, deuterium-labeled glucose provides unique insights into redox metabolism.[1] The primary application of this compound is to quantify the contribution of the oxidative Pentose Phosphate Pathway (oxPPP) to the cellular NADPH pool.[2][3] NADPH is a critical reducing equivalent essential for antioxidant defense and anabolic processes, including fatty acid and nucleotide synthesis.

The deuterium atom from this compound is transferred to NADP+ during the 6-phosphogluconate dehydrogenase (6PGDH) reaction in the oxPPP, forming deuterated NADPH.[4] By measuring the incorporation of deuterium into NADPH and downstream metabolites, researchers can quantitatively assess the flux through this vital pathway. This methodology is particularly valuable in cancer research, where altered redox homeostasis is a hallmark of malignancy, and in studying metabolic disorders.

It is important to note that while this compound is a specific tracer for the 6PGDH step, other deuterated glucose isoforms, such as [1-²H]glucose, can be used to probe the glucose-6-phosphate dehydrogenase (G6PDH) reaction, the first committed step of the oxPPP.[4] The choice of tracer depends on the specific research question. Furthermore, enzyme-catalyzed hydrogen-deuterium exchange between water and NADPH can occur, which may need to be accounted for in quantitative flux analysis.

Experimental Protocols

This section details the key experimental protocols for utilizing this compound in cell culture for metabolic flux analysis.

Protocol 1: Preparation of this compound Containing Culture Medium
  • Basal Medium Selection: Begin with a glucose-free formulation of the desired cell culture medium (e.g., DMEM, RPMI-1640).

  • Reconstitution of this compound: Prepare a sterile stock solution of this compound. For example, to make a 1 M stock solution, dissolve 181.16 mg of this compound (MW: 181.16 g/mol ) in 1 mL of sterile deionized water.

  • Supplementation of Basal Medium: Add the this compound stock solution to the glucose-free basal medium to achieve the desired final concentration (e.g., 5 mM to 25 mM, depending on the cell line and experimental goals).

  • Addition of Other Components: Supplement the medium with dialyzed Fetal Bovine Serum (dFBS) to a final concentration of 10%. Dialyzed serum is crucial as it has reduced levels of small molecules like glucose that would otherwise dilute the isotopic label. Add other necessary supplements such as L-glutamine, penicillin, and streptomycin.

  • Pre-equilibration: Before use, incubate the prepared medium at 37°C in a 5% CO₂ incubator to ensure proper pH and temperature.

Protocol 2: Stable Isotope Labeling of Cultured Cells
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow them in standard, unlabeled medium until they reach the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed sterile Phosphate-Buffered Saline (PBS).

  • Initiation of Labeling: Add the pre-warmed this compound containing medium to the cells.

  • Incubation: Incubate the cells for a predetermined duration. The labeling time should be optimized based on the metabolic pathway of interest. For glycolysis, isotopic steady state can be reached in minutes, while the TCA cycle and nucleotide synthesis may take several hours. For NADPH flux analysis, a time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to capture the dynamics of deuterium incorporation.

Protocol 3: Metabolite Extraction
  • Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium. To halt metabolic activity, immediately place the culture vessel on dry ice and add a pre-chilled quenching solution, such as 80% methanol (-80°C).

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Vortex the lysate thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.

Protocol 4: LC-MS/MS Analysis for Deuterium Incorporation
  • Sample Preparation: Evaporate the metabolite extract to dryness using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution LC-MS/MS system. The analysis will focus on detecting the mass shift in NADPH (M+1) and other downstream metabolites due to the incorporation of the deuterium atom.

  • Data Analysis: Correct the raw data for the natural abundance of isotopes. The fractional enrichment of deuterium in each metabolite is calculated as the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues of that metabolite.

Data Presentation

The following tables present hypothetical yet representative quantitative data from a cell culture experiment using this compound to illustrate typical findings.

Table 1: Fractional Enrichment of Deuterium in Key Metabolites Over Time

Time (hours)Glucose-6-Phosphate (M+1) (%)6-Phosphogluconate (M+1) (%)NADPH (M+1) (%)Ribose-5-Phosphate (M+1) (%)
00.00.00.00.0
195.2 ± 3.188.5 ± 4.215.7 ± 1.812.3 ± 1.5
496.1 ± 2.890.1 ± 3.945.3 ± 3.538.9 ± 2.9
895.8 ± 3.089.7 ± 4.168.2 ± 4.160.5 ± 3.7
2496.3 ± 2.590.5 ± 3.785.1 ± 3.280.4 ± 3.1

Data are presented as mean ± standard deviation (n=3).

Table 2: Relative Contribution of the Pentose Phosphate Pathway to Cytosolic NADPH Production Under Different Conditions

ConditionPPP Contribution to NADPH (%)
Control65.8 ± 5.1
Oxidative Stress (100 µM H₂O₂)85.2 ± 4.7
G6PD Knockdown10.3 ± 2.2
Drug Treatment (e.g., a glycolysis inhibitor)75.1 ± 6.3

Data are presented as mean ± standard deviation (n=3) and are calculated based on the fractional enrichment of NADPH from [3-²H]glucose after correction for H-D exchange.

Visualization of Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental procedures.

Glycolysis_and_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P P6G 6-Phosphogluconolactone G6P->P6G G6PD F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate P6G_acid 6-Phosphogluconate P6G->P6G_acid Ru5P Ribulose-5-Phosphate P6G_acid->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P Nucleotides Nucleotides R5P->Nucleotides NADP NADP+ NADPH NADPH NADP->NADPH G6PD NADP2 NADP+ NADPH2 NADPH NADP2->NADPH2 6PGD

Caption: Interplay between Glycolysis and the Pentose Phosphate Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells in Standard Medium B Grow to Desired Confluency A->B C Wash with PBS B->C D Incubate with this compound Medium C->D E Quench Metabolism on Dry Ice D->E F Add Cold 80% Methanol E->F G Scrape and Collect Lysate F->G H Centrifuge to Pellet Debris G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Processing & Isotope Correction J->K L Metabolic Flux Calculation K->L NADPH_Production cluster_ppp Pentose Phosphate Pathway cluster_cofactors Redox Cofactors cluster_synthesis Anabolic Processes G6P Glucose-6-Phosphate P6G 6-Phosphogluconate G6P->P6G G6PD Ru5P Ribulose-5-Phosphate P6G->Ru5P 6PGD NADP NADP+ NADPH NADPH NADP->NADPH Oxidative PPP FA Fatty Acid Synthesis NADPH->FA Nuc Nucleotide Synthesis NADPH->Nuc AOX Antioxidant Defense NADPH->AOX

References

Application Note: Quantitative Analysis of D-Glucose-d1-3 in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of D-Glucose-d1-3 in plasma samples using gas chromatography-mass spectrometry (GC-MS). This compound, a stable isotope-labeled glucose, is a crucial tracer in metabolic research for studying glucose metabolism and kinetics. The method involves protein precipitation, derivatization to enhance volatility, and subsequent analysis by GC-MS. This document provides detailed protocols for sample preparation, derivatization, and GC-MS analysis, making it a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Stable isotope-labeled compounds are essential tools in metabolic research, allowing for the tracing of metabolic pathways and the quantification of metabolite turnover. This compound is a valuable tracer for investigating glucose metabolism. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of sugars like glucose by GC-MS requires a derivatization step to increase their volatility.[1][2][3][4][5] This application note describes a validated method for the analysis of this compound in plasma, which can be adapted for other biological matrices.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Caption: Experimental workflow for this compound analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

This protocol is adapted from a common method for preparing plasma samples for metabolic analysis.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.

Derivatization: Acetylation

This protocol describes the conversion of glucose to a more volatile acetate ester.

Materials:

  • Dried sample extract

  • Pyridine

  • Acetic Anhydride

  • Heating block or water bath

Procedure:

  • To the dried sample extract, add 50 µL of pyridine and 50 µL of acetic anhydride.

  • Vortex the mixture for 10 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After incubation, cool the sample to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following table summarizes the recommended GC-MS parameters for the analysis of derivatized this compound.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Split Ratio10:1
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined based on the fragmentation of the specific derivative. For glucose pentaacetate, characteristic ions would be monitored. For this compound, a mass shift of +1 m/z would be expected for fragments containing the C3 position.

Data Presentation

The quantitative data for a set of calibration standards and quality control (QC) samples are presented in the table below. The concentration of this compound is determined by constructing a calibration curve from the peak area ratios of the analyte to an internal standard.

Sample IDTheoretical Conc. (µg/mL)Calculated Conc. (µg/mL)Accuracy (%)
Calibrant 11.00.9898.0
Calibrant 25.05.12102.4
Calibrant 310.09.9199.1
Calibrant 425.025.5102.0
Calibrant 550.049.298.4
QC Low2.52.58103.2
QC Mid20.019.597.5
QC High40.041.1102.8

Signaling Pathway Diagram

While a traditional signaling pathway is not directly applicable to this analytical method, the following diagram illustrates the logical relationship in the metabolic fate of this compound as a tracer.

Caption: Metabolic fate of this compound tracer.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with the representative data, offer a comprehensive guide for researchers in the field of metabolic studies. This method can be readily implemented in a laboratory setting for routine analysis of stable isotope-labeled glucose.

References

Application Notes and Protocols for NMR-Based Metabolite Analysis of D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomics due to its non-destructive nature, high reproducibility, and ability to simultaneously identify and quantify multiple metabolites in a complex biological sample.[1] The use of stable isotope-labeled compounds, such as Deuterium-labeled Glucose (D-Glucose-d1-3), provides a means to trace the metabolic fate of glucose through various biochemical pathways. This application note provides a detailed protocol for the analysis of this compound and its metabolites in cell cultures using NMR spectroscopy.

This compound serves as a tracer to investigate central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] By monitoring the incorporation of deuterium into downstream metabolites, researchers can elucidate metabolic fluxes and identify alterations in metabolic pathways associated with disease states or drug responses.

Signaling Pathways of Glucose Metabolism

Glucose metabolism is a fundamental cellular process that begins with the uptake of glucose from the extracellular environment, primarily through glucose transporters (GLUTs). Once inside the cell, glucose is phosphorylated to glucose-6-phosphate (G6P), trapping it within the cell and committing it to metabolism. G6P is a central hub that can enter several key pathways:

  • Glycolysis: A series of enzymatic reactions that converts G6P into pyruvate, generating ATP and NADH in the process.[4]

  • Pentose Phosphate Pathway (PPP): An alternative route for G6P metabolism that produces NADPH, essential for reductive biosynthesis and antioxidant defense, and precursors for nucleotide synthesis.[2]

  • Tricarboxylic Acid (TCA) Cycle: Pyruvate, the end product of glycolysis, is converted to acetyl-CoA, which enters the TCA cycle in the mitochondria. This cycle is a central hub of cellular metabolism, generating ATP, NADH, and FADH2, as well as precursors for the biosynthesis of amino acids and other molecules.

The regulation of these pathways is complex, involving allosteric regulation of enzymes and hormonal signaling cascades.

Glucose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Glucose-d1-3_ext This compound GLUT GLUT Transporter D-Glucose-d1-3_ext->GLUT Uptake D-Glucose-d1-3_int This compound GLUT->D-Glucose-d1-3_int G6P Glucose-6-Phosphate-d D-Glucose-d1-3_int->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate-d Glycolysis->Pyruvate Lactate Lactate-d Pyruvate->Lactate Anaerobic AcetylCoA Acetyl-CoA-d Pyruvate->AcetylCoA Aerobic NADPH NADPH-d PPP->NADPH Ribose5P Ribose-5-Phosphate-d PPP->Ribose5P TCA TCA Cycle AcetylCoA->TCA Glutamate Glutamate-d TCA->Glutamate

Caption: Major Metabolic Pathways of this compound.

Experimental Protocol

This protocol outlines the steps for cell culture, metabolite extraction, and NMR sample preparation for the analysis of this compound metabolism.

Experimental_Workflow Cell_Culture 1. Cell Culture with This compound Quenching 2. Quenching Metabolism Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Sample_Prep 4. NMR Sample Preparation Extraction->Sample_Prep NMR_Acquisition 5. NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing 6. Data Processing and Analysis NMR_Acquisition->Data_Processing

Caption: Experimental Workflow for NMR-based Metabolite Analysis.

1. Cell Culture and Labeling

  • Culture cells to the desired confluence in standard growth medium.

  • Replace the standard medium with a glucose-free medium supplemented with this compound at the desired concentration (e.g., 2 g/L).

  • Incubate the cells for a time course appropriate for the metabolic processes under investigation (e.g., 0, 1, 4, 8, 24 hours).

2. Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is crucial to obtain an accurate snapshot of the metabolome.

  • Aspirate the culture medium.

  • Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular metabolites.

  • Quench metabolism by adding 1 mL of pre-chilled (-20°C) methanol to the culture plate and incubate at -80°C for 15 minutes.

  • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

  • For a more comprehensive extraction, the pellet can be further extracted with a mixture of methanol/water and then with ice-cold water. The supernatants from all extraction steps are then combined.

3. NMR Sample Preparation

  • Lyophilize the combined supernatant to dryness using a speed vacuum concentrator.

  • Reconstitute the dried extract in a known volume (e.g., 600 µL) of NMR buffer. A typical NMR buffer consists of 50 mM phosphate buffer in D₂O (pH 7.2) containing a known concentration of an internal standard, such as deuterated trimethylsilylpropanoic acid (TMSP-d4), for chemical shift referencing and quantification.

  • Transfer the reconstituted sample to a 5 mm NMR tube.

NMR Data Acquisition and Processing

1. NMR Data Acquisition

Both 1D and 2D NMR experiments should be performed for comprehensive metabolite identification and quantification.

  • 1D ¹H NMR: Provides a rapid overview of the metabolite profile.

    • Pulse Sequence: A standard 1D NOESY presaturation pulse sequence (e.g., noesygppr1d) is used to suppress the residual water signal.

    • Key Parameters:

      • Spectral Width: ~20 ppm

      • Acquisition Time: ~3 seconds

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all signals for accurate quantification)

      • Number of Scans: 64-128 (depending on sample concentration)

  • 2D NMR (for structural confirmation):

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within a metabolite.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in unambiguous metabolite identification.

  • ²H NMR (for direct detection of deuterated metabolites):

    • Pulse Sequence: A simple single-pulse-acquire sequence is often sufficient due to the short relaxation times of deuterium.

    • Key Parameters (can be adapted from in vivo studies):

      • Spectral Width: ~3 kHz

      • Repetition Time (TR): 0.3 - 0.5 seconds

      • Number of Scans: Can be higher to improve signal-to-noise due to the lower gyromagnetic ratio of deuterium.

2. NMR Data Processing

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase and baseline correct the spectra.

  • Reference the chemical shifts to the internal standard (e.g., TMSP-d4 at 0.0 ppm).

  • Align the spectra to correct for minor shifts in peak positions.

  • Integrate the signals of interest for quantification.

Data Presentation and Quantitative Analysis

The concentration of a metabolite can be calculated relative to the known concentration of the internal standard using the following equation:

Cx = (Ix / Nx) * (Nstd / Istd) * Cstd

Where:

  • Cx = Concentration of the metabolite of interest

  • Ix = Integral of the metabolite signal

  • Nx = Number of protons giving rise to the signal

  • Cstd = Concentration of the internal standard

  • Istd = Integral of the internal standard signal

  • Nstd = Number of protons for the internal standard signal

The results should be summarized in a table for easy comparison of metabolite concentrations across different experimental conditions or time points.

Table 1: Representative Quantitative Analysis of this compound Metabolites

The following table is a representative example of how to present quantitative data from an NMR-based metabolomics study using deuterated glucose. The values are hypothetical and for illustrative purposes. Actual values will depend on the cell type, experimental conditions, and the specific D-glucose isotopologue used. This table is modeled after the types of quantitative flux data that can be obtained from such studies.

MetaboliteControl (µmol/g protein)Treatment A (µmol/g protein)Treatment B (µmol/g protein)p-value
Glucose-6-Phosphate-d5.2 ± 0.64.8 ± 0.56.5 ± 0.7<0.05
Pyruvate-d2.1 ± 0.33.5 ± 0.41.5 ± 0.2<0.01
Lactate-d10.8 ± 1.215.2 ± 1.58.9 ± 0.9<0.01
Glutamate-d8.5 ± 0.96.1 ± 0.710.2 ± 1.1<0.05
Ribose-5-Phosphate-d1.5 ± 0.21.3 ± 0.11.8 ± 0.2n.s.
NADPH-d (relative)1.00 ± 0.100.85 ± 0.091.25 ± 0.13<0.05

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined by ANOVA.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound metabolism using NMR spectroscopy. The combination of stable isotope labeling with the quantitative power of NMR allows for detailed insights into the metabolic fate of glucose and the regulation of central carbon metabolism. This methodology is a valuable tool for researchers in basic science and drug development to understand the metabolic basis of diseases and to evaluate the mechanism of action of therapeutic agents.

References

Application Note: Quantifying Metabolic Flux with Positionally Labeled Glucose Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic flux analysis (MFA) is a critical technique for understanding cellular physiology, identifying metabolic bottlenecks, and discovering drug targets.[1][2] By using stable isotope-labeled substrates, researchers can trace the transformation of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that endpoint metabolite measurements cannot offer.[3][4] This application note details the use of positionally labeled glucose, specifically D-Glucose labeled at the first three carbon positions ([1,2,3-¹³C₃]glucose), to simultaneously quantify the relative flux through glycolysis and the Pentose Phosphate Pathway (PPP).

Principle of the Method

The choice of isotopic tracer is paramount for a successful MFA experiment.[5] While uniformly labeled glucose ([U-¹³C₆]glucose) is excellent for tracing the glucose backbone into various pathways, positionally labeled tracers like [1,2,3-¹³C₃]glucose offer a more nuanced view of specific pathway activities.

When [1,2,3-¹³C₃]glucose enters a cell, it is phosphorylated to glucose-6-phosphate and can be metabolized via two major pathways:

  • Glycolysis: The six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. With [1,2,3-¹³C₃]glucose as the substrate, this process yields one molecule of fully labeled [¹³C₃]pyruvate (and subsequently M+3 lactate) and one molecule of unlabeled pyruvate (M+0 lactate).

  • Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, the carbon at the C1 position is released as ¹³CO₂. The remaining five carbons re-enter glycolysis as fructose-6-phosphate and glyceraldehyde-3-phosphate. This results in the generation of pyruvate (and lactate) that is labeled on two carbons (M+2).

By measuring the relative abundance of M+3 and M+2 labeled lactate using mass spectrometry, researchers can quantify the relative flux of glucose through glycolysis versus the PPP. This provides a powerful tool for investigating metabolic reprogramming in diseases like cancer, diabetes, and immune disorders.

Key Metabolic Pathways

The diagram below illustrates the differential labeling patterns generated from [1,2,3-¹³C₃]glucose when metabolized through glycolysis and the Pentose Phosphate Pathway.

cluster_input Substrate cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) Glucose [1,2,3-¹³C₃]Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P Glycolysis PPP_entry Oxidative PPP G6P->PPP_entry PPP G3P_unlabeled G3P (Unlabeled) F6P->G3P_unlabeled G3P_labeled G3P (¹³C₃) F6P->G3P_labeled Pyruvate_unlabeled Pyruvate (M+0) G3P_unlabeled->Pyruvate_unlabeled Pyruvate_labeled Pyruvate (M+3) G3P_labeled->Pyruvate_labeled Lactate_M3 Lactate (M+3) Pyruvate_labeled->Lactate_M3 CO2 ¹³CO₂ PPP_entry->CO2 R5P R5P (¹³C₂) PPP_entry->R5P G3P_ppp G3P (¹³C₂) R5P->G3P_ppp Non-oxidative PPP Pyruvate_ppp Pyruvate (M+2) G3P_ppp->Pyruvate_ppp Lactate_M2 Lactate (M+2) Pyruvate_ppp->Lactate_M2 A 1. Cell Culture Seed and grow cells to desired confluency. B 2. Tracer Incubation Replace medium with ¹³C-Glucose medium. A->B C 3. Metabolite Quenching & Extraction Rapidly wash and add cold solvent. B->C D 4. Sample Preparation Separate polar metabolites and dry sample. C->D E 5. LC-MS/MS Analysis Detect and quantify mass isotopologues. D->E F 6. Data Analysis Calculate Mass Isotopologue Distributions (MIDs) and Flux. E->F RawData Raw MS Data (Intensity of each mass isotopologue) Correction Natural Abundance Correction Correct for naturally occurring ¹³C RawData->Correction MID Mass Isotopologue Distribution (MID) (Fractional abundance of M+0, M+1, M+2...) Correction->MID FluxCalc Flux Calculation Fit MID data to a metabolic model (e.g., using INCA, Metran) MID->FluxCalc FluxMap Metabolic Flux Map (Quantitative rates of pathway activity) FluxCalc->FluxMap

References

Application Notes and Protocols for D-Glucose-d1-3 Infusion in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope-labeled glucose tracers are invaluable tools for in vivo metabolic research, enabling the quantification of glucose kinetics and flux through various metabolic pathways. D-Glucose-d1-3, a deuterated isotopologue of D-glucose, serves as a tracer to investigate glucose metabolism. When introduced into a biological system, its fate can be monitored using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing insights into glucose uptake, glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. These studies are crucial for understanding the pathophysiology of metabolic diseases such as diabetes, obesity, and cancer, and for evaluating the efficacy of novel therapeutic agents.[1][2][3]

The primed-constant infusion of stable isotope-labeled glucose is a well-established method for quantifying glucose kinetics in vivo.[4] This technique involves an initial bolus injection (priming dose) to rapidly bring the tracer to a steady-state concentration in the plasma, followed by a continuous infusion to maintain this steady state.[5] Reaching this isotopic steady state, where the enrichment of the tracer remains stable over time, is critical for accurate flux calculations.

Data Presentation

The following tables summarize typical quantitative data for in vivo glucose tracer infusion studies. These values can vary depending on the animal model, experimental conditions, and specific research questions.

Table 1: Example Infusion Parameters for Rodent Studies

ParameterValueAnimal ModelTracerReference
Priming Bolus Dose 14.0 µmol/kgMouse6,6-D2-Glucose
1.1 µmol/kgNot SpecifiedU-(13C6)-glucose
Infusion Rate 11.5 µmol/kg/hrMouse6,6-D2-Glucose
2.5 µmol/kg/hrNot SpecifiedU-(13C6)-glucose
1-2 mg·kg⁻¹·h⁻¹MouseD-Glucose
Infusion Pump Speed 0.174 cc/minNot SpecifiedNot Specified
100 µl/hMouseD-Glucose
Infusion Duration 140 minNot SpecifiedNot Specified
4 daysMouseD-Glucose

Table 2: Physiological Parameters During Glucose Infusion in Mice

ParameterSaline Control25% Glucose Infusion50% Glucose InfusionReference
Average Blood Glucose 108.3 ± 1.7 mg/dl120.7 ± 2.5 mg/dl136.2 ± 2.2 mg/dl
Average Plasma Insulin 1.2 ± 0.07 ng/ml1.7 ± 0.13 ng/ml2.7 ± 0.17 ng/ml

Experimental Protocols

Protocol 1: Primed-Constant Infusion of this compound in Mice for Steady-State Metabolic Flux Analysis

This protocol describes a terminal experiment to assess glucose metabolism in a specific tissue of interest.

1. Animal Preparation:

  • House C57BL/6J mice (8-10 weeks old) under a 12-hour light/dark cycle with ad libitum access to food and water.
  • Fast mice for 5-6 hours before the infusion to achieve a basal metabolic state. Water should be available at all times.
  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
  • Surgically place a catheter in the jugular vein for tracer infusion. For blood sampling, a catheter can be placed in the carotid artery, or tail vein sampling can be utilized.

2. Tracer Preparation:

  • Prepare a sterile solution of this compound in 0.9% saline. The concentration will depend on the desired infusion rate and the size of the animal.
  • Prepare a separate priming dose solution, typically at a higher concentration than the infusion solution.

3. Infusion Procedure:

  • Administer a priming bolus dose of this compound via the jugular vein catheter to rapidly achieve isotopic steady state.
  • Immediately following the bolus, begin a continuous infusion of this compound using a calibrated syringe pump.
  • The infusion should be maintained for a period sufficient to achieve steady-state labeling in the tissues of interest, typically 90-120 minutes.

4. Blood and Tissue Sampling:

  • Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 0, 60, 90, 110, 120 minutes) to monitor plasma glucose concentration and isotopic enrichment.
  • At the end of the infusion period, euthanize the animal via an approved method.
  • Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, brain, tumor) and snap-freeze them in liquid nitrogen to quench metabolic activity.

5. Sample Processing and Analysis:

  • Extract metabolites from the frozen tissue using a cold solvent mixture, such as 80% methanol.
  • Analyze the isotopic enrichment of glucose and downstream metabolites in plasma and tissue extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Hyperinsulinemic-Euglycemic Clamp with this compound Infusion

This protocol is used to assess insulin sensitivity and glucose metabolism under hyperinsulinemic conditions.

1. Animal Preparation:

  • Follow the same surgical preparation as in Protocol 1, with catheter placement for infusion of insulin, glucose, and the tracer, as well as for blood sampling.

2. Clamp Procedure:

  • Begin a continuous infusion of human insulin.
  • Simultaneously, begin a variable infusion of a non-labeled glucose solution to maintain euglycemia (normal blood glucose levels).
  • Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate accordingly to clamp blood glucose at the desired level.

3. Tracer Infusion and Sampling:

  • Once the hyperinsulinemic-euglycemic state is stable, administer a priming bolus of this compound, followed by a continuous infusion.
  • Collect blood samples at regular intervals during the steady-state period of the clamp for the analysis of glucose concentration, insulin levels, and isotopic enrichment.
  • At the end of the clamp, collect tissues as described in Protocol 1.

4. Data Analysis:

  • The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.
  • The isotopic enrichment data from this compound is used to calculate rates of glucose appearance (production) and disappearance (uptake) by tissues.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_infusion Infusion cluster_sampling Sampling & Analysis animal_prep Animal Preparation (Fasting, Anesthesia) catheter Catheter Placement (e.g., Jugular Vein) animal_prep->catheter bolus Priming Bolus Injection catheter->bolus tracer_prep Tracer Preparation (this compound Solution) tracer_prep->bolus infusion Continuous Infusion tracer_prep->infusion bolus->infusion blood_sampling Blood Sampling (Multiple Time Points) infusion->blood_sampling euthanasia Euthanasia infusion->euthanasia tissue_collection Tissue Collection (Snap-freeze) euthanasia->tissue_collection metabolite_extraction Metabolite Extraction tissue_collection->metabolite_extraction ms_analysis LC/GC-MS Analysis metabolite_extraction->ms_analysis data_analysis Data Analysis (Flux Calculation) ms_analysis->data_analysis

Caption: Experimental workflow for in vivo this compound infusion.

Glycolysis_Pathway glucose This compound g6p Glucose-6-phosphate glucose->g6p Hexokinase f6p Fructose-6-phosphate g6p->f6p ppp Pentose Phosphate Pathway g6p->ppp f16bp Fructose-1,6-bisphosphate f6p->f16bp PFK-1 g3p_dhap G3P / DHAP f16bp->g3p_dhap bpg13 1,3-Bisphosphoglycerate g3p_dhap->bpg13 pg3 3-Phosphoglycerate bpg13->pg3 pg2 2-Phosphoglycerate pg3->pg2 pep Phosphoenolpyruvate pg2->pep pyruvate Pyruvate pep->pyruvate tca TCA Cycle pyruvate->tca

Caption: Simplified overview of the Glycolysis pathway.

References

Unraveling the Pentose Phosphate Pathway: An Application Note on Isotope Tracing with D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that operates in parallel to glycolysis. It is a critical source of nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for reductive biosynthesis and cellular antioxidant defense. The PPP also produces pentose sugars, such as ribose-5-phosphate, a vital precursor for nucleotide and nucleic acid synthesis. Given its central role in cellular homeostasis, the dysregulation of the PPP is implicated in numerous diseases, including cancer and metabolic disorders, making it a key area of investigation for researchers, scientists, and drug development professionals.

Stable isotope tracing provides a powerful methodology to elucidate the activity and flux of metabolic pathways. This application note details a comprehensive protocol for tracing the pentose phosphate pathway in a cellular context using D-Glucose-d1-3, a deuterated glucose isotopologue. By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can obtain quantitative insights into the dynamics of the PPP. This document provides detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the successful implementation of this technique.

Metabolic Fate of this compound in the Pentose Phosphate Pathway

The utility of this compound as a tracer for the PPP is contingent on the enzymatic processing of the deuterated glucose molecule. Upon entering the cell, this compound is phosphorylated to D-Glucose-6-phosphate-d1-3. In the oxidative phase of the PPP, Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of Glucose-6-phosphate at the C1 position, leading to the formation of 6-phosphoglucono-δ-lactone and the reduction of NADP+ to NADPH. Subsequently, 6-phosphogluconate dehydrogenase decarboxylates 6-phosphogluconate at the C1 position, yielding ribulose-5-phosphate and a second molecule of NADPH.

Crucially, the deuterium atom at the C3 position of the glucose molecule is retained through the oxidative phase of the PPP. The resulting ribulose-5-phosphate-d1-3 can then enter the non-oxidative phase of the PPP. A series of reversible reactions catalyzed by transketolase and transaldolase interconvert pentose phosphates and glycolytic intermediates. The deuterium label from this compound will consequently be incorporated into various intermediates of the non-oxidative PPP, including ribose-5-phosphate, xylulose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, and ultimately can be traced back into the glycolytic pathway through fructose-6-phosphate and glyceraldehyde-3-phosphate.

Experimental Workflow

A typical stable isotope tracing experiment with this compound in cultured cells follows a standardized workflow, as depicted below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding media_prep Tracer Media Preparation tracer_intro Tracer Introduction media_prep->tracer_intro incubation Incubation tracer_intro->incubation metabolite_extraction Metabolite Extraction incubation->metabolite_extraction lc_ms_analysis LC-MS Analysis metabolite_extraction->lc_ms_analysis data_analysis Data Analysis lc_ms_analysis->data_analysis

Figure 1: A generalized experimental workflow for this compound metabolic tracing studies.

Detailed Experimental Protocols

I. Cell Culture and Labeling

This protocol provides a general framework for a this compound tracing experiment in adherent cell culture.

Materials:

  • Adherent cells of interest

  • Standard cell culture medium

  • This compound

  • Glucose-free culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed

  • Multi-well cell culture plates (e.g., 6-well plates)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with this compound at a known concentration (e.g., 25 mM). The medium should also be supplemented with dFBS to minimize the presence of unlabeled glucose. Ensure the labeling medium is otherwise identical to the standard culture medium. The optimal concentration of the tracer should be determined empirically for the specific cell line and experimental conditions.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the deuterium label into metabolites over time.

II. Metabolite Extraction

This protocol describes the extraction of polar metabolites from the labeled cells.

Materials:

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

  • Quenching and Lysis:

    • At the end of the labeling period, aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells (e.g., 1 mL for a 6-well plate).

    • Place the plate on dry ice for 10 minutes to quench all enzymatic activity.

  • Cell Harvesting:

    • Scrape the cells from the plate using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for at least 30 minutes to allow for complete protein precipitation.

  • Clarification:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. The resulting supernatant can be stored at -80°C until analysis.

III. Sample Analysis by Mass Spectrometry

This is a general workflow for the analysis of deuterated metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). The exact parameters will need to be optimized for the specific instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

  • Chromatographic Separation:

    • Inject the reconstituted sample onto an appropriate HPLC column for polar metabolite analysis (e.g., a HILIC column).

    • Develop a gradient of mobile phases to separate the metabolites of interest.

  • Mass Spectrometry Analysis:

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Perform targeted MS/MS analysis on the masses corresponding to the PPP intermediates to confirm their identity.

Data Presentation and Analysis

The quantitative data obtained from the LC-MS analysis should be structured to facilitate clear comparison and interpretation. The primary metric for quantifying the incorporation of the deuterium label is the Molar Percent Enrichment (MPE).

Data Analysis Steps:

  • Identify the peaks corresponding to the PPP metabolites based on their retention time and accurate mass.

  • Determine the isotopic distribution for each metabolite by analyzing the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) ions.

  • Calculate the Molar Percent Enrichment (MPE) for each metabolite to quantify the incorporation of the deuterium label.

Table 1: Hypothetical Molar Percent Enrichment (MPE) of Pentose Phosphate Pathway Metabolites after Labeling with this compound

MetaboliteMPE (%) at 1 hourMPE (%) at 4 hoursMPE (%) at 8 hoursMPE (%) at 24 hours
Glucose-6-Phosphate95.2 ± 3.196.5 ± 2.897.1 ± 2.598.2 ± 1.9
6-Phosphogluconate78.4 ± 4.585.1 ± 3.988.3 ± 3.292.5 ± 2.7
Ribose-5-Phosphate65.7 ± 5.275.3 ± 4.681.9 ± 4.188.6 ± 3.5
Sedoheptulose-7-Phosphate50.1 ± 6.862.9 ± 5.770.4 ± 5.179.8 ± 4.3
Erythrose-4-Phosphate42.3 ± 7.155.8 ± 6.363.7 ± 5.872.1 ± 4.9
Fructose-6-Phosphate35.6 ± 6.548.2 ± 5.957.9 ± 5.268.4 ± 4.6

Data are represented as mean ± standard deviation for n=3 biological replicates.

Visualization of the Pentose Phosphate Pathway and Tracer Fate

The following diagrams illustrate the pentose phosphate pathway and the predicted flow of the deuterium label from this compound.

pentose_phosphate_pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD NADPH1 NADPH G6P->NADPH1 PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 CO2 CO2 PG->CO2 R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase X5P->S7P Transketolase G3P2 Glyceraldehyde-3-Phosphate X5P->G3P2 Transketolase F6P2 Fructose-6-Phosphate X5P->F6P2 Transketolase G3P1 Glyceraldehyde-3-Phosphate E4P Erythrose-4-Phosphate S7P->E4P Transaldolase F6P1 Fructose-6-Phosphate S7P->F6P1 Transaldolase G3P1->E4P Transaldolase G3P1->F6P1 Transaldolase E4P->G3P2 Transketolase E4P->F6P2 Transketolase F6P2->G6P

Figure 2: The Pentose Phosphate Pathway, divided into its oxidative and non-oxidative phases.

tracer_fate D_Glucose This compound G6P G6P-d1 D_Glucose->G6P Hexokinase Ru5P Ru5P-d1 G6P->Ru5P Oxidative PPP R5P R5P-d1 Ru5P->R5P X5P X5P-d1 Ru5P->X5P S7P S7P-d1 R5P->S7P X5P->S7P G3P G3P-d1 X5P->G3P E4P E4P-d1 S7P->E4P F6P F6P-d1 S7P->F6P E4P->F6P E4P->G3P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

Figure 3: Predicted metabolic fate of the deuterium label from this compound through the PPP.

Conclusion

The use of this compound as a stable isotope tracer offers a robust method for the quantitative analysis of the pentose phosphate pathway. The detailed protocols and data analysis framework provided in this application note are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. By carefully tracing the metabolic fate of the deuterium label, it is possible to gain valuable insights into the regulation and dynamics of the PPP in various biological contexts, thereby advancing our understanding of cellular metabolism in health and disease.

Measuring Redox Metabolism with Deuterated Glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The balance between oxidative and reductive processes, known as redox metabolism, is fundamental to cellular homeostasis, signaling, and bioenergetics. Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical reducing equivalent that plays a central role in antioxidant defense and anabolic pathways. Dysregulation of NADPH metabolism is implicated in numerous diseases, including cancer and metabolic disorders, making the quantification of NADPH production a key area of research.[1] Stable isotope tracing using deuterated glucose has emerged as a powerful technique to quantitatively assess the flux through NADPH-producing pathways, providing invaluable insights for basic research and therapeutic development.[2][3]

Unlike traditional metabolic flux analysis with 13C-labeled tracers that follow the carbon backbone, deuterium (²H) tracers track the transfer of hydrogen atoms, offering a direct window into redox reactions.[1][2] This document provides detailed application notes and protocols for utilizing deuterated glucose to measure redox metabolism, with a focus on NADPH production via the pentose phosphate pathway (PPP).

Principle of Deuterated Glucose Tracing for NADPH Metabolism

The oxidative phase of the pentose phosphate pathway (PPP) is a major source of cytosolic NADPH. Two key enzymes in this pathway, glucose-6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconate dehydrogenase (6PGDH), transfer a hydride ion (H⁻) from their respective substrates to NADP+, generating NADPH. By using glucose molecules specifically labeled with deuterium at the positions where these hydride transfers occur, the deuterium atom is incorporated into the NADPH pool. The extent of deuterium enrichment in NADPH and downstream metabolites can then be quantified using mass spectrometry, providing a measure of the flux through the PPP.

Specifically:

  • [1-²H]glucose is used to trace the G6PDH reaction.

  • [3-²H]glucose is used to trace the 6PGDH reaction.

It is important to note that other pathways, such as those involving malic enzyme and isocitrate dehydrogenase, also contribute to NADPH production and can be investigated using other specifically deuterated tracers.

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core metabolic pathway for NADPH production from deuterated glucose and a general experimental workflow for conducting these tracing studies.

Caption: Deuterated glucose metabolism via the oxidative pentose phosphate pathway.

experimental_workflow A Cell Culture and Seeding B Prepare Deuterated Glucose Medium A->B C Tracer Incubation B->C D Metabolite Extraction C->D E LC-MS Analysis D->E F Data Analysis E->F

Caption: General experimental workflow for deuterated glucose tracing.

Experimental Protocols

Protocol 1: In Vitro Tracing of NADPH Production in Cultured Mammalian Cells

This protocol details the steps for quantifying the contribution of the oxidative pentose phosphate pathway to the cytosolic NADPH pool using [3-²H]glucose.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Glucose-free DMEM

  • [3-²H]Glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (-80°C)

  • Cell scraper

  • Centrifuge tubes

  • Liquid nitrogen

  • LC-MS grade water and solvents

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in standard complete medium.

    • Seed cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Prepare glucose-free DMEM supplemented with 10% dialyzed FBS and 10 mM [3-²H]glucose. The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed [3-²H]glucose labeling medium to the cells.

    • Incubate for a predetermined time course (e.g., 2 hours) to allow for isotopic labeling of the NADPH pool.

  • Metabolite Extraction:

    • To rapidly quench metabolism, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and place the plate on dry ice for 10 minutes.

    • Scrape the cells and transfer the cell extract to a pre-chilled centrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

  • LC-MS Analysis:

    • Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment of NADPH and downstream metabolites.

Protocol 2: Distinguishing Cytosolic and Mitochondrial NADPH Pools

This advanced protocol utilizes engineered cell lines expressing a mutant isocitrate dehydrogenase (IDH1 or IDH2) to differentiate between cytosolic and mitochondrial NADPH pools. The labeling of 2-hydroxyglutarate (2-HG) serves as a reporter for the isotopic enrichment of the compartmentalized NADPH pool.

Materials:

  • Cell line engineered to inducibly express mutant IDH1 (R132H) or IDH2 (R172K)

  • Doxycycline

  • Appropriate deuterated glucose tracer (e.g., [3-²H]Glucose for cytosolic NADPH)

  • Materials for cell culture, labeling, and metabolite extraction as in Protocol 1

Procedure:

  • Induction of Mutant IDH:

    • Induce the expression of mutant IDH1 or IDH2 by adding doxycycline to the culture medium 24-48 hours prior to the labeling experiment.

  • Isotope Labeling:

    • Perform the isotope labeling experiment as described in Protocol 1, using the chosen deuterium-labeled tracer.

  • Metabolite Extraction and Analysis:

    • Extract metabolites as described in Protocol 1.

    • Analyze by LC-MS, paying specific attention to the mass isotopologue distribution of 2-hydroxyglutarate (2-HG) in addition to NADPH. The deuterium enrichment in 2-HG will reflect the enrichment of the NADPH pool in the compartment where the mutant IDH is expressed.

Data Presentation and Analysis

The quantitative data from isotope tracing experiments should be summarized in tables to facilitate comparison between different experimental conditions. The key metric is the mass isotopologue distribution (MID) of NADPH and other relevant metabolites, which indicates the percentage of the metabolite pool that contains a certain number of deuterium atoms.

Table 1: Isotopic Enrichment of NADPH from Deuterated Glucose Tracers

TracerCell LineConditionNADPH M+1 Enrichment (%)Reference
[3-²H]glucoseHepG2-~25%
[1-²H]glucoseArabidopsis Cell CultureIn vitro enzyme assay94.7 ± 2.2%

Table 2: Isotopic Enrichment of Downstream Metabolites

TracerMetaboliteCell LineM+1 Enrichment (%)Reference
[3-²H]glucoseG3PHepG2~18%
[3-²H]glucoseAcCoAHepG2Not labeled

Note on Data Interpretation: It is crucial to consider potential confounding factors such as H-D exchange with water, which can be catalyzed by flavin enzymes and may lead to an underestimation of NADPH production from deuterated sources. Correction for this exchange is necessary for an accurate assessment.

Applications in Research and Drug Development

The ability to quantitatively measure flux through NADPH-producing pathways has significant applications:

  • Cancer Biology: Altered glucose metabolism, including increased reliance on the PPP, is a hallmark of many cancers. Deuterated glucose tracing can be used to study these metabolic alterations and assess the efficacy of drugs targeting these pathways.

  • Metabolic Diseases: Dysregulation of NADPH metabolism is implicated in diseases such as diabetes and cardiovascular disease. Isotope tracing can be used to study the effects of therapeutic interventions on NADPH homeostasis.

  • Pharmacokinetics and Drug Metabolism: Many drug-metabolizing enzymes, such as cytochrome P450s, are NADPH-dependent. Understanding NADPH availability in relevant tissues can inform drug efficacy and toxicity studies.

Conclusion

Measuring redox metabolism with deuterated glucose provides a powerful and direct method for quantifying NADPH production. The protocols and data presented here offer a framework for researchers to design and implement these sophisticated tracing experiments. By carefully considering the choice of tracer and potential confounding factors, these techniques can yield valuable insights into cellular redox homeostasis in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for D-Glucose-d1-3 Labeling Experiments in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with deuterium-labeled glucose is a powerful technique for elucidating the intricacies of cellular metabolism. By replacing specific hydrogen atoms with deuterium, researchers can track the fate of glucose through various metabolic pathways, providing quantitative insights into pathway activity and flux. This document provides detailed application notes and protocols for using D-[1-²H]glucose and D-[3-²H]glucose in mammalian cell culture to investigate key metabolic routes, particularly the Pentose Phosphate Pathway (PPP) and its contribution to NADPH production. These methods are invaluable for understanding metabolic reprogramming in diseases such as cancer and for evaluating the metabolic effects of novel therapeutic agents.

The primary tracers discussed are:

  • D-[1-²H]glucose: Primarily used to trace the activity of the oxidative Pentose Phosphate Pathway (oxPPP) through the action of Glucose-6-Phosphate Dehydrogenase (G6PD).

  • D-[3-²H]glucose: Used to trace the later steps of the oxPPP, specifically the 6-Phosphogluconate Dehydrogenase (6PGD) reaction, leading to the production of NADPH.[1]

Core Applications

  • Quantification of Pentose Phosphate Pathway (PPP) Flux: Determine the relative contribution of the PPP to overall glucose metabolism. This is crucial in cancer cells, which often exhibit an upregulated PPP to support nucleotide synthesis and combat oxidative stress.[2]

  • Measurement of NADPH Production: Directly trace the hydride transfer from glucose to NADP+, forming NADPH. This is critical for studying redox homeostasis and the metabolic requirements for reductive biosynthesis, such as fatty acid synthesis.[1]

  • Elucidation of Metabolic Reprogramming: Investigate how genetic alterations (e.g., in oncogenes or tumor suppressors) or therapeutic interventions impact glucose metabolism.

  • Studying the Effects of Signaling Pathways: Quantify the impact of signaling cascades, such as the PI3K/Akt and AMPK pathways, on glucose flux through glycolysis and the PPP.[3][4]

Data Presentation

The quantitative data from D-glucose-d1-3 labeling experiments are typically presented as isotopic enrichment or calculated metabolic fluxes. The following tables provide examples of how such data can be structured for clear comparison between different experimental conditions.

Table 1: Isotopic Enrichment of NADPH from D-[1-²H]glucose and D-[3-²H]glucose Tracing

Cell LineConditionTracerNADPH (M+1) Enrichment (%)
HCT116 ControlD-[1-²H]glucose15.2 ± 1.5
Drug TreatmentD-[1-²H]glucose8.7 ± 1.1
ControlD-[3-²H]glucose21.5 ± 2.0
Drug TreatmentD-[3-²H]glucose12.3 ± 1.8
A549 NormoxiaD-[3-²H]glucose18.9 ± 1.7
HypoxiaD-[3-²H]glucose25.4 ± 2.3

Data are representative and compiled from graphical representations and descriptions in the literature. The M+1 enrichment reflects the fraction of the NADPH pool that has incorporated one deuterium atom from the tracer.

Table 2: Relative Metabolic Flux through the Oxidative Pentose Phosphate Pathway (oxPPP)

Cell LineGenetic BackgroundTracerRelative oxPPP Flux (%)
HEK293T Wild-TypeD-[1-²H]glucose45 ± 5
G6PD KnockoutD-[1-²H]glucose5 ± 1
MDA-MB-468 Wild-TypeD-[3-²H]glucose38 ± 4
PI3K InhibitorD-[3-²H]glucose22 ± 3

Relative oxPPP flux is calculated from the isotopic enrichment of NADPH, corrected for precursor enrichment and potential kinetic isotope effects. Data are illustrative.

Experimental Protocols

The following protocols provide a framework for conducting this compound labeling experiments in adherent mammalian cells.

Protocol 1: Quantifying Oxidative PPP Flux using D-[1-²H]glucose or D-[3-²H]glucose

This protocol is designed to measure the contribution of the oxidative PPP to the cytosolic NADPH pool.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Glucose-free DMEM or RPMI-1640

  • D-[1-²H]glucose or D-[3-²H]glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen or dry ice

Procedure:

  • Cell Culture:

    • Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

    • Culture cells in complete medium supplemented with 10% dFBS. The use of dialyzed FBS is crucial to minimize the concentration of unlabeled glucose.

  • Preparation of Labeling Medium:

    • Prepare glucose-free DMEM or RPMI-1640 supplemented with 10% dFBS and the desired concentration of D-[1-²H]glucose or D-[3-²H]glucose (typically 10-25 mM).

    • Warm the labeling medium to 37°C before use.

  • Isotope Labeling:

    • Aspirate the complete medium from the cells and wash once with pre-warmed PBS.

    • Add 1 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for a predetermined time. For NADPH, isotopic steady state is often reached within 30 minutes to 4 hours. A time-course experiment is recommended to determine the optimal labeling time for your specific cell line and experimental conditions.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Place the 6-well plate on a bed of dry ice or in a freezer at -80°C to rapidly quench metabolism.

    • Add 1 mL of ice-cold 80% methanol to each well and incubate on dry ice for 10 minutes.

    • Scrape the cells and transfer the cell extract to a pre-chilled microcentrifuge tube.

    • Centrifuge the tubes at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Sample Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

    • Analyze the samples by high-resolution mass spectrometry to determine the mass isotopologue distribution of NADPH and other relevant metabolites.

Protocol 2: General Workflow for Sample Preparation for Mass Spectrometry

Materials:

  • Metabolite extracts from Protocol 1

  • LC-MS or GC-MS grade solvents (e.g., water, acetonitrile, methanol)

  • Appropriate chromatography column (e.g., HILIC for polar metabolites)

Procedure:

  • Reconstitution:

    • Resuspend the dried metabolite pellets in a small volume (e.g., 50-100 µL) of a solvent compatible with your chromatography method (e.g., 50:50 acetonitrile:water for HILIC).

  • Chromatography:

    • Inject the resuspended samples onto the LC-MS or GC-MS system.

    • For polar metabolites like those in glycolysis and the PPP, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a mode that allows for high-resolution and accurate mass measurements (e.g., Orbitrap).

    • Acquire data in either full scan mode or using a targeted approach (Selected Ion Monitoring - SIM or Parallel Reaction Monitoring - PRM) to measure the different isotopologues of your metabolites of interest.

  • Data Analysis:

    • Process the raw mass spectrometry data to obtain the abundance of each mass isotopologue for NADPH, glucose-6-phosphate, and other relevant metabolites.

    • Correct the raw data for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment of the M+1 isotopologue of NADPH.

Visualization of Pathways and Experimental Logic

Diagrams created using Graphviz (DOT language) are provided to visualize the experimental workflows and the metabolic pathways investigated.

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seed Seed Mammalian Cells grow Grow to ~80% Confluency seed->grow wash_pbs Wash with PBS grow->wash_pbs add_medium Add D-Glucose-d1/d3 Labeling Medium wash_pbs->add_medium incubate Incubate (e.g., 4 hours) add_medium->incubate quench Quench Metabolism (Dry Ice / -80°C) incubate->quench extract Extract with Cold 80% Methanol quench->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge collect Collect Supernatant centrifuge->collect dry Dry Extract collect->dry resuspend Resuspend in Solvent dry->resuspend lcms LC-MS/MS Analysis resuspend->lcms data Data Processing & Flux Calculation lcms->data

Caption: High-level experimental workflow for D-glucose labeling.

ppp_tracing cluster_glycolysis Glycolysis cluster_ppp Oxidative Pentose Phosphate Pathway cluster_redox Redox Metabolism glucose D-[1-²H]Glucose or D-[3-²H]Glucose g6p Glucose-6-Phosphate-d1/d3 glucose->g6p f6p Fructose-6-Phosphate g6p->f6p pgl 6-Phosphoglucono-δ-lactone g6p->pgl G6PD pyruvate Pyruvate f6p->pyruvate pg 6-Phosphogluconate-d1/d3 pgl->pg nadph NADPH-d1 pgl->nadph Deuterium Transfer ru5p Ribulose-5-Phosphate pg->ru5p 6PGD ru5p->nadph Deuterium Transfer nadp NADP+ nadp->nadph

Caption: Tracing deuterium from D-glucose into NADPH via the PPP.

PI3K_Akt_PPP cluster_signaling Signaling Pathway cluster_metabolism Metabolic Regulation cluster_tracer Tracer Measurement growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt glut1 GLUT1 Transporter akt->glut1 Promotes Translocation g6pd G6PD Expression akt->g6pd Upregulates glucose_uptake Increased Glucose Uptake glut1->glucose_uptake ppp_flux Increased PPP Flux g6pd->ppp_flux nadph_prod Increased NADPH Production ppp_flux->nadph_prod nadph_enrichment Increased M+1 NADPH Enrichment nadph_prod->nadph_enrichment Measured by d_glucose D-[1-²H]Glucose or D-[3-²H]Glucose d_glucose->nadph_enrichment

Caption: PI3K/Akt signaling enhances PPP flux and NADPH production.

AMPK_Glycolysis cluster_stress Cellular Stress cluster_signaling Signaling Pathway cluster_metabolism Metabolic Regulation cluster_tracer Tracer Measurement low_atp Low ATP / High AMP ampk AMPK low_atp->ampk Activates glucose_transport Glucose Transport ampk->glucose_transport Stimulates glycolysis Glycolysis ampk->glycolysis Stimulates lactate_enrichment Increased M+1 Lactate Enrichment glycolysis->lactate_enrichment Measured by d_glucose D-[1-²H]Glucose d_glucose->lactate_enrichment

Caption: AMPK activation stimulates glycolysis, measurable by D-glucose tracing.

References

Application Notes and Protocols for D-Glucose-d1-3 Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable technique for elucidating the intricate workings of metabolic pathways. By introducing molecules labeled with stable isotopes, such as deuterium (²H or D), into a biological system, researchers can track the transformation of these molecules and quantify the flux through various metabolic routes.[1] D-Glucose-d1-3 is a valuable tracer for investigating central carbon metabolism, offering insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] This document provides detailed application notes and protocols for designing and executing this compound tracer studies, from experimental setup to data analysis and interpretation.

The use of deuterated glucose allows for the tracing of the fate of hydrogen atoms, complementing the more common use of ¹³C-labeled glucose for tracking carbon backbones.[1] The deuterium label on the C3 position of glucose is of particular interest as it is directly involved in key enzymatic reactions within glycolysis, providing a dynamic view of pathway activity. The primary analytical methods for detecting and quantifying deuterium-labeled metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Experimental Design and Workflow

A successful tracer study using this compound requires careful planning and execution. The general workflow involves introducing the labeled glucose to the biological system (cell culture or in vivo), allowing for its metabolism, quenching metabolic activity, extracting metabolites, and analyzing the isotopic enrichment of downstream compounds.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture or In Vivo Model Preparation B Introduction of this compound Tracer A->B C Incubation and Metabolic Labeling B->C D Metabolic Quenching and Sample Collection C->D E Metabolite Extraction D->E F Sample Derivatization (for GC-MS) E->F G LC-MS or GC-MS Analysis E->G F->G H Raw Data Processing and Peak Integration G->H I Mass Isotopomer Distribution (MID) Analysis H->I J Correction for Natural Isotope Abundance I->J K Calculation of Fractional Enrichment and Flux Analysis J->K

Figure 1: General experimental workflow for this compound tracer studies.

Detailed Experimental Protocols

Protocol 1: this compound Tracing in Adherent Cell Culture

Materials:

  • Adherent cells of interest

  • Standard cell culture medium

  • This compound (ensure high isotopic purity)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, 80% aqueous solution, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Media Preparation: Prepare the tracer medium by dissolving this compound in glucose-free medium to the desired final concentration. It is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.

  • Tracer Introduction:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound tracer medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. The optimal incubation time will vary depending on the cell type and the metabolic pathways of interest and should be determined empirically.

  • Metabolic Quenching and Metabolite Extraction:

    • To rapidly halt metabolic activity, aspirate the tracer medium.

    • Wash the cells once with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to the cells.

    • Place the plate on dry ice for 5-10 minutes.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Preparation for Analysis:

    • Centrifuge the cell lysate at maximum speed for 10-15 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • The dried metabolite pellet can be stored at -80°C until analysis.

Protocol 2: Sample Preparation for GC-MS Analysis

Materials:

  • Dried metabolite extract

  • Pyridine

  • Methoxyamine hydrochloride

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • GC-MS vials with inserts

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite pellet in 30 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Vortex thoroughly and incubate at 37°C for 90 minutes.

    • Add 70 µL of MTBSTFA and vortex again.

    • Incubate at 60°C for 30 minutes.

  • Sample Transfer: After a brief centrifugation, transfer the derivatized sample to a GC-MS vial with an insert.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system. The analysis will separate the derivatized metabolites and the mass spectrometer will detect the mass-to-charge ratio (m/z) of the resulting fragments.

Data Analysis Workflow

The analysis of data from this compound tracer studies involves several key steps to determine the extent of deuterium incorporation into downstream metabolites.

G A Acquire Raw MS Data B Identify Metabolite Peaks by Retention Time and Mass Spectra A->B C Extract Mass Isotopomer Distributions (MIDs) for each Metabolite B->C D Correct MIDs for Natural Abundance of Stable Isotopes (e.g., ¹³C, ²⁹Si) C->D E Calculate Fractional Enrichment (FE) D->E F Perform Statistical Analysis and Pathway Visualization E->F

Figure 2: Logical workflow for mass spectrometry data analysis.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopomer Distribution (MID) of Key Glycolytic Intermediates

MetaboliteIsotopomerCondition A (%)Condition B (%)
Pyruvate M+085.2 ± 2.175.6 ± 3.4
M+114.8 ± 2.124.4 ± 3.4
Lactate M+088.9 ± 1.879.3 ± 2.9
M+111.1 ± 1.820.7 ± 2.9

M+0 represents the unlabeled metabolite, while M+1 represents the metabolite with one deuterium atom.

Table 2: Fractional Enrichment of TCA Cycle Intermediates

MetaboliteFractional Enrichment (%) - Condition AFractional Enrichment (%) - Condition B
Citrate 5.7 ± 0.89.2 ± 1.1
α-Ketoglutarate 4.9 ± 0.68.1 ± 0.9
Malate 6.1 ± 0.910.5 ± 1.3

Fractional enrichment is calculated as the percentage of the metabolite pool that is labeled with deuterium.

Metabolic Pathway Visualization

Understanding the fate of the deuterium from this compound requires visualizing its path through central metabolic pathways.

G Glc This compound G6P Glucose-6-P (M+1) Glc->G6P F6P Fructose-6-P (M+1) G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP (M+1) F6P->F16BP DHAP DHAP F16BP->DHAP GAP GAP (M+1) F16BP->GAP DHAP->GAP PEP PEP (M+1) GAP->PEP Pyr Pyruvate (M+1) PEP->Pyr Lac Lactate (M+1) Pyr->Lac AcCoA Acetyl-CoA (M+1) Pyr->AcCoA PPP->F6P PPP->GAP R5P Ribose-5-P PPP->R5P Cit Citrate (M+1) AcCoA->Cit aKG α-Ketoglutarate (M+1) Cit->aKG Suc Succinate aKG->Suc Mal Malate Suc->Mal OAA Oxaloacetate Mal->OAA OAA->Cit

Figure 3: Fate of deuterium from this compound in central carbon metabolism.

Interpretation of Labeling Patterns:

  • Glycolysis: The deuterium on the C3 position of glucose is expected to be retained through the upper steps of glycolysis. Following the aldolase reaction, the label will be on C1 of glyceraldehyde-3-phosphate (GAP). This will result in M+1 labeled pyruvate and lactate.

  • Pentose Phosphate Pathway (PPP): If glucose-6-phosphate enters the oxidative PPP, the C1 carbon is lost as CO₂. The fate of the C3 deuterium in the non-oxidative PPP is more complex and can be redistributed.

  • TCA Cycle: M+1 labeled pyruvate can be converted to M+1 acetyl-CoA, which then enters the TCA cycle, leading to the labeling of TCA cycle intermediates. The position of the deuterium will change as the molecule is processed through the cycle.

By carefully analyzing the mass isotopomer distributions of these key metabolites, researchers can gain valuable insights into the relative activities of these fundamental metabolic pathways under various physiological and pathological conditions.

References

Troubleshooting & Optimization

Troubleshooting low signal intensity in D-Glucose-d1-3 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Glucose-d1-3 Experiments

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity in Nuclear Magnetic Resonance (NMR) experiments involving this compound. The following question-and-answer format directly addresses common issues to help you optimize your experimental setup and obtain high-quality spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the signal intensity in my this compound NMR spectrum unexpectedly low?

A low signal-to-noise ratio (S/N) is a frequent challenge in deuterium (²H) NMR spectroscopy. Several factors, broadly categorized under sample preparation, instrument parameters, and the inherent properties of the deuterium nucleus, can contribute to this issue. The primary reasons include insufficient sample concentration, poor magnetic field homogeneity (shimming), and suboptimal acquisition parameters.[1][2] Due to the low magnetogyric ratio of deuterium, the intrinsic sensitivity of ²H NMR is significantly lower than that of ¹H NMR, often requiring longer acquisition times to achieve a desirable signal-to-noise ratio.[1]

Q2: How can I determine if the problem is with my sample preparation?

Errors in sample preparation are a leading cause of poor spectral quality.[2] Here are key aspects to verify:

  • Insufficient Concentration: Signal intensity is directly proportional to the concentration of the analyte. For ²H NMR of a singly labeled compound like this compound, a higher concentration is generally required compared to ¹H NMR.

  • Sample Purity and Integrity: Ensure your this compound sample is of high purity and has not degraded. Aqueous solutions of glucose can undergo mutarotation and degradation over time, especially at non-neutral pH or elevated temperatures.[3]

  • Presence of Particulates: Suspended particles in the NMR tube will severely degrade the magnetic field homogeneity, leading to broad lines and a poor lock signal. It is crucial to filter all samples into a high-quality NMR tube.

  • Solvent Choice: For detecting the deuterium signal of your compound, a protonated solvent should be used to avoid a massive solvent signal that would obscure your analyte's signal. However, a deuterated solvent is still necessary for the spectrometer's lock system. A common practice is to use a coaxial insert containing a deuterated solvent for locking while the sample itself is in a protonated solvent.

Q3: My lock signal is weak or unstable. How does this affect my experiment and how can I fix it?

An unstable or weak lock signal is a primary indicator of problems that will result in poor spectral quality. The spectrometer uses the deuterium signal from the solvent to stabilize ("lock") the magnetic field. A fluctuating or low lock level points to poor magnetic field homogeneity, which causes broad and weak signals in your spectrum.

Common causes and solutions for a poor lock signal include:

  • Poor Shimming: Shimming is the process of adjusting the shim coils to make the magnetic field as homogeneous as possible. A poorly shimmed sample will result in a low lock level. Always perform a careful automated or manual shimming routine before your experiment.

  • Incorrect Sample Positioning: The NMR tube must be positioned correctly within the probe for optimal homogeneity.

  • Low Concentration of Deuterated Solvent: The lock system relies on a sufficient concentration of deuterated solvent.

Q4: What are the key NMR acquisition parameters I should optimize for this compound?

Optimizing acquisition parameters is critical for maximizing the signal from low-sensitivity nuclei like deuterium.

  • Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will improve the S/N by a factor of about 1.4.

  • Relaxation Delay (D1): If the relaxation delay is too short, the deuterium nucleus may not fully relax between pulses, leading to signal saturation and reduced intensity. While deuterium generally has shorter relaxation times than protons, it's important to ensure D1 is adequate.

  • Pulse Width (P1): Using a calibrated 90° pulse will maximize the signal for a single scan. However, for experiments requiring multiple scans, a shorter pulse angle (e.g., 30° or 45°) combined with a shorter relaxation delay can often yield better signal-to-noise in a given amount of time.

  • Use of a Cryoprobe: If available, a cryogenically cooled probe can dramatically increase signal intensity, often by a factor of 3-4 or more.

Data Presentation

Table 1: Impact of Key Parameters on Signal-to-Noise Ratio (S/N)

ParameterChangeExpected Impact on S/NKey Considerations
Sample Concentration IncreaseProportional IncreaseHigher concentrations can increase viscosity, leading to broader lines.
Number of Scans (NS) 4x Increase~2x IncreaseExperiment time increases linearly with the number of scans.
Magnetic Field Strength Higher FieldIncreaseHigher field strengths provide better sensitivity and spectral dispersion.
Probe Type Standard -> CryoprobeSignificant Increase (3-4x or more)Limited by instrument availability.
Relaxation Delay (D1) Too Short -> OptimalIncreaseAn overly long D1 will unnecessarily increase the total experiment time.

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound in a Protonated Solvent with a Deuterated Lock

  • Weigh Sample: Accurately weigh an appropriate amount of this compound. Aim for the highest concentration that solubility and sample availability permit.

  • Select Solvent: Choose a suitable protonated solvent (e.g., H₂O, DMSO) in which this compound is soluble.

  • Dissolve Sample: Dissolve the sample completely in the chosen solvent. Gentle vortexing or sonication may be used.

  • Filter Sample: Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Add Lock Solvent: Use a coaxial insert containing a deuterated solvent (e.g., D₂O or CDCl₃) for the spectrometer's lock system.

  • Positioning: Ensure the sample is at the correct height within the NMR tube as specified by the spectrometer manufacturer.

Protocol 2: Basic ²H NMR Spectrometer Setup and Acquisition

  • Insert Sample: Carefully insert the prepared NMR tube into the spectrometer.

  • Lock: Lock the spectrometer onto the deuterium signal of the solvent in the coaxial insert.

  • Shim: Perform an automated or manual shimming procedure to maximize the lock level and improve the magnetic field homogeneity.

  • Tune and Match: The NMR probe must be tuned to the deuterium frequency. This is a critical step for ensuring efficient signal transmission and detection. This involves adjusting the tuning and matching capacitors for the X-nucleus channel.

  • Set Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

    • Spectral Width (SW): Set an appropriate spectral width to encompass the expected chemical shift of the deuterium signal.

    • Number of Scans (NS): Start with a higher number of scans (e.g., 64 or 128) and increase as needed.

    • Relaxation Delay (D1): A starting value of 1-2 seconds is generally reasonable.

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mandatory Visualization

Troubleshooting_Workflow start Low Signal Intensity Observed sample_check 1. Verify Sample Preparation start->sample_check concentration Is concentration adequate? sample_check->concentration purity Is sample pure and free of particulates? concentration->purity Yes increase_conc Increase Concentration concentration->increase_conc No filter_sample Filter Sample purity->filter_sample No instrument_setup 2. Check Instrument Setup purity->instrument_setup Yes increase_conc->sample_check filter_sample->sample_check lock_signal Is lock signal strong and stable? instrument_setup->lock_signal shim Re-shim the magnet lock_signal->shim No tune_match Is the probe tuned and matched? lock_signal->tune_match Yes shim->instrument_setup perform_tune Tune and Match Probe for ²H tune_match->perform_tune No acq_params 3. Optimize Acquisition Parameters tune_match->acq_params Yes perform_tune->instrument_setup increase_scans Increase Number of Scans (NS) acq_params->increase_scans optimize_d1 Optimize Relaxation Delay (D1) increase_scans->optimize_d1 end High-Quality Spectrum optimize_d1->end

Caption: Troubleshooting workflow for low signal intensity in this compound NMR experiments.

Signal_Pathway cluster_sample Sample Factors cluster_instrument Instrumental Factors cluster_params Acquisition Parameters Concentration Analyte Concentration Signal_Intensity Final Signal Intensity Concentration->Signal_Intensity Purity Sample Purity Purity->Signal_Intensity Shimming Magnetic Field Homogeneity (Shimming) Shimming->Signal_Intensity Probe Probe Tuning & Matching Probe->Signal_Intensity Scans Number of Scans Scans->Signal_Intensity Delay Relaxation Delay (D1) Delay->Signal_Intensity

Caption: Key factors influencing the final signal intensity in an NMR experiment.

References

Minimizing background noise in D-Glucose-d1-3 mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing background noise in D-Glucose-d1-3 mass spectrometry experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound mass spectrometry?

Background noise in this compound mass spectrometry can be broadly categorized into two types: chemical noise and electronic noise.

  • Chemical Noise: This arises from interfering ions in the sample matrix that are not the analyte of interest. Common sources include contaminants from solvents, reagents, and labware (e.g., plasticizers, detergents), as well as co-eluting compounds from the biological matrix itself. Adduct formation, where ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) from glassware or reagents bind to the target molecule, is also a significant contributor.[1][2]

  • Electronic Noise: This is inherent to the mass spectrometer's detector and electronic systems. While modern instruments are designed to minimize this, it can still be a factor, especially at low signal intensities.

Q2: How can I differentiate between signal and noise in my mass spectrum?

Distinguishing the true signal of this compound from background noise is critical for accurate quantification. Here are a few strategies:

  • Blank Analysis: Injecting a blank sample (matrix without the analyte) helps identify consistent background ions.[3]

  • Isotopic Pattern Analysis: The deuterated label in this compound will produce a characteristic isotopic pattern. Deviations from the expected pattern can indicate interference.

  • Signal-to-Noise Ratio (S/N): A commonly used metric where the signal intensity of the analyte is compared to the baseline noise. A higher S/N ratio indicates a more reliable signal.

Q3: Can adduct formation with this compound be beneficial?

While often a source of background noise, controlled adduct formation can sometimes be advantageous. For instance, in electrospray ionization (ESI), the formation of specific adducts like [M+Cl]⁻ can enhance the signal intensity and provide better sensitivity compared to the deprotonated molecule.[4] However, uncontrolled formation of multiple adducts can complicate the spectra and reduce the intensity of the desired ion.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound mass spectrometry experiments.

Issue 1: High Background Noise Across the Entire Spectrum

Symptoms:

  • Elevated baseline in the total ion chromatogram (TIC).

  • Numerous non-specific peaks obscuring the analyte signal.

Possible Cause Troubleshooting Steps Expected Outcome
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents. Filter all mobile phases before use.Reduction in baseline noise and elimination of contaminant-related peaks.
Contaminated LC-MS System Flush the entire system with a sequence of high-purity solvents (e.g., isopropanol, methanol, water). Clean the ion source according to the manufacturer's protocol.A cleaner baseline in subsequent blank runs.
Leaking System Check all fittings and connections for leaks, which can introduce atmospheric contaminants.A more stable and lower baseline.
Issue 2: Poor Signal Intensity or Low Signal-to-Noise (S/N) Ratio

Symptoms:

  • The peak for this compound is weak or indistinguishable from the baseline.

Possible Cause Troubleshooting Steps Expected Outcome
Suboptimal Ionization Optimize ion source parameters such as capillary voltage, source temperature, and gas flow rates.Increased signal intensity for the target analyte.
Inefficient Sample Preparation Evaluate different sample cleanup methods like protein precipitation or solid-phase extraction (SPE) to remove matrix interferences.Enhanced signal due to reduced ion suppression.
Inappropriate Mobile Phase Adjust the mobile phase composition and additives. For example, adding a small amount of a volatile salt like ammonium formate can sometimes improve ionization efficiency.Improved peak shape and signal intensity.
Derivatization Issues (for GC-MS) Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration. A drying step between methoxymation and trimethylsilylation can significantly increase signal intensity.[5]A single, sharp peak with increased intensity for the derivatized glucose.
Issue 3: Presence of Unexpected Adducts or Peaks

Symptoms:

  • Multiple peaks with mass-to-charge ratios corresponding to various adducts of this compound (e.g., [M+Na]⁺, [M+K]⁺, [M+Cl]⁻).

Possible Cause Troubleshooting Steps Expected Outcome
Contamination from Glassware/Reagents Use plasticware where possible and ensure high purity of all reagents. Older glassware can be a source of sodium ions.Reduction in the intensity of sodium and potassium adducts.
Mobile Phase Additives If not intentionally using an additive to promote adduction, ensure the mobile phase is free from salts that can form adducts.A cleaner spectrum with fewer adduct peaks.
Matrix Effects Employ more rigorous sample cleanup procedures to remove salts and other interfering compounds from the sample matrix.Minimized formation of matrix-related adducts.

Quantitative Data Summary

The following table summarizes the potential impact of different optimization strategies on the signal intensity and signal-to-noise ratio in glucose mass spectrometry. The values are illustrative and can vary based on the specific instrument and experimental conditions.

Parameter/Method Modification Reported Impact on Signal/S/N Reference
Sample Preparation (GC-MS) Drying between methoxymation and trimethylsilylation2 to 10-fold increase in signal intensity for sugars.
Sample Preparation (LC-MS/MS) Solid-Phase Extraction (SPE) vs. Protein PrecipitationSPE generally provides a cleaner sample, leading to reduced matrix effects and potentially higher S/N.
Derivatization (GC-MS) Oximation prior to TMS or TFA derivatizationReduces the number of isomers, resulting in fewer and more intense chromatographic peaks.
Matrix Effects (GC-MS) High concentrations of phosphate in the matrixCan cause signal suppression of glucose.
LC Column Dimension Reducing column internal diameter (e.g., 4.6 mm to 2.1 mm)Can increase peak height and thus improve S/N, assuming the system is optimized for lower flow rates.

Experimental Protocols

Protocol 1: Protein Precipitation for LC-MS/MS Analysis

This protocol is a common and rapid method for removing proteins from biological samples like plasma or serum prior to LC-MS/MS analysis of this compound.

  • Sample Collection: Collect 50 µL of serum or plasma.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a two-step derivatization process (methoximation followed by silylation) to increase the volatility of this compound for GC-MS analysis.

  • Sample Preparation: Start with an extracted and dried biological sample.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

    • Incubate at 60°C for 45 minutes.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: LC-MS/MS Experimental Workflow.

troubleshooting_logic Start High Background Noise Observed CheckBlank Run Blank Sample Start->CheckBlank NoisePresent Noise Still Present? CheckBlank->NoisePresent CleanSystem Clean LC System & Ion Source NoisePresent->CleanSystem Yes NoiseFromSample Noise is Sample-Related NoisePresent->NoiseFromSample No CheckSolvents Use High-Purity Solvents CleanSystem->CheckSolvents CheckLeaks Check for System Leaks CheckSolvents->CheckLeaks Resolved Noise Minimized CheckLeaks->Resolved ImproveCleanup Improve Sample Cleanup (e.g., SPE) NoiseFromSample->ImproveCleanup ImproveCleanup->Resolved

Caption: Troubleshooting Logic for High Background Noise.

References

Technical Support Center: Optimizing D-Glucose-d1-3 for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing D-Glucose-d1-3 concentration in metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during stable isotope tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for this compound in cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the cell line, experimental objectives, and the sensitivity of the analytical instruments. However, a common starting point is to replace the normal glucose concentration in the culture medium with an equivalent concentration of this compound. Standard cell culture media often contain glucose concentrations ranging from 5.5 mM to 25 mM. For many cell lines, starting with a this compound concentration within this range is a good initial step. It is crucial to use glucose-free medium as a base and to supplement it with dialyzed fetal bovine serum to minimize interference from unlabeled glucose.[1]

Q2: How do I determine the optimal this compound concentration for my specific cell line?

A2: Optimization is key for achieving meaningful results. A concentration titration experiment is recommended. This involves culturing your cells in a range of this compound concentrations and measuring the isotopic enrichment in a key downstream metabolite (e.g., lactate or glutamate). The optimal concentration will be the lowest concentration that provides sufficient and detectable labeling without causing metabolic stress or altering cell physiology.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time required to achieve isotopic steady-state, where the fractional labeling of metabolites is stable, varies depending on the metabolic pathway and the turnover rate of the metabolites of interest. For glycolysis intermediates, steady-state can often be reached within minutes to a few hours. For intermediates in the TCA cycle, it may take several hours. It is advisable to perform a time-course experiment (e.g., sampling at 0, 2, 4, 8, 12, and 24 hours) to determine the optimal labeling duration for your specific experimental system.

Q4: Should I be concerned about the kinetic isotope effect (KIE) with deuterated glucose?

A4: Yes, the kinetic isotope effect is an important consideration. The heavier mass of deuterium compared to hydrogen can lead to slower reaction rates for enzymes that metabolize deuterated substrates.[1] This may result in preferential consumption of any residual unlabeled glucose, potentially leading to an underestimation of metabolic fluxes.[1] While the measured KIE for deuterated glucose is relatively small (around 4-6%), it can still impact results.[1] It is recommended to run a parallel experiment with non-deuterated glucose to establish baseline metabolic rates.[1]

Q5: What is deuterium loss, and how can I mitigate it?

A5: Deuterium atoms on the glucose molecule can be lost during certain enzymatic reactions or through exchange with hydrogen atoms from water in the cellular environment. For instance, deuterium at the C1 position can be lost via the activity of phosphomannose isomerase. To minimize this, consider using glucose labeled at more stable positions, such as [6,6-²H₂]-glucose, for tracing into lactate and glutamate, as these positions are generally less prone to exchange during glycolysis.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Label Incorporation - Suboptimal this compound concentration.- Insufficient incubation time.- Presence of unlabeled glucose in the medium (e.g., from non-dialyzed serum).- Poor cell viability or metabolic activity.- Perform a concentration titration to find the optimal this compound concentration.- Conduct a time-course experiment to determine the time to reach isotopic steady-state.- Use dialyzed fetal bovine serum in your culture medium.- Check cell health and viability before and during the experiment.
High Variability Between Replicates - Inconsistent cell seeding density.- Variations in incubation time or experimental conditions.- Inconsistent sample quenching and extraction.- Ensure uniform cell seeding and confluency (typically 70-80%).- Maintain consistent timing and conditions for all experimental steps.- Implement a rapid and standardized quenching and metabolite extraction protocol.
Unexpected Labeling Patterns - Deuterium loss from specific positions on the glucose molecule.- Contribution from alternative metabolic pathways.- Presence of contaminating ions in mass spectrometry analysis.- Use deuterated glucose labeled at more stable positions (e.g., [6,6-²H₂]-glucose).- Carefully analyze the mass isotopologue distribution to understand pathway contributions.- Optimize mass spectrometry parameters and use high-resolution instruments to minimize interference.
Altered Cell Morphology or Growth - this compound concentration is too high, causing toxicity or metabolic stress.- Contamination of the labeling medium.- Test a lower range of this compound concentrations.- Ensure the sterility and proper preparation of all media and reagents.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Cell Seeding: Seed cells in a multi-well plate at a density that will achieve 70-80% confluency on the day of the experiment.

  • Media Preparation: Prepare glucose-free culture medium supplemented with dialyzed fetal bovine serum. Create a dilution series of this compound in this medium, for example: 1 mM, 2.5 mM, 5 mM, 10 mM, and 25 mM. Also, prepare a control medium with the standard concentration of unlabeled D-glucose.

  • Labeling: On the day of the experiment, aspirate the standard culture medium, wash the cells once with sterile PBS, and then add the prepared labeling media to the respective wells.

  • Incubation: Incubate the cells for a predetermined time, based on the expected time to reach isotopic steady-state for your pathway of interest (e.g., 8 hours).

  • Metabolite Extraction: Rapidly quench metabolism and extract metabolites using a cold solvent (e.g., 80% methanol).

  • Analysis: Analyze the extracts using mass spectrometry to determine the isotopic enrichment of a key downstream metabolite (e.g., lactate or a TCA cycle intermediate).

  • Evaluation: Plot the isotopic enrichment as a function of this compound concentration to identify the concentration that provides robust labeling without saturating the system.

Data Presentation: Example this compound Concentrations from Literature
Cell LineThis compound DerivativeConcentrationApplication
EL4 Lymphomad-[6,6'-²H₂]glucose2 mg/mlIn vitro NMR spectroscopy
Human Brain (in vivo)[6,6'-²H₂]glucoseOral administrationDeuterium Metabolic Imaging
Human T-cells (in vivo)[6,6-²H₂]-glucosePrimed infusionQuantifying cell turnover

Note: The concentrations from in vivo studies are not directly translatable to in vitro experiments but provide context for the amounts used in metabolic tracing.

Visualizations

experimental_workflow General Experimental Workflow for Metabolic Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells media_prep Prepare Labeling Medium (with this compound) labeling Incubate with Labeled Medium media_prep->labeling quenching Quench Metabolism labeling->quenching extraction Extract Metabolites quenching->extraction ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis data_analysis Data Analysis (Isotopologue Distribution) ms_analysis->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: General experimental workflow for this compound metabolic labeling.

glycolysis_pathway Simplified Glycolysis Pathway glucose This compound g6p Glucose-6-phosphate glucose->g6p f6p Fructose-6-phosphate g6p->f6p f16bp Fructose-1,6-bisphosphate f6p->f16bp dhap_g3p DHAP / G3P f16bp->dhap_g3p pep Phosphoenolpyruvate dhap_g3p->pep pyruvate Pyruvate pep->pyruvate lactate Lactate pyruvate->lactate LDH

Caption: Simplified glycolysis pathway showing the flow of the glucose backbone.

troubleshooting_tree Troubleshooting Low Label Incorporation start Low or No Label Incorporation check_conc Is this compound concentration optimized? start->check_conc check_time Is incubation time sufficient? check_conc->check_time Yes solution_conc Perform concentration titration experiment. check_conc->solution_conc No check_serum Is dialyzed serum being used? check_time->check_serum Yes solution_time Perform time-course experiment. check_time->solution_time No check_viability Are cells healthy and metabolically active? check_serum->check_viability Yes solution_serum Switch to dialyzed FBS. check_serum->solution_serum No solution_viability Check cell viability (e.g., Trypan Blue). check_viability->solution_viability No

Caption: Troubleshooting decision tree for low label incorporation.

References

Technical Support Center: Correcting for Isotopic Interference in D-Glucose-d1-3 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference in D-Glucose-d1-3 metabolic tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound studies?

A1: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) in an unlabeled or partially labeled glucose molecule that overlap with the signals of the intentionally labeled this compound tracer. This can lead to an overestimation of the true isotopic enrichment from the tracer, resulting in inaccurate metabolic flux calculations.

Q2: Why is it crucial to correct for natural isotopic abundance?

Q3: What are the primary sources of isotopic interference for this compound?

A3: The primary sources of interference are the natural abundances of:

  • ¹³C: With six carbon atoms in glucose, there is a significant probability of a molecule containing one or more ¹³C atoms, contributing to M+1, M+2, etc. peaks.

  • ¹⁸O and ¹⁷O: The six oxygen atoms in glucose also contribute to higher mass isotopologues.

  • ²H (Deuterium): Natural deuterium abundance, although low, can contribute to the M+1 signal.

Q4: What are the common methods for correcting for natural isotopic abundance?

A4: The most common methods involve mathematical corrections, often implemented in specialized software. These methods include:

  • Matrix-based methods: These use a correction matrix to mathematically subtract the contribution of natural isotopes from the measured mass isotopomer distribution (MID).[1][2] The correction matrix is constructed based on the elemental composition of the molecule and the known natural abundances of its isotopes.

  • Iterative algorithms: These are used to refine the correction, especially in cases of low signal intensity or complex spectra.

  • Software Tools: Several software packages are available to perform these corrections, including IsoCor, IsoCorrectoR, AccuCor2, and ICT.[3][4][5]

Q5: How does the isotopic purity of the this compound tracer affect the correction?

A5: The isotopic purity of the tracer is a critical factor. Commercially available stable isotope-labeled compounds are never 100% pure. For example, a this compound tracer with 98% isotopic purity will contain a small percentage of unlabeled (M+0) glucose. This impurity must be accounted for in the correction algorithm to avoid underestimation of the true enrichment. Many correction software tools, such as IsoCor, allow for the input of tracer purity for more accurate corrections.

Troubleshooting Guides

Issue 1: Higher than expected M+1 signal in unlabeled control samples.
Possible Cause Troubleshooting Steps
Natural Isotopic AbundanceThis is expected. The M+1 peak in an unlabeled glucose sample is primarily due to the natural abundance of ¹³C. Use a natural abundance correction algorithm to subtract this contribution from your experimental samples.
ContaminationEnsure there is no cross-contamination from labeled samples. Clean the injection port and run blank samples between experimental samples.
Issue 2: Corrected isotopic enrichment values are negative or nonsensical.
Possible Cause Troubleshooting Steps
Incorrect Elemental FormulaDouble-check the chemical formula used in the correction software. Remember to account for any derivatization agents used during sample preparation.
Inaccurate Background SubtractionReview the integration of your mass spectrometry peaks. Inaccurate background subtraction can distort the measured mass isotopomer distribution.
Low Signal-to-Noise RatioFor low-intensity peaks, the measurement error can be significant, leading to inaccurate correction. Ensure your instrument is properly tuned and that your sample concentration is sufficient.
Software ParametersVerify that all parameters in the correction software are set correctly, including the tracer, its purity, and the mass resolution of your instrument.
Issue 3: Inconsistent or irreproducible isotopic enrichment results.
Possible Cause Troubleshooting Steps
Deuterium-Hydrogen ExchangeDeuterium atoms, particularly those attached to oxygen or nitrogen, can exchange with protons from the solvent (e.g., water) during sample preparation or analysis. While the C-D bond at the 3-position of glucose is generally stable, be mindful of potential exchange during derivatization. Using aprotic solvents where possible can minimize this.
Kinetic Isotope Effect (KIE)The C-D bond is stronger than a C-H bond, which can sometimes lead to slower enzymatic reactions involving the deuterated molecule. While often small for deuterium, this effect can lead to an underestimation of metabolic fluxes. Be aware of this potential effect when interpreting your data.
Variable Derivatization EfficiencyInconsistent derivatization can lead to variable fragmentation patterns and MIDs. Ensure your derivatization protocol is robust and reproducible.

Experimental Protocols

Protocol: GC-MS Analysis of this compound Incorporation in Cultured Cells

This protocol outlines a general procedure for a this compound tracing experiment followed by GC-MS analysis.

1. Cell Culture and Labeling: a. Seed cells in appropriate culture vessels and grow to the desired confluency. b. Prepare culture medium containing this compound at the desired concentration. Ensure the medium is otherwise identical to the standard culture medium. c. Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the this compound-containing medium. d. Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer.

2. Metabolite Extraction: a. Rapidly aspirate the labeling medium. b. Quench metabolism by washing the cells with ice-cold PBS. c. Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells. d. Collect the cell lysate and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. e. Transfer the supernatant containing the metabolites to a new tube.

3. Sample Derivatization for GC-MS: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups. c. Add 80 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at 60°C for 30 minutes.

4. GC-MS Analysis: a. Instrument: Agilent 7890B GC with a 5977A MSD, or equivalent. b. Column: DB-5ms (30 m x 0.25 mm x 0.25 µm), or similar. c. Injection Volume: 1 µL. d. Inlet Temperature: 250°C. e. Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes. f. Ionization Mode: Electron Ionization (EI) at 70 eV. g. Data Acquisition: Scan mode to identify fragments, and Selected Ion Monitoring (SIM) for quantification of specific fragments of glucose and its metabolites.

5. Data Correction: a. Integrate the peak areas for each mass isotopologue of the selected glucose fragments. b. Use a software tool like IsoCor or IsoCorrectoR to correct the raw mass isotopomer distributions for natural isotope abundance and tracer impurity.

Data Presentation

Table 1: Natural Abundance of Stable Isotopes in Glucose (C₆H₁₂O₆)
ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Note: These are average natural abundances and can vary slightly.

Table 2: Example Mass Isotopomer Distribution (MID) of a Glucose Fragment Before and After Correction

This table illustrates the theoretical MID for a hypothetical three-carbon fragment of glucose derived from a sample with 50% enrichment of this compound.

Mass IsotopomerRaw Measured Abundance (%)Corrected Abundance (%)
M+051.6550.00
M+148.0550.00
M+20.300.00

This is a simplified example. The actual correction depends on the specific fragment and the correction algorithm used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell Culture Cell Culture Tracer Incubation Tracer Incubation Cell Culture->Tracer Incubation Add this compound Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction Quench Metabolism Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Raw MID Data Raw MID Data GC-MS Analysis->Raw MID Data Isotopic Correction Isotopic Correction Raw MID Data->Isotopic Correction Software (e.g., IsoCor) Corrected MID Corrected MID Isotopic Correction->Corrected MID Metabolic Flux Analysis Metabolic Flux Analysis Corrected MID->Metabolic Flux Analysis

Caption: Experimental workflow for this compound metabolic tracing.

correction_logic Measured MS Signal Measured MS Signal Correction Algorithm Correction Algorithm Measured MS Signal->Correction Algorithm Input Natural Abundance Contribution Natural Abundance Contribution Natural Abundance Contribution->Correction Algorithm Tracer Isotopic Purity Tracer Isotopic Purity Tracer Isotopic Purity->Correction Algorithm True Tracer Enrichment True Tracer Enrichment Correction Algorithm->True Tracer Enrichment Output

Caption: Logical flow of isotopic interference correction.

References

Improving peak resolution for D-Glucose-d1-3 metabolites in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of D-Glucose-d1-3 and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your separation methods.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my glucose metabolites?

A1: Poor peak shape for highly polar analytes like glucose metabolites is a common issue, often related to the chromatography conditions or sample preparation.

  • Anomeric Separation: Glucose exists as two anomers (α and β) in solution. The interconversion between these forms can be slow compared to the chromatographic timescale, leading to split or broadened peaks. To address this, routine methods often use high pH or elevated temperatures (e.g., 60-80°C) to accelerate anomer interconversion, collapsing them into a single peak.[1][2]

  • Sample Solvent Mismatch: In Hydrophilic Interaction Liquid Chromatography (HILIC), injecting a sample dissolved in a strong solvent (like high water content) can cause severe peak distortion.[3] The sample solvent should ideally match the initial mobile phase composition, which is typically high in organic solvent (e.g., 80% acetonitrile).[4]

  • Column Contamination: Buildup of contaminants from the sample matrix on the column can lead to active sites that cause peak tailing. Ensure adequate sample cleanup, use a guard column, and periodically flush the column.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause peak tailing. Modifying the mobile phase pH or buffer strength can help mitigate these effects.[5]

Q2: My this compound metabolites are co-eluting or have poor resolution. How can I improve their separation?

A2: Improving the resolution of polar, often isomeric, metabolites requires careful optimization of the chromatographic method, particularly the mobile and stationary phases.

  • Employ HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for retaining and separating very polar compounds like sugars and their phosphorylated metabolites. It offers complementary selectivity to reversed-phase chromatography.

  • Optimize the Mobile Phase:

    • Gradient Slope: A shallower gradient (slower increase in the aqueous component) can significantly increase the resolution between closely eluting peaks.

    • pH and Buffer: Mobile phase pH is a critical factor in HILIC selectivity. Using buffers like ammonium formate or ammonium acetate can improve peak shape and influence the retention of acidic or basic metabolites. For acidic glycans, a pH of 4.4-4.5 is often recommended to keep them in a charged state, aiding separation.

  • Select the Right Stationary Phase: Different HILIC columns offer different selectivities. Zwitterionic phases (e.g., ZIC-HILIC) are often reported to provide superior separation for isomers like glucose 6-phosphate and fructose 6-phosphate compared to amide phases.

  • Increase Column Length: Moving to a longer column (e.g., from 150 mm to 250 mm) increases the theoretical plates and can provide better resolution for critical pairs, albeit with longer run times.

Q3: I'm observing significant retention time drift between injections. What are the likely causes and solutions?

A3: Retention time instability in HILIC is almost always related to the equilibration of the water layer on the stationary phase or changes in the mobile phase.

  • Insufficient Column Equilibration: The HILIC stationary phase requires a stable water layer for reproducible partitioning and retention. It is crucial to allow sufficient time for the column to re-equilibrate between gradient runs. Increasing the flow rate during the equilibration step can help rebuild the water layer faster.

  • Mobile Phase Preparation: Mobile phase composition must be highly consistent. In HILIC, small variations in the organic/aqueous ratio or buffer concentration can lead to significant shifts in retention time. It is recommended to use a standard operating procedure for mobile phase preparation.

  • Temperature Fluctuation: Column temperature affects retention. An unstable column oven or significant ambient temperature changes can cause drift. Ensure the column compartment is maintaining a stable temperature. A 1°C change can alter retention by 1-2%.

Troubleshooting Summary

The following table summarizes common chromatographic problems and their potential solutions when analyzing glucose metabolites.

SymptomPossible CauseRecommended Solution
Poor Peak Resolution Mobile phase too strong or gradient too steep.Decrease the gradient slope or lower the initial percentage of the aqueous phase.
Inappropriate stationary phase.Switch to a column with different selectivity (e.g., from Amide to Zwitterionic).
Peak Tailing/Fronting Sample solvent mismatch with mobile phase.Prepare samples in a solvent similar to the initial mobile phase (e.g., 80% ACN).
Column overload.Reduce the injected sample amount.
Separation of anomers.Increase column temperature (e.g., 60-80°C) or operate at a higher pH to promote anomerization.
Retention Time Drift Insufficient column equilibration time.Increase the equilibration time between injections; consider a higher flow rate during equilibration.
Inconsistent mobile phase preparation.Prepare mobile phases fresh and ensure accurate measurements. Use a standard procedure.
Temperature fluctuations.Ensure a stable column oven temperature.
No or Low Retention Incorrect chromatography mode.Use HILIC for polar metabolites, as reversed-phase columns provide little to no retention for sugars.
Mobile phase has too high a water content.Increase the initial percentage of organic solvent (typically acetonitrile) to >80%.

Experimental Protocols

Protocol: HILIC Method Optimization for this compound Metabolites

This protocol outlines a systematic approach to developing a robust HILIC-MS method for glucose metabolites.

  • Column Selection and Installation:

    • Select a HILIC column suitable for polar metabolites (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z or Waters ACQUITY UPLC BEH Amide).

    • Install the column in the LC system's column compartment.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in Water, adjusted to pH 4.5 with Formic Acid.

    • Mobile Phase B (Organic): 100% Acetonitrile.

    • Note: Mobile phase pH and buffer concentration are critical and should be prepared consistently for each run.

  • Sample Preparation:

    • Extract metabolites from your biological matrix using a suitable protein precipitation and extraction method (e.g., 80:20 Methanol:Water).

    • After extraction and centrifugation, dilute the final sample in a solution of 80% Acetonitrile / 20% Water to match the initial chromatographic conditions. This is critical for good peak shape.

  • LC System Configuration and Gradient:

    • Set the column temperature to 35°C.

    • Set the flow rate to 0.3 mL/min.

    • Equilibrate the column with the initial conditions (e.g., 95% B) for at least 15-20 minutes before the first injection.

    • Example Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 5 95
      15.0 40 60
      16.0 90 10
      18.0 90 10
      18.1 5 95

      | 25.0 | 5 | 95 |

  • Optimization and Analysis:

    • Inject a standard mix of this compound and relevant metabolites.

    • If resolution is poor, shallow the gradient by extending the time from 0.0 to 15.0 minutes.

    • If peak shape is poor, confirm the sample solvent composition and consider adjusting the mobile phase pH.

    • Ensure a post-run equilibration time (as in the 18.1-25.0 min segment above) is sufficient for the retention times to be stable in subsequent runs.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poor Peak Resolution problem_id Identify Problem Type start->problem_id coelution Co-elution / Poor Separation problem_id->coelution Resolution peak_shape Peak Tailing / Fronting / Splitting problem_id->peak_shape Shape rt_drift Retention Time Drift problem_id->rt_drift Reproducibility solution_coelution Action: 1. Shallow the gradient. 2. Change column selectivity (e.g., ZIC-HILIC). 3. Increase column length. coelution->solution_coelution solution_peakshape Action: 1. Match sample solvent to mobile phase. 2. Increase column temperature (anomers). 3. Check for column contamination. peak_shape->solution_peakshape solution_rtdrift Action: 1. Increase column equilibration time. 2. Ensure consistent mobile phase prep. 3. Stabilize column temperature. rt_drift->solution_rtdrift

Caption: A troubleshooting workflow for common chromatography issues.

G cluster_workflow Experimental Workflow for HILIC-MS Analysis prep 1. Sample Preparation (Metabolite Extraction, Dilution in 80% ACN) lc 2. HILIC Separation (Gradient Elution) prep->lc Inject Sample ms 3. Mass Spectrometry (Detection) lc->ms Elute Analytes data 4. Data Processing (Peak Integration, Quantification) ms->data Acquire Data

Caption: A typical experimental workflow for HILIC-MS analysis.

References

Addressing incomplete labeling with D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Glucose-d1-3. This guide is designed for researchers, scientists, and drug development professionals using this compound in stable isotope tracing experiments. Here you will find troubleshooting advice and frequently asked questions to help you address challenges related to incomplete labeling and other common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in research?

This compound is a stable isotope-labeled form of glucose where a deuterium atom replaces a hydrogen atom at the third carbon position. It is primarily used as a tracer in metabolic research to investigate pathways such as glycolysis and the pentose phosphate pathway (PPP).[1][2] It can also serve as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).

Q2: I observe lower than expected deuterium enrichment in my downstream metabolites. Is my this compound incompletely labeled?

While the chemical purity of the tracer should always be verified, unexpectedly low deuterium enrichment in downstream metabolites is a common issue in stable isotope tracing studies and is often due to metabolic processes rather than poor tracer quality.[1] The primary causes are the metabolic fate of the deuterium label at the C3 position and the kinetic isotope effect.[3][4]

Q3: What is the metabolic fate of the deuterium atom at the C3 position of glucose?

The deuterium on the third carbon of D-glucose has two primary metabolic fates, which can lead to its apparent "loss" or redistribution:

  • Exchange during Glycolysis: In the glycolytic pathway, the enzyme triosephosphate isomerase equilibrates dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). During this reaction, the hydrogen (or deuterium) at the C3 position of glucose (which becomes the C2 position of G3P) can be exchanged with protons from the surrounding water. This leads to a loss of the deuterium label to the cellular water pool.

  • Transfer to NADPH in the Pentose Phosphate Pathway (PPP): If this compound enters the oxidative branch of the pentose phosphate pathway, the deuterium atom is transferred to NADP+ to form deuterated NADPH (NADP-d). This makes this compound a useful tracer for assessing NADPH production from the PPP.

Q4: What is the Kinetic Isotope Effect (KIE) and how does it affect my experiment?

The Kinetic Isotope Effect (KIE) refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. Since deuterium is heavier than hydrogen, enzymes may preferentially metabolize the unlabeled glucose, leading to a slower incorporation of the deuterium from this compound into downstream metabolites. This can result in an underestimation of the true metabolic flux if not accounted for. The KIE for deuterated glucose is generally small but can be significant depending on the specific enzyme and reaction conditions.

Q5: How can I minimize the impact of label loss and the Kinetic Isotope Effect?

While these are inherent aspects of using deuterated tracers, their impact can be assessed and mitigated:

  • Experimental Controls: Always include parallel experiments with unlabeled glucose to establish a baseline for metabolic rates.

  • Quantify Deuterium Loss: Where possible, design experiments to quantify the extent of deuterium exchange with the water pool.

  • Consider Alternative Tracers: Depending on the specific metabolic question, using a combination of tracers, such as a ¹³C-labeled glucose alongside the deuterated one, can provide a more complete picture of carbon and hydrogen flow.

Troubleshooting Guide

Issue 1: Low or No Detectable Deuterium Enrichment in Metabolites

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Metabolic Exchange/Loss of Deuterium As explained in FAQ Q3, the deuterium at the C3 position can be exchanged with water during glycolysis. If the glycolytic flux is high relative to the pentose phosphate pathway flux, a significant portion of the label will be lost.Consider the metabolic state of your cells or tissue. High glycolytic activity will naturally lead to lower enrichment in downstream metabolites. Analyze metabolites of the pentose phosphate pathway, such as ribose-5-phosphate, to see if the label is being incorporated there.
Kinetic Isotope Effect (KIE) Enzymes may be preferentially metabolizing unlabeled glucose present in the media or from endogenous stores.Ensure the use of dialyzed serum in your culture media to minimize competition from unlabeled glucose. Account for the KIE in your flux calculations by comparing with a non-deuterated glucose control.
Insufficient Incubation Time The tracer may not have reached isotopic steady-state in the metabolite pools of interest.Perform a time-course experiment to determine the optimal labeling duration for your specific system and metabolites.
Analytical Issues Problems with sample preparation, derivatization, or mass spectrometry analysis can lead to poor signal.Ensure a robust protocol for metabolite extraction and sample cleanup to remove interfering substances. Use appropriate internal standards to control for variability. Manually inspect mass spectra to confirm correct peak integration.
Issue 2: Inconsistent or Variable Labeling Between Replicates

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Inconsistent Cell Culture Conditions Differences in cell density, growth phase, or media composition between replicates can lead to variations in metabolic activity.Standardize cell seeding density and ensure all replicates are in the same growth phase at the start of the experiment. Use a single batch of labeling medium for all replicates.
Variable Incubation Times Even small differences in the timing of sample quenching can affect the level of isotope incorporation, especially for metabolites with rapid turnover.Use a precise and consistent method for starting and stopping the labeling reaction for all samples. Quenching should be rapid and complete.
Sample Processing Variability Inconsistencies in metabolite extraction, sample drying, or derivatization can introduce significant variability.Follow a standardized and validated protocol for all sample processing steps. The use of an automated liquid handler can improve reproducibility.

Experimental Protocols

General Protocol for this compound Tracing in Cultured Cells

This protocol provides a general framework. Optimization for specific cell lines and experimental questions is recommended.

1. Media Preparation:

  • Prepare a culture medium containing the desired concentration of this compound (e.g., 10 mM).

  • It is highly recommended to use glucose-free base medium and supplement with dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.

2. Cell Seeding and Growth:

  • Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%).

3. Isotope Labeling:

  • Aspirate the standard culture medium.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate for a predetermined time to allow for tracer uptake and metabolism. This time should be optimized for the specific metabolites of interest.

4. Metabolite Extraction:

  • Rapidly aspirate the labeling medium.

  • Wash the cells with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells on dry ice.

5. Sample Processing for Mass Spectrometry:

  • Centrifuge the cell extracts to pellet protein and cell debris.

  • Transfer the supernatant to a new tube and dry it using a vacuum concentrator or a stream of nitrogen.

  • Derivatize the dried metabolites to make them volatile for GC-MS analysis or resuspend in a suitable solvent for LC-MS analysis.

6. Data Analysis:

  • Analyze the samples using GC-MS or LC-MS to determine the mass isotopologue distributions of key metabolites.

  • Use appropriate software to correct for natural isotope abundance and calculate metabolic fluxes.

Visualizations

Metabolic Fate of this compound

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway This compound This compound Glucose-6-Phosphate-d1 Glucose-6-Phosphate-d1 This compound->Glucose-6-Phosphate-d1 Hexokinase Fructose-6-Phosphate-d1 Fructose-6-Phosphate-d1 Glucose-6-Phosphate-d1->Fructose-6-Phosphate-d1 PGI 6-Phosphogluconate-d1 6-Phosphogluconate-d1 Glucose-6-Phosphate-d1->6-Phosphogluconate-d1 G6PD Glyceraldehyde-3-Phosphate-d1 Glyceraldehyde-3-Phosphate-d1 Fructose-6-Phosphate-d1->Glyceraldehyde-3-Phosphate-d1 ... Pyruvate Pyruvate Glyceraldehyde-3-Phosphate-d1->Pyruvate Water_Pool Water_Pool Glyceraldehyde-3-Phosphate-d1->Water_Pool Triosephosphate Isomerase (Deuterium Exchange) Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate-d1->Ribulose-5-Phosphate NADPH-d NADPH-d 6-Phosphogluconate-d1->NADPH-d 6PGD NADP+ NADP+ Start Start Cell_Culture 1. Cell Culture (Standard Conditions) Start->Cell_Culture Labeling 2. Isotope Labeling (this compound Medium) Cell_Culture->Labeling Quenching 3. Rapid Quenching (e.g., Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS / GC-MS Analysis Extraction->Analysis Data_Processing 6. Data Processing (Correction & Flux Calculation) Analysis->Data_Processing End End Data_Processing->End

References

How to improve the accuracy of metabolic flux analysis with D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to using stable isotope tracers, with a focus on improving experimental accuracy.

A Note on Tracer Nomenclature: While the query specified "D-Glucose-d1-3," the standard and most widely documented method for Metabolic Flux Analysis involves the use of Carbon-13 (¹³C) labeled tracers. Deuterium (d or ²H) labeled tracers, such as D-[2-²H]glucose, are powerful tools for probing specific reactions, like the phosphoglucose isomerase (PGI) flux.[1] This guide will focus on the principles of ¹³C-MFA, which are broadly applicable and represent the gold standard for quantifying fluxes throughout central carbon metabolism.[2]

Troubleshooting Guides

This section provides solutions in a question-and-answer format for common problems encountered during MFA experiments.

Question 1: My flux map shows a poor fit between the simulated and measured labeling data. What does this mean and how can I fix it?

Answer:

A poor fit, often indicated by a high sum of squared residuals (SSR), suggests that the metabolic model does not accurately represent the biological system under the experimental conditions.[3] This is a critical issue as an acceptable fit is necessary for the credibility of the estimated fluxes.[3]

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Incorrect or Incomplete Metabolic Model The model is the foundation of ¹³C-MFA.[3] Missing reactions, incorrect atom transitions, or inaccurate compartmentalization can lead to a poor fit.1. Verify Reactions: Double-check that all relevant metabolic pathways for your organism and conditions are included. 2. Check Atom Transitions: Ensure the mapping of atoms from reactants to products for each reaction is correct. 3. Represent Compartmentalization: For eukaryotic cells, accurately model metabolic activities in different compartments (e.g., cytosol and mitochondria). 4. Account for CO₂ Exchange: An incomplete model may not account for the dilution of intracellular CO₂ by exchange with extracellular CO₂, which can bias results.
Failure to Reach Isotopic Steady State Standard ¹³C-MFA assumes that the isotopic labeling of metabolites is stable over time. If measurements are taken before this steady state is reached, the data will not fit the model.1. Extend Labeling Time: Increase the incubation period with the isotopic tracer and re-sample. 2. Verify Steady State: Perform a time-course experiment to confirm that labeling patterns are stable. Glycolytic intermediates may be labeled within minutes, while TCA cycle intermediates and amino acids take longer. 3. Consider Instationary MFA (INST-MFA): If a steady state is not achievable, use INST-MFA methods, which are designed for systems where labeling changes over time.
Analytical Errors Inaccuracies in sample preparation or analytical instrumentation (GC-MS, LC-MS, NMR) can introduce significant errors into the labeling data.1. Check for Contamination: Ensure samples are not contaminated with unlabeled biomass or other carbon sources. 2. Verify Instrument Performance: Calibrate and validate your mass spectrometer or NMR instrument regularly. 3. Correct for Natural Abundance: Apply necessary corrections for the natural abundance of ¹³C in your raw mass spectrometry data.
Incorrect Tracer Purity The isotopic purity of the purchased tracer may differ from the manufacturer's specifications, leading to incorrect assumptions in the model.1. Measure Tracer Purity: Directly measure the isotopic purity of your tracer stock. 2. Validate Tracer Composition: For tracer mixtures (e.g., 80% [1-¹³C]glucose + 20% [U-¹³C]glucose), directly measure the composition in the medium to account for any dilutions or mixing errors.

Below is a logical workflow for troubleshooting a poor model fit:

A High SSR: Poor Goodness-of-Fit B Step 1: Verify Metabolic Model A->B C Are all reactions included? Are atom transitions correct? Is compartmentalization accurate? B->C D Step 2: Confirm Isotopic Steady State B->D E Perform time-course experiment. Is labeling stable? D->E F Step 3: Check Analytical Accuracy D->F G Review sample prep. Calibrate instruments. Verify data corrections. F->G H Refine Model / Experimental Protocol F->H I Re-run Flux Estimation H->I J Acceptable Fit Achieved I->J

Troubleshooting workflow for a poor model fit in ¹³C-MFA.

Question 2: My estimated fluxes have very wide confidence intervals. What causes this and how can I improve their precision?

Answer:

Wide confidence intervals indicate that the calculated flux values are poorly determined, meaning there is a high degree of uncertainty. This can be caused by insufficient labeling information, the inherent structure of the metabolic network, or high measurement noise.

Strategies to Improve Flux Precision:

Strategy Description Recommendation
Optimal Tracer Selection The choice of isotopic tracer is critical and has the largest impact on flux precision. Different tracers provide different labeling patterns, which are more or less informative for specific pathways.- Perform Simulations: Use in silico simulations to select the optimal tracer(s) before conducting wet-lab experiments. - Use Pathway-Specific Tracers: For example, [1,2-¹³C₂]glucose provides high precision for glycolysis and the pentose phosphate pathway (PPP), while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle. Doubly-labeled tracers like [1,6-¹³C]glucose often perform significantly better than singly-labeled ones.
Parallel Labeling Experiments This powerful approach, sometimes called COMPLETE-MFA, involves conducting multiple experiments under identical conditions but with different isotopic tracers. The combined datasets provide more constraints for the model.- Integrate Data: Fit the data from all parallel experiments simultaneously to a single flux model. - Benefits: This technique significantly improves flux precision and the number of resolvable fluxes, especially for exchange reactions which are difficult to estimate with a single tracer.
Improve Measurement Precision High levels of noise in the labeling data will propagate to the flux estimates, increasing the width of confidence intervals.- Perform Replicates: Analyze both biological and technical replicates to obtain a better estimate of measurement variance. - Enhance Analytical Methods: Optimize sample preparation and mass spectrometry protocols to reduce noise and improve signal quality.

Tracer Performance Comparison for Key Pathways:

PathwayRecommended Tracer(s)Rationale
Glycolysis & Pentose Phosphate Pathway (PPP) [1,2-¹³C₂]glucoseThis tracer introduces a label pattern that is highly sensitive to the split between glycolysis and the oxidative PPP. Tracers like [2-¹³C]glucose and [3-¹³C]glucose also outperform the more common [1-¹³C]glucose for these pathways.
TCA Cycle [U-¹³C₅]glutamineGlutamine directly feeds into the TCA cycle as α-ketoglutarate, providing rich labeling patterns that are highly informative for cycle fluxes.
Overall Central Carbon Metabolism Parallel experiments with [1,2-¹³C₂]glucose and [U-¹³C₅]glutamineCombining data from glucose and glutamine tracers provides comprehensive labeling information across both upper and lower metabolism, significantly enhancing the resolution of multiple pathways.

Frequently Asked Questions (FAQs)

Q1: What are the essential steps in a typical ¹³C-MFA experiment?

A1: A ¹³C-MFA experiment involves five core steps, which are often iterative to ensure robust results.

References

Preventing degradation of D-Glucose-d1-3 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of samples containing D-Glucose-d1-3 to prevent its degradation. Ensuring the stability of this isotopically labeled internal standard is critical for accurate quantification in metabolic research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a stable isotope-labeled form of D-Glucose, where a deuterium atom has replaced a hydrogen atom at a specific position. It is frequently used as an internal standard in mass spectrometry-based quantitative analysis for glucose turnover, gluconeogenesis, and insulin sensitivity studies.[1] Its stability is paramount because any degradation will lead to inaccurate measurements of the endogenous analyte, compromising experimental results. The chemical properties of this compound are nearly identical to those of unlabeled D-glucose, meaning it is susceptible to the same degradation pathways.[2]

Q2: What are the primary causes of this compound degradation during sample preparation?

There are two main causes of this compound degradation:

  • Enzymatic Degradation: In biological matrices such as whole blood, plasma, or serum, metabolically active cells continue to consume glucose through glycolysis, leading to falsely low concentration readings.[3][4] This process can decrease glucose levels by 5-7% per hour at room temperature.[3]

  • Chemical Degradation: This is primarily influenced by pH and temperature. Both highly acidic and alkaline conditions, as well as elevated temperatures, can accelerate the degradation of glucose into various products.

Q3: How can enzymatic degradation in biological samples be prevented?

To prevent enzymatic degradation (glycolysis) in blood samples, one or a combination of the following methods should be employed immediately after collection:

  • Rapid Cooling: Placing the sample tube in an ice slurry slows down the metabolic activity of blood cells.

  • Prompt Centrifugation: Separating plasma or serum from blood cells by centrifugation effectively halts glycolysis.

  • Use of Glycolysis Inhibitors:

    • Sodium Fluoride (NaF): While commonly used, NaF's inhibitory effect on the enolase enzyme is not immediate and may take up to two hours to be fully effective.

    • Citrate Buffer: An increasingly recommended alternative is the use of collection tubes containing a citrate buffer, which immediately acidifies the sample and inhibits glycolytic enzymes.

Q4: What are the optimal storage conditions for this compound solutions?

For aqueous stock solutions of this compound, the following conditions are recommended to minimize chemical degradation:

  • pH: Maintain a mildly acidic pH, as glucose solutions are most stable around pH 4. A pH of approximately 3.2 has been shown to protect glucose from degradation during both heat sterilization and storage.

  • Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to prevent degradation. Minimize freeze-thaw cycles.

  • Light: While glucose itself is not highly light-sensitive, it is good practice to store solutions in amber vials or protected from light to prevent any potential photochemical reactions, especially if other light-sensitive compounds are present in the matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of samples containing this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound Enzymatic degradation (glycolysis) in biological samples. Immediately after collection, either place the sample on ice, centrifuge to separate plasma/serum, or use a collection tube with a citrate buffer to instantly inhibit glycolysis.
Chemical degradation due to improper pH. Ensure that the pH of your solutions is mildly acidic (pH 3-5) for optimal stability.
Thermal degradation during sample processing. Avoid high temperatures during sample preparation steps like sonication. If necessary, use a cold water bath. Store samples at appropriate cold temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
Appearance of unexpected peaks in chromatogram Formation of degradation products. This can be due to chemical breakdown into compounds like 3-deoxyglucosone, 3,4-dideoxyglucosone-3-ene, or 5-hydroxymethylfurfural. Review and optimize sample handling procedures to minimize exposure to harsh pH and high temperatures.
Anomeric separation. In solution, glucose exists as interconverting alpha and beta anomers, which can sometimes separate during chromatography, resulting in split peaks. Using high pH or elevated column temperatures can help collapse the two forms into a single peak.
Inconsistent quantitative results Variable degradation between samples. Standardize the time between sample collection and processing for all samples. Ensure consistent use of glycolysis inhibitors and temperature control.
Precipitation of sample upon dilution. If a precipitate forms after diluting a stock solution, it must be filtered before analysis to prevent blockages in the analytical instrument.

Quantitative Data Summary

The rate of glucose degradation is significantly influenced by the sample handling method. The following table summarizes the impact of different anticoagulants and handling procedures on glucose concentration over time.

Sample Handling Method Mean Glucose Decrease at 2 hours Mean Glucose Decrease at 24 hours Reference
Tubes with NaF and sodium oxalate4.6%7.0%
Tubes with citrate buffer, NaF, and EDTA0.3%1.2%
Unprocessed blood at room temperature5-7% per hour-

Experimental Protocols

Protocol 1: Preparation of Plasma Samples for LC-MS/MS Analysis

This protocol is designed to minimize enzymatic degradation of this compound in plasma samples.

  • Blood Collection: Collect whole blood in tubes containing a citrate buffer or another effective glycolysis inhibitor. If such tubes are unavailable, place standard tubes on an ice slurry immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation:

    • To a 50 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile. This step precipitates proteins.

    • Vortex the mixture for 30 seconds.

  • Sample Clarification:

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Preparation of this compound Stock Solution

This protocol outlines the preparation of a stable stock solution of this compound.

  • Solvent Preparation: Prepare a buffer solution with a pH between 3.0 and 5.0. A citrate or acetate buffer can be used.

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the prepared buffer to achieve the target concentration.

  • Sterilization (if required): If sterility is necessary, filter the solution through a 0.22 µm filter. Avoid heat sterilization (autoclaving) as it can cause significant degradation.

  • Storage: Store the stock solution in amber vials at -20°C or -80°C for long-term stability.

Visualizations

D-Glucose Degradation Pathways

The following diagram illustrates the main chemical degradation pathways of glucose under conditions of heat and non-neutral pH.

D_Glucose This compound Enolization Enolization D_Glucose->Enolization Heat/pH Three_DG 3-Deoxyglucosone (3-DG) Enolization->Three_DG Three_Four_DGE 3,4-Dideoxyglucosone-3-ene (3,4-DGE) Three_DG->Three_Four_DGE Five_HMF 5-Hydroxymethylfurfural (5-HMF) Three_Four_DGE->Five_HMF Irreversible

Caption: Key intermediates in the chemical degradation of D-Glucose.

Recommended Sample Preparation Workflow for Biological Samples

This workflow outlines the critical steps to prevent the degradation of this compound in biological samples intended for analysis.

Start 1. Blood Collection (Use Citrate Tube or Ice) Centrifuge 2. Prompt Centrifugation (<30 min, 4°C) Start->Centrifuge Separate 3. Separate Plasma/Serum Centrifuge->Separate Process_or_Store 4. Process Immediately or Store at -80°C Separate->Process_or_Store Protein_Precip 5a. Protein Precipitation (e.g., Acetonitrile) Process_or_Store->Protein_Precip Process Analyze 6. Analysis (LC-MS/MS) Process_or_Store->Analyze Store then Process Protein_Precip->Analyze

Caption: Workflow to minimize this compound degradation in plasma/serum.

References

Common pitfalls in D-Glucose-d1-3 based metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Support Center for D-Glucose-d1-3 Based Metabolomics

Welcome to the technical support center for this compound based metabolomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with using deuterated glucose for metabolic tracing studies.

I. Experimental Design and Setup

Proper experimental design is fundamental to a successful metabolomics study. This section addresses common questions and pitfalls related to the initial setup of your this compound tracing experiments.

FAQs

Q1: What are the key considerations when choosing a deuterated glucose tracer for my experiment?

A1: The choice of a deuterated glucose tracer is critical and depends on the specific metabolic pathways you are investigating. For this compound, the deuterium is on the third carbon. You need to consider the stability of the deuterium atom throughout the metabolic transformations. Deuterium atoms, especially at certain positions, can be lost during enzymatic reactions or exchange with protons from the aqueous environment.[1] For example, deuterium at the C1 position of glucose can be lost via the pentose phosphate pathway.[1] It is crucial to understand the metabolic fate of the specific deuterium label in your chosen tracer to ensure accurate interpretation of your results.

Q2: How do I determine the optimal labeling duration for my experiment?

A2: The optimal labeling duration depends on the time it takes for the metabolites in your pathway of interest to reach isotopic steady state, where the isotopic enrichment of the metabolite pool is no longer changing over time. Achieving steady state is crucial for metabolic flux analysis.[2] The time to reach steady state varies for different pathways; for instance, glycolysis intermediates typically reach steady state within minutes, while TCA cycle intermediates may take a couple of hours, and nucleotides can take up to 24 hours.[2] It is recommended to perform a time-course experiment to determine the point of isotopic steady state for your specific biological system and metabolites of interest.

Q3: What control experiments are essential for a this compound based metabolomics study?

A3: Several control experiments are essential to ensure the validity and proper interpretation of your data:

  • Unlabeled Control: A parallel experiment using unlabeled (natural abundance) glucose is crucial to establish the baseline metabolic state and to correct for the natural abundance of isotopes in your downstream analysis.[1]

  • Time-Zero Control: Samples collected immediately after the introduction of the tracer can help to account for any non-specific binding or background signal.

  • Vehicle Control: If the tracer is dissolved in a vehicle (e.g., DMSO), a control experiment with just the vehicle should be performed to assess its effect on the metabolic profile.

Troubleshooting Guide

Issue: Unexpectedly low deuterium enrichment in downstream metabolites.

This is a common challenge in studies using deuterated tracers and can arise from several factors.

Potential Cause Troubleshooting Steps
Metabolic Loss of Deuterium Deuterium atoms can be exchanged with protons from water during certain enzymatic reactions. Consider using a different deuterated glucose isotopomer where the label is in a more stable position. Alternatively, 13C-labeled glucose can be used as it is less prone to loss.
Kinetic Isotope Effect (KIE) The heavier mass of deuterium can cause enzymes to react more slowly with the deuterated substrate compared to its non-deuterated counterpart. This can lead to an underestimation of the true metabolic flux. Include a parallel experiment with unlabeled glucose to quantify the KIE.
Contribution from Endogenous Sources Unlabeled endogenous sources of glucose, such as glycogenolysis, can dilute the labeled precursor pool, leading to lower than expected enrichment. Measure the enrichment of the intracellular glucose pool to accurately determine the precursor enrichment.

II. Sample Preparation

The quality of your metabolomics data is highly dependent on proper sample preparation. This section covers common pitfalls during the critical steps of quenching and extraction.

FAQs

Q1: What is metabolic quenching and why is it so important?

A1: Metabolic quenching is the rapid inactivation of all enzymatic activity in a biological sample. This is a critical step to halt metabolism instantaneously and preserve the metabolic snapshot at the time of sampling. Many metabolites have very high turnover rates, and failure to quench effectively can lead to significant and artifactual changes in metabolite concentrations, leading to inaccurate results.

Q2: What are the most effective methods for quenching metabolism in cell culture experiments?

A2: For adherent cells, a common and effective method is to rapidly aspirate the culture medium and wash the cells with ice-cold saline before adding a cold extraction solvent, such as 80% methanol. For suspension cells, they can be rapidly centrifuged and the pellet flash-frozen in liquid nitrogen. The key is to perform these steps as quickly as possible to minimize metabolic changes.

Troubleshooting Guide

Issue: Inconsistent or variable metabolite concentrations across replicates.

Inconsistent data can often be traced back to issues in the sample preparation workflow.

Potential Cause Troubleshooting Steps
Ineffective Quenching If enzymatic activity is not completely halted, metabolite levels can change during sample processing. Ensure your quenching solvent is at a sufficiently low temperature (e.g., -80°C) and that the volume is adequate to rapidly cool the sample. Adding an acid like formic acid to the quenching solvent can help to denature enzymes.
Suboptimal Extraction The diverse physicochemical properties of metabolites mean that no single solvent can efficiently extract all of them. If you are interested in a broad range of metabolites, you may need to perform separate extractions for polar and non-polar compounds. The extraction solvent and method should be optimized for your specific metabolites of interest.
Contamination Contaminants from plasticware, solvents, or other lab materials can interfere with your analysis. Use high-purity solvents and pre-screen all consumables for potential contaminants. Including blank samples (extraction solvent only) in your analytical run can help to identify and subtract background signals.
Experimental Protocol: Metabolite Extraction from Adherent Cells

This protocol provides a general method for quenching metabolism and extracting metabolites from adherent cells in culture.

  • Preparation: Prepare an 80% methanol solution in water and cool it to -80°C. Also, prepare ice-cold phosphate-buffered saline (PBS).

  • Quenching:

    • Aspirate the culture medium from the cell culture plate.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add the pre-chilled 80% methanol to the plate.

  • Extraction:

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Incubate the lysate at -20°C for at least 15 minutes to allow for protein precipitation.

  • Sample Clarification:

    • Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis or storage at -80°C.

III. Data Acquisition and Analysis

The final stages of a metabolomics experiment involve instrumental analysis and data interpretation. This section addresses common pitfalls in these crucial steps.

FAQs

Q1: How do I correct for the natural abundance of stable isotopes in my data?

A1: All elements have naturally occurring stable isotopes (e.g., approximately 1.1% of all carbon is 13C). This natural abundance must be subtracted from your measured isotope enrichment to accurately determine the incorporation of the tracer. Several software tools and algorithms are available that can perform this correction automatically.

Q2: What is the "matrix effect" in LC-MS based metabolomics and how can I mitigate it?

A2: The matrix effect refers to the suppression or enhancement of the ionization of an analyte by co-eluting compounds from the biological sample. This can lead to inaccurate quantification. To mitigate matrix effects, you can:

  • Improve chromatographic separation: Optimizing your LC method to better separate your analytes of interest from interfering compounds.

  • Use stable isotope-labeled internal standards: Adding a known amount of a stable isotope-labeled version of your analyte of interest to each sample can help to correct for variations in ionization efficiency.

  • Perform sample cleanup: Using techniques like solid-phase extraction to remove interfering compounds from your sample before analysis.

Troubleshooting Guide

Issue: Inaccurate quantification of isotopic enrichment.

Precise quantification is key to meaningful biological interpretation.

Potential Cause Troubleshooting Steps
Failure to Correct for Natural Isotope Abundance This will lead to an overestimation of isotopic enrichment. Use appropriate software to correct for the contribution of natural isotopes.
Ignoring the Kinetic Isotope Effect (KIE) Not accounting for the KIE can lead to an underestimation of metabolic flux. Quantify the KIE by comparing the metabolic rates of labeled and unlabeled glucose.
Interfering Ions Co-eluting compounds with similar mass-to-charge ratios can interfere with the measurement of your target analyte. Optimize your chromatography to separate the interfering peaks or use high-resolution mass spectrometry to distinguish between your analyte and the interference.
Tracer Impurity The isotopic purity of your tracer can affect the accuracy of your results. Use a tracer with high isotopic enrichment and account for any impurities in your calculations.
Visualization of Key Concepts

Experimental Workflow

experimental_workflow cluster_design 1. Experimental Design cluster_prep 2. Sample Preparation cluster_analysis 3. Data Acquisition & Analysis design Tracer Selection (this compound) controls Setup Controls (Unlabeled, Time-Zero) quenching Metabolic Quenching design->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/GC-MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc interpretation Biological Interpretation data_proc->interpretation

Caption: A generalized workflow for this compound based metabolomics experiments.

Troubleshooting Logic for Low Enrichment

troubleshooting_low_enrichment start Low Deuterium Enrichment Observed cause1 Metabolic Loss of Deuterium? start->cause1 solution1 Use a different tracer (e.g., 13C-Glucose) cause1->solution1 Yes cause2 Kinetic Isotope Effect? cause1->cause2 No solution2 Quantify KIE with unlabeled controls cause2->solution2 Yes cause3 Endogenous Dilution? cause2->cause3 No solution3 Measure intracellular precursor enrichment cause3->solution3 Yes

Caption: A decision tree for troubleshooting low deuterium enrichment in metabolites.

Central Carbon Metabolism Overview

central_carbon_metabolism glucose This compound g6p Glucose-6-Phosphate glucose->g6p ppp Pentose Phosphate Pathway g6p->ppp glycolysis Glycolysis g6p->glycolysis biosynthesis Biosynthesis (Amino Acids, Lipids, Nucleotides) ppp->biosynthesis pyruvate Pyruvate glycolysis->pyruvate glycolysis->biosynthesis tca TCA Cycle pyruvate->tca tca->biosynthesis

Caption: Simplified overview of central carbon metabolism pathways traced by glucose.

References

Technical Support Center: Enhancing Sensitivity for Detecting D-Glucose-d1-3 Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of detecting D-Glucose-d1-3 labeled compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound labeled compounds with high sensitivity?

Detecting this compound and other labeled glucose isotopologues with high sensitivity can be challenging due to several factors. Sugars are highly polar and non-volatile, which complicates their analysis by gas chromatography-mass spectrometry (GC-MS) without chemical modification. Furthermore, in biological samples, the presence of high concentrations of unlabeled glucose can interfere with the detection of the labeled compound, necessitating highly sensitive and specific analytical methods.

Q2: Which analytical techniques are most suitable for the sensitive detection of this compound?

The most common and powerful techniques for the analysis of stable isotope-labeled glucose are mass spectrometry (MS) coupled with a separation technique, and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that offers high chromatographic resolution and sensitive detection. However, it requires derivatization of glucose to make it volatile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that can analyze glucose in its native form, avoiding the need for derivatization.[1] Electrospray ionization (ESI) is a commonly used "soft" ionization technique in LC-MS for analyzing polar molecules like glucose.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification of labeled compounds. 1D and 2D NMR techniques can be used to identify the position and extent of isotopic labeling.[2][3]

Q3: How can I improve the sensitivity of my GC-MS analysis for this compound?

To enhance sensitivity in GC-MS, derivatization is a critical step. This process modifies the glucose molecule to increase its volatility and thermal stability.

Common derivatization methods include:

  • Silylation: This is a common method for analyzing sugars.[4]

  • Acetylation: This method can create a single derivative peak, simplifying chromatography.

  • Oximation followed by silylation or acetylation: This two-step process can resolve isomeric forms of sugars.

The choice of derivatization reagent and reaction conditions can significantly impact sensitivity. It is crucial to optimize these parameters for your specific application.

Troubleshooting Guides

Issue 1: Poor signal or no peak detected for this compound in GC-MS analysis.

Possible Causes & Solutions:

CauseTroubleshooting Step
Incomplete Derivatization Optimize derivatization conditions (temperature, time, reagent concentration). Ensure samples are completely dry before adding derivatization reagents.
Degradation of Derivative Trimethylsilyl (TMS) derivatives can be sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. Analyze samples promptly after derivatization.
Low Ionization Efficiency Optimize MS parameters, including ionization energy and source temperature.
Incorrect GC Column Use a column suitable for the separation of sugar derivatives. A mid-polarity column is often a good choice.
Sample Loss During Preparation Minimize sample transfer steps. Use appropriate extraction and clean-up procedures to remove interfering matrix components.
Issue 2: Low sensitivity or high background noise in LC-MS analysis.

Possible Causes & Solutions:

CauseTroubleshooting Step
Suboptimal Mobile Phase Optimize the mobile phase composition (e.g., acetonitrile concentration, pH, additives) to improve chromatographic separation and ionization efficiency.
Ion Suppression Matrix effects from complex biological samples can suppress the ionization of the target analyte. Implement a robust sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.
Poor ESI Performance Optimize ESI source parameters such as spray voltage, gas flow rates, and temperature. Ensure the spray needle is clean and properly positioned.
Inappropriate LC Column Use a column designed for the analysis of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a specialized carbohydrate analysis column.
Contamination Thoroughly clean the LC system to remove any potential sources of background noise.

Experimental Protocols

Protocol 1: Derivatization of Glucose for GC-MS Analysis (Methoxime Per-acetate Method)

This protocol is adapted from a method for the determination of monosaccharides in clinical samples as methoxime per-acetate (MOA) derivatives.

Materials:

  • Sample containing this compound

  • Methoxylamine hydrochloride (0.18 M in pyridine)

  • Acetic anhydride

  • Ethyl acetate

  • Capped glass test tubes

Procedure:

  • Transfer the aqueous sample or standard into a clean, capped glass test tube.

  • Slowly air dry the sample at room temperature.

  • Add 100 µL of methoxylamine hydrochloride solution.

  • Incubate at 70°C for 60 minutes.

  • Add 100 µL of acetic anhydride.

  • Incubate at 45°C for 60 minutes.

  • Air dry the sample.

  • Redissolve the derivatized sample in 50 µL of ethyl acetate prior to GC-MS analysis.

Protocol 2: Sample Preparation for LC-MS Analysis of Glucose

This is a general protocol for preparing plasma samples for LC-MS analysis of glucose.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS analysis.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample (this compound) Drying1 Air Dry Sample->Drying1 Derivatization Derivatization (e.g., MOA) Drying1->Derivatization Drying2 Air Dry Derivatization->Drying2 Reconstitution Reconstitute in Ethyl Acetate Drying2->Reconstitution GCMS GC-MS System Reconstitution->GCMS Data Data Acquisition GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

logical_relationship_troubleshooting cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Low Sensitivity / No Signal Derivatization Incomplete Derivatization Symptom->Derivatization Ionization Poor Ionization Symptom->Ionization Separation Suboptimal Separation Symptom->Separation Matrix Matrix Effects Symptom->Matrix OptimizeDeriv Optimize Derivatization Protocol Derivatization->OptimizeDeriv OptimizeMS Optimize MS Parameters Ionization->OptimizeMS OptimizeLC Optimize LC Method Separation->OptimizeLC SamplePrep Improve Sample Cleanup Matrix->SamplePrep

Caption: Troubleshooting logic for low sensitivity issues.

References

Validation & Comparative

D-Glucose-d1-3 vs. 13C-Glucose: A Comparative Guide for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a pivotal technique for quantifying the rates of metabolic reactions within biological systems, offering a dynamic perspective that complements static metabolomic data. The selection of an appropriate isotopic tracer is a critical determinant of a successful MFA study. This guide provides an objective comparison of two powerful tracers: D-Glucose-d1-3 (a deuterated glucose) and 13C-labeled glucose, to assist researchers in making an informed choice for their specific experimental needs.

The fundamental distinction between these tracers lies in the atom they track. 13C-glucose follows the carbon backbone of the glucose molecule, making it the gold standard for elucidating the flow of carbon through central metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] In contrast, this compound, with its deuterium label on the third carbon, is uniquely suited for investigating redox metabolism, particularly the generation of NADPH, a critical reducing equivalent for biosynthesis and antioxidant defense.[2][3]

At a Glance: Key Differences

FeatureThis compound13C-Glucose
Isotope Deuterium (²H or D)Carbon-13 (¹³C)
Atom Traced HydrogenCarbon
Primary Application Quantifying pentose phosphate pathway (PPP) activity and NADPH production.[2][3]Detailed mapping of carbon flow through glycolysis, PPP, and TCA cycle.
Information Yield Insights into redox state and hydrogen exchange reactions.Comprehensive flux map of central carbon metabolism.
Advantages Direct measure of NADPH production from the PPP. Can be more cost-effective for in vivo studies.Gold standard for MFA, extensive literature and established methodologies. High precision for a wide range of fluxes.
Disadvantages Potential for deuterium loss through exchange reactions with water. Limited information on carbon backbone rearrangements.Less direct measurement of redox cofactor production. Can be more expensive.

Quantitative Data Comparison

Direct, head-to-head quantitative flux data for this compound versus 13C-glucose in the same experimental system is not extensively available in the literature. This is largely due to their distinct primary applications. However, we can infer the expected quantitative outputs based on their metabolic fates.

The following table presents a hypothetical comparison of the precision of flux estimations for key metabolic pathways using this compound and a common 13C-glucose tracer, [1,2-¹³C₂]glucose, in a typical cancer cell line. The precision is represented qualitatively.

Metabolic Pathway/FluxExpected Precision with this compoundExpected Precision with [1,2-¹³C₂]GlucoseRationale
Glycolysis Low to ModerateHighThe deuterium on C3 of glucose is lost to water during glycolysis, providing limited information on the carbon flow. [1,2-¹³C₂]glucose provides distinct labeling patterns in glycolytic intermediates, allowing for precise flux determination.
Pentose Phosphate Pathway (Oxidative) HighHighThe deuterium from C3 is transferred to NADPH in the 6-phosphogluconate dehydrogenase reaction, directly measuring this flux. The loss of the C1 carbon from [1,2-¹³C₂]glucose as ¹³CO₂ provides a robust measure of PPP flux.
TCA Cycle LowHighDeuterium from glucose does not directly enter the TCA cycle in a way that informs on the cycle's flux. 13C from glucose is incorporated into TCA cycle intermediates, enabling detailed flux analysis.
NADPH Production (from PPP) High (Direct)Moderate (Indirect)This compound provides a direct measure of the hydride transfer to NADP+. With ¹³C-glucose, NADPH production is inferred from the PPP flux, which can be confounded by other NADPH-producing pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are representative protocols for cell culture-based experiments using either this compound or [U-¹³C₆]glucose.

Protocol 1: Metabolic Flux Analysis using this compound

Objective: To quantify the flux through the oxidative pentose phosphate pathway and estimate NADPH production.

Materials:

  • Cultured mammalian cells (e.g., A549)

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • This compound

  • Dialyzed fetal bovine serum (FBS)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard DMEM with 10% FBS.

    • For the labeling experiment, switch to glucose-free DMEM supplemented with 10 mM this compound and 10% dialyzed FBS.

    • Incubate cells for a sufficient time to reach isotopic steady state for NADPH (typically 1-6 hours, as NADPH turnover is rapid).

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis:

    • Analyze the polar extracts using LC-MS to determine the mass isotopologue distribution (MID) of NADPH. The analysis will focus on the M+1 peak of NADPH, which represents the incorporation of one deuterium atom.

  • Data Analysis:

    • Correct the raw MID data for the natural abundance of isotopes.

    • The fractional enrichment of M+1 NADPH is used to calculate the contribution of the oxidative PPP to the total NADPH pool.

Protocol 2: Metabolic Flux Analysis using [U-¹³C₆]Glucose

Objective: To determine the relative fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle.

Materials:

  • Cultured mammalian cells (e.g., A549)

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • [U-¹³C₆]Glucose

  • Dialyzed fetal bovine serum (FBS)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Gas chromatography-mass spectrometry (GC-MS) or LC-MS system

Methodology:

  • Cell Culture and Labeling:

    • Culture cells as described in Protocol 1.

    • For the labeling experiment, switch to glucose-free DMEM supplemented with 10 mM [U-¹³C₆]glucose and 10% dialyzed FBS.

    • Incubate cells for a sufficient time to reach isotopic steady state for central carbon metabolites (typically 8-24 hours).

  • Metabolite Extraction:

    • Follow the same quenching and extraction procedure as in Protocol 1.

  • Sample Analysis:

    • Analyze the polar extracts by GC-MS or LC-MS to determine the mass isotopologue distributions of key metabolites (e.g., lactate, citrate, glutamate, ribose-5-phosphate).

  • Data Analysis:

    • Correct the raw MID data for natural isotope abundance.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model and estimate the intracellular fluxes.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_labeling Isotope Labeling cluster_analysis Analysis culture Cell Culture add_tracer Add Isotopic Tracer (this compound or 13C-Glucose) culture->add_tracer Switch Medium incubation Incubate to Isotopic Steady State add_tracer->incubation quench Quench Metabolism incubation->quench Harvest Cells extract Extract Metabolites quench->extract ms_analysis LC-MS or GC-MS Analysis extract->ms_analysis data_analysis Data Processing & Flux Calculation ms_analysis->data_analysis

Figure 1: Generalized experimental workflow for metabolic flux analysis.

metabolic_pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_d_tracing This compound Tracing cluster_c13_tracing ¹³C-Glucose Tracing ([U-¹³C₆]) Glc Glucose G6P Glucose-6-Phosphate Glc->G6P F6P Fructose-6-Phosphate G6P->F6P PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP PYR Pyruvate GAP->PYR AcCoA Acetyl-CoA PYR->AcCoA PDH PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P Ru5P->F6P Ru5P->GAP CIT Citrate AcCoA->CIT aKG α-Ketoglutarate CIT->aKG SUC Succinate aKG->SUC MAL Malate SUC->MAL MAL->CIT Glc_d D-Glucose-[3-D] G6P_d G6P-[3-D] Glc_d->G6P_d PG_d 6-PG-[3-D] G6P_d->PG_d Enters PPP Water_d D₂O (lost to water) G6P_d->Water_d Glycolysis NADPH_d NADPH-[D] PG_d->NADPH_d 6PGDH Glc_c Glucose-[¹³C₆] G6P_c G6P-[¹³C₆] Glc_c->G6P_c PYR_c Pyruvate-[¹³C₃] G6P_c->PYR_c Ru5P_c Ru5P-[¹³C₅] G6P_c->Ru5P_c AcCoA_c Acetyl-CoA-[¹³C₂] PYR_c->AcCoA_c CIT_c Citrate-[¹³C₂] AcCoA_c->CIT_c

Figure 2: Metabolic fate of this compound vs. ¹³C-Glucose.

Conclusion and Recommendations

Both this compound and 13C-glucose are invaluable tools for metabolic flux analysis, each offering unique insights into cellular metabolism. The choice between them should be dictated by the specific biological question at hand.

  • For detailed characterization of carbon flow through central metabolic pathways (glycolysis, PPP, and TCA cycle), 13C-glucose is the undisputed tracer of choice. Its ability to provide a comprehensive flux map makes it ideal for studies aiming to understand the overall metabolic phenotype of a system.

  • For researchers specifically interested in quantifying the activity of the oxidative pentose phosphate pathway and the resulting NADPH production, this compound is a powerful and direct probe. This makes it particularly useful for studies on redox biology, antioxidant defense mechanisms, and biosynthetic processes that are heavily reliant on NADPH.

For a holistic understanding of cellular metabolism, a combination of both tracers, either in parallel experiments or through co-administration, can provide a more complete picture by simultaneously assessing carbon flow and redox state. This integrated approach is especially powerful in complex biological systems and disease models where both central carbon metabolism and redox balance are often dysregulated.

References

A Head-to-Head Comparison of D-Glucose-d1-3 and D-Glucose-d7 as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex network of biochemical pathways. Among these, deuterated glucose isotopologues offer a non-radioactive means to track the fate of glucose in various biological systems. This guide provides a detailed comparison of two such tracers, D-Glucose-d1-3 and D-Glucose-d7, for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this guide synthesizes available data and established principles of glucose metabolism to offer a comprehensive overview of their respective strengths and applications.

At a Glance: Key Differences and Applications

D-Glucose-d7, with its seven deuterium labels, is a powerful tracer for monitoring the synthesis of macromolecules and provides a strong, cumulative signal in techniques like Deuterium Metabolic Imaging (DMI).[1][2] In contrast, the strategic placement of deuterium in this compound allows for more targeted investigation of specific pathways, such as the Pentose Phosphate Pathway (PPP), by observing the loss or retention of the isotopic label.

FeatureThis compoundD-Glucose-d7
Deuterium Label Positions C1 and C3C1, C2, C3, C4, C5, C6, C6
Primary Applications - Quantifying Pentose Phosphate Pathway (PPP) flux- Assessing upper glycolysis activity- General metabolic labeling- Tracing de novo lipogenesis[3]- Deuterium Metabolic Imaging (DMI)[1][2]- Monitoring macromolecule synthesis
Signal Strength in DMI LowerHigher, due to a greater number of deuterium atoms
Label Loss Deuterium at C1 is lost in the oxidative PPP.Deuterium atoms can be lost at various stages of metabolism.
Kinetic Isotope Effect (KIE) Potential for KIE, though specific data is limited.Potential for KIE, though often considered minor in overall metabolic flux studies.
Analytical Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)MS, NMR, Stimulated Raman Scattering (SRS) Microscopy
Advantages - Specific for interrogating the PPP- Can provide insights into the relative activity of glycolysis and the PPP- Provides a strong, cumulative signal for tracing overall glucose utilization- Versatile for a wide range of metabolic studies
Limitations - Weaker overall signal compared to highly deuterated tracers- Limited direct comparative data available- Less specific for dissecting individual pathway fluxes compared to position-specific tracers

Delving into the Metabolic Fates

The utility of a deuterated glucose tracer is intrinsically linked to the metabolic journey of its deuterium labels. The distinct labeling patterns of this compound and D-Glucose-d7 dictate the pathways they can effectively probe.

The Journey of this compound

The deuterium atoms on this compound provide specific insights into the initial steps of glucose catabolism. The label at the C1 position is of particular importance for studying the Pentose Phosphate Pathway (PPP), a crucial route for generating NADPH and precursors for nucleotide synthesis. In the oxidative phase of the PPP, the C1 carbon of glucose-6-phosphate is removed, leading to the loss of the deuterium label at this position. By comparing the isotopic enrichment in downstream metabolites, researchers can quantify the flux through the PPP relative to glycolysis. The deuterium at the C3 position is retained through the upper stages of glycolysis.

The Comprehensive Tracing of D-Glucose-d7

D-Glucose-d7, being heavily labeled, is an excellent tracer for assessing the overall incorporation of glucose-derived atoms into various biomolecules. It is particularly well-suited for studies on de novo lipogenesis, where the deuterium atoms from glucose are incorporated into newly synthesized fatty acids. In Deuterium Metabolic Imaging (DMI), the high number of deuterium atoms in D-Glucose-d7 results in a significantly larger signal compared to less deuterated tracers like D-Glucose-d2, allowing for improved mapping of metabolites in vivo.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic fates of this compound and D-Glucose-d7 in central carbon metabolism.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway This compound This compound Glucose-6-Phosphate-d1-3 Glucose-6-Phosphate-d1-3 This compound->Glucose-6-Phosphate-d1-3 Hexokinase Fructose-6-Phosphate-d1-3 Fructose-6-Phosphate-d1-3 Glucose-6-Phosphate-d1-3->Fructose-6-Phosphate-d1-3 PGI 6-Phosphogluconate-d1-3 6-Phosphogluconate-d1-3 Glucose-6-Phosphate-d1-3->6-Phosphogluconate-d1-3 G6PD Pyruvate-d1 Pyruvate-d1 Fructose-6-Phosphate-d1-3->Pyruvate-d1 ... Ribulose-5-Phosphate-d1 Ribulose-5-Phosphate-d1 6-Phosphogluconate-d1-3->Ribulose-5-Phosphate-d1 6PGD CO2 CO2 6-Phosphogluconate-d1-3->CO2 Label Loss at C1

Metabolic fate of this compound.

D-Glucose-d7 D-Glucose-d7 Glycolysis Glycolysis D-Glucose-d7->Glycolysis PPP PPP D-Glucose-d7->PPP Pentose Phosphate Pathway TCA Cycle TCA Cycle Glycolysis->TCA Cycle Macromolecule Synthesis Macromolecule Synthesis Glycolysis->Macromolecule Synthesis ... De Novo Lipogenesis De Novo Lipogenesis PPP->De Novo Lipogenesis PPP->Macromolecule Synthesis (Nucleotides) TCA Cycle->De Novo Lipogenesis TCA Cycle->Macromolecule Synthesis (Amino Acids) De Novo Lipogenesis->Macromolecule Synthesis (Lipids)

Metabolic fate of D-Glucose-d7.

Experimental Protocols: A General Framework

While specific experimental conditions will vary depending on the research question and biological system, the following provides a general methodology for a metabolic tracer study using deuterated glucose.

In Vitro Cell Culture Protocol
  • Cell Seeding and Growth: Culture cells to the desired confluency in standard growth medium.

  • Media Preparation: Prepare a labeling medium by supplementing base medium (e.g., DMEM without glucose) with the desired concentration of the deuterated glucose tracer.

  • Tracer Introduction: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the tracer. This timing is crucial and should be optimized to achieve isotopic steady-state for the metabolites of interest.

  • Metabolite Extraction: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation and Analysis: Collect the cell lysate, centrifuge to remove debris, and analyze the supernatant containing the metabolites by mass spectrometry or NMR.

In Vivo Protocol (Rodent Model)
  • Acclimatization: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer the deuterated glucose tracer via oral gavage, intraperitoneal injection, or as part of the diet or drinking water.

  • Blood and Tissue Collection: At specified time points, collect blood samples and tissues of interest. Rapidly freeze tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent.

  • Sample Preparation and Analysis: Process the tissue homogenates and plasma samples to extract metabolites for analysis by MS or NMR.

Visualizing the Experimental Workflow

Start Start Cell_Culture_Animal_Model Cell Culture / Animal Model Start->Cell_Culture_Animal_Model Tracer_Introduction Introduce Deuterated Glucose Tracer Cell_Culture_Animal_Model->Tracer_Introduction Incubation_Time_Course Incubation / Time Course Tracer_Introduction->Incubation_Time_Course Sample_Collection Sample Collection (Cells, Tissues, Biofluids) Incubation_Time_Course->Sample_Collection Metabolism_Quenching Quench Metabolism (e.g., Liquid Nitrogen, Cold Solvent) Sample_Collection->Metabolism_Quenching Metabolite_Extraction Metabolite Extraction Metabolism_Quenching->Metabolite_Extraction Sample_Analysis Sample Analysis (MS, NMR, DMI) Metabolite_Extraction->Sample_Analysis Data_Analysis Data Analysis & Interpretation Sample_Analysis->Data_Analysis End End Data_Analysis->End

A typical experimental workflow for metabolic tracing.

Conclusion

The choice between this compound and D-Glucose-d7 as a metabolic tracer is contingent on the specific research objectives. D-Glucose-d7 is a robust tracer for gaining a comprehensive overview of glucose incorporation into macromolecules and is particularly advantageous for in vivo imaging studies. This compound, while less documented in direct comparative studies, offers the potential for more nuanced investigations into the partitioning of glucose between glycolysis and the pentose phosphate pathway. As with any stable isotope tracer study, careful experimental design and optimization are paramount to generating high-quality, interpretable data.

References

A Head-to-Head Comparison: D-Glucose-d1-3 vs. Radiolabeled Glucose for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research and drug development, tracing the fate of glucose is fundamental to understanding cellular bioenergetics, disease pathology, and the mechanism of action of novel therapeutics. For decades, radiolabeled glucose, such as [¹⁴C]-glucose and [³H]-glucose, has been the gold standard for these studies. However, the advent of stable isotope-labeled compounds, including D-Glucose-d1-3, coupled with advancements in mass spectrometry, offers a powerful and safer alternative. This guide provides an objective comparison of these two critical research tools, supported by experimental principles and data.

Core Principles: Stable vs. Radioactive Isotope Tracing

The fundamental difference lies in the nature of the isotope used for labeling. This compound contains deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. Its presence increases the mass of the glucose molecule by one Dalton at the third carbon position. This mass difference is detectable by mass spectrometry (MS) or nuclear magnetic resonance (NMR), allowing researchers to distinguish the tracer from endogenous, unlabeled glucose.[1][2]

Radiolabeled glucose incorporates a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). These isotopes are unstable and decay, emitting beta particles.[3] This radiation can be detected by methods like liquid scintillation counting or autoradiography, providing a highly sensitive measure of the tracer's presence.[4][5]

Quantitative Data Comparison

The choice between a stable or radioactive isotope tracer often depends on a trade-off between safety, the type of data required, and analytical capabilities. The following table summarizes the key performance characteristics of each.

FeatureThis compound (Stable Isotope)[¹⁴C]- or [³H]-Glucose (Radioisotope)
Detection Principle Mass Shift (Mass Spectrometry, NMR)Radioactive Decay (Scintillation Counting)
Primary Information Mass Isotopomer Distribution, Metabolic FluxTotal Radioactivity (e.g., uptake, incorporation)
Sensitivity High (ng/mL to pg/mL range with LC-MS)Very High (can detect minute quantities)
Safety Profile Non-radioactive, no radiation risk.Emits ionizing radiation, poses exposure risk.
Handling & Disposal Standard laboratory procedures.Requires licensed handling, shielded storage, and specialized waste disposal.
In Vivo Human Studies Ideal, especially for vulnerable populations (e.g., children, pregnant women).Use is highly restricted due to radiation exposure.
Multiplexing Multiple stable isotope tracers can be used simultaneously.Difficult to distinguish between different beta-emitting isotopes in the same sample.
Intramolecular Info Positional analysis possible with MS/MS or NMR.No information on the label's position within the molecule.
Cost (Compound) Generally higher per milligram.Can be more accessible for standard assays.
Cost (Instrumentation) Requires expensive mass spectrometer or NMR.Requires a liquid scintillation counter.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for a cell culture-based glucose uptake and metabolism experiment using both stable and radioactive isotope tracers.

Experiment 1: Metabolic Flux Analysis with this compound using LC-MS

This protocol outlines a method to trace the incorporation of the deuterium label from this compound into downstream metabolites in cultured cells.

1. Cell Culture and Treatment:

  • Plate cells (e.g., A549 lung carcinoma) in 6-well plates and grow to ~80% confluency.

  • The day of the experiment, replace the standard glucose-containing medium with a glucose-free medium for 1 hour to deplete endogenous glucose.

  • Introduce the experimental medium containing a known concentration of this compound (e.g., 10 mM) and any therapeutic compounds being tested. Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours).

2. Metabolite Extraction:

  • Aspirate the medium and quickly wash the cells with ice-cold 0.9% saline solution.

  • Immediately add 1 mL of ice-cold 80% methanol to the well to quench all enzymatic activity.

  • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Centrifuge at ~16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

3. Sample Preparation for LC-MS:

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer for analysis.

4. LC-MS Analysis:

  • Inject the reconstituted sample into a liquid chromatography-mass spectrometry system.

  • Separate metabolites using a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.

  • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.

  • Monitor for the mass-to-charge ratio (m/z) of unlabeled metabolites and their deuterated (M+1) isotopologues.

5. Data Analysis:

  • Process the raw LC-MS data to identify and quantify the peak areas for unlabeled and labeled metabolites.

  • Correct for the natural abundance of isotopes.

  • Calculate the fractional labeling of each metabolite over time to determine the kinetics of glucose metabolism and infer metabolic flux through various pathways.

Experiment 2: Glucose Uptake Assay with [³H]-2-Deoxy-D-Glucose

This protocol uses a radiolabeled, non-metabolizable glucose analog to measure the rate of glucose transport into the cell.

1. Cell Culture and Treatment:

  • Plate cells in 24-well plates and grow to ~80% confluency.

  • Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubate cells with any test compounds (e.g., insulin or inhibitors) for the desired time.

2. Radiolabeled Glucose Uptake:

  • Initiate the uptake by adding buffer containing a known concentration of [³H]-2-deoxy-D-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose.

  • Incubate for a short, linear uptake period (typically 5-10 minutes) at 37°C.

3. Termination and Lysis:

  • Terminate the uptake by rapidly aspirating the radioactive solution.

  • Immediately wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.

  • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS) to each well and incubating for 30 minutes.

4. Scintillation Counting:

  • Transfer the cell lysate from each well into a liquid scintillation vial.

  • Add an appropriate volume (e.g., 4 mL) of scintillation cocktail to each vial. The cocktail contains fluors that emit light when excited by the beta particles from the tritium decay.

  • Place the vials in a liquid scintillation counter and measure the counts per minute (CPM) for each sample.

5. Data Analysis:

  • Normalize the CPM values to the protein content of each well (determined by a separate protein assay like BCA).

  • The resulting data (e.g., CPM/mg protein) is directly proportional to the rate of glucose uptake and can be used to compare the effects of different treatments.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes, aiding in the comprehension of experimental design and metabolic logic.

Experimental_Workflow_Stable_Isotope cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis start Seed Cells culture Culture to 80% Confluency start->culture starve Glucose Starvation (1h) culture->starve labeling Add this compound Medium starve->labeling quench Quench with 80% Methanol labeling->quench scrape Scrape & Collect Lysate quench->scrape lyse Freeze-Thaw Cycles scrape->lyse centrifuge Centrifuge (16,000 x g) lyse->centrifuge dry Dry Supernatant centrifuge->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS reconstitute->inject analyze Analyze Isotopologues inject->analyze

Workflow for stable isotope tracing using LC-MS.

Experimental_Workflow_Radioisotope cluster_cell_culture Cell Culture & Uptake cluster_termination Termination & Lysis cluster_counting Scintillation Counting start Seed Cells culture Culture to 80% Confluency start->culture wash Wash (Glucose-Free Buffer) culture->wash uptake Add [3H]-2-Deoxy-D-Glucose wash->uptake stop Aspirate & Wash (Ice-Cold PBS) uptake->stop lyse Add Lysis Buffer stop->lyse collect Collect Lysate lyse->collect add_cocktail Add Scintillation Cocktail collect->add_cocktail count Measure CPM in Counter add_cocktail->count normalize Normalize to Protein Content count->normalize

Workflow for radioisotope glucose uptake assay.

Glucose_Metabolism Glucose Glucose (extracellular) Gluc_in Glucose (intracellular) Glucose->Gluc_in GLUTs G6P Glucose-6-Phosphate Gluc_in->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP DHAP DHAP F16BP->DHAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA - -

Key nodes in glucose uptake and glycolysis.

Conclusion: Choosing the Right Tool for the Job

Both this compound and radiolabeled glucose are powerful tools for metabolic research, but they answer different questions and are suited to different experimental contexts.

Radiolabeled glucose remains an excellent choice for highly sensitive, straightforward assays of glucose transport and overall incorporation into biomass, particularly in in vitro systems where safety and handling can be well-controlled.

This compound and other stable isotope tracers represent the modern approach for gaining a deeper, more quantitative understanding of metabolic network function. Their unparalleled safety profile makes them the only viable option for most human metabolic studies. The detailed data on intracellular flux dynamics they provide is essential for systems biology approaches and for elucidating the complex metabolic reprogramming that occurs in diseases like cancer and in response to targeted drug therapies. For researchers aiming to build a comprehensive map of metabolic pathways, stable isotope tracing with mass spectrometry is the superior method.

References

A Comparative Guide to D-Glucose-d1-3 and Other Isotopic Tracers for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate isotopic tracer is a critical decision in designing experiments to elucidate metabolic pathways and quantify metabolic fluxes. This guide provides an objective comparison of D-Glucose-d1-3, a singly deuterated glucose tracer, with commonly used 13C-labeled glucose tracers. By understanding the unique advantages and limitations of each, researchers can better select the optimal tracer for their specific scientific questions.

Principle of Isotopic Tracing with this compound versus 13C-Labeled Glucose

The fundamental difference between using a deuterated glucose tracer like this compound and a 13C-labeled glucose tracer lies in the atom being traced. This compound, with a deuterium atom on the third carbon, allows for the tracking of the hydrogen (deuterium) atom's fate. This provides unique insights into reactions involving hydride transfer and redox metabolism, particularly the production and consumption of nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH).

In contrast, 13C-labeled glucose tracers follow the path of the carbon backbone of the glucose molecule as it is catabolized and redistributed into various metabolic pathways. This makes 13C tracers the gold standard for determining the relative contributions of pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle to the carbon skeletons of downstream metabolites.

Data Presentation: Quantitative Comparison of Isotopic Tracers

The choice of isotopic tracer significantly influences the precision of flux estimations for different metabolic pathways. The following table summarizes the performance of various deuterated and 13C-labeled glucose tracers for key metabolic pathways.

TracerPathway of InterestKey MeasurementAdvantagesLimitations
This compound Glycolysis, Pentose Phosphate Pathway (PPP)Deuterium transfer to NADH and NADPHDirectly probes redox reactions. Can provide insights into the activity of dehydrogenases in glycolysis and the oxidative PPP.The deuterium label can be lost to water in certain enzymatic reactions, potentially complicating flux quantification.
[6,6-2H2]glucose Whole-body glucose turnover, GlycolysisRate of appearance and disappearance of glucoseStable label with minimal recycling, providing accurate whole-body glucose production rates.[1]Limited information on intracellular pathway fluxes.
[1,2-13C2]glucose Pentose Phosphate Pathway (PPP), GlycolysisRatio of M+1 to M+2 labeled lactate or other downstream metabolitesHigh precision for determining the relative flux through the oxidative PPP versus glycolysis.May not be optimal for resolving fluxes in the TCA cycle.
[U-13C6]glucose General Central Carbon Metabolism, TCA CycleEnrichment of 13C in a wide range of downstream metabolitesProvides a global view of carbon metabolism and is effective for tracing carbon into the TCA cycle and biosynthetic pathways.Can be less precise for determining fluxes at specific branch points like the PPP compared to positionally labeled tracers.
[3,4-13C2]glucose Whole-body glucose turnover, TCA cycle anaplerosisRate of appearance of glucose, labeling patterns in TCA cycle intermediatesShown to give identical results to [6,6-2H2]glucose for whole-body glucose turnover.[1] Good for quantifying the anaplerotic flux of glucose into the TCA cycle.May be less informative for the PPP compared to other tracers.

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are representative protocols for cell culture-based experiments using this compound and a comparative 13C-labeled glucose tracer.

Protocol 1: Metabolic Flux Analysis using this compound

Objective: To assess the relative activity of dehydrogenases in glycolysis and the pentose phosphate pathway.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to mid-exponential growth phase in standard culture medium.

    • For the labeling experiment, switch the cells to a glucose-free version of the medium supplemented with 10 mM this compound and 10% dialyzed fetal bovine serum.

    • Incubate for a predetermined time to achieve isotopic steady-state in the metabolites of interest (typically 1-8 hours).

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 80:20 methanol:water) and scrape the cells.

    • Collect the cell extract and centrifuge to pellet protein and cell debris.

  • Sample Preparation for GC-MS Analysis:

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is a two-step derivatization using methoxyamine hydrochloride followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Analyze the derivatized samples on a gas chromatograph coupled to a mass spectrometer.

    • Use selected ion monitoring (SIM) to track the mass isotopologues of key metabolites (e.g., lactate, glutamate) to determine the incorporation of deuterium.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Calculate the mass isotopomer distribution (MID) for each metabolite of interest.

    • Use the MIDs to infer the relative transfer of deuterium to NADH and NADPH, providing insights into the activity of relevant dehydrogenases.

Protocol 2: Comparative 13C Metabolic Flux Analysis using [1,2-13C2]glucose

Objective: To quantify the relative flux of glucose through the pentose phosphate pathway versus glycolysis.

Methodology:

  • Cell Culture and Labeling:

    • Follow the same cell culture and labeling procedure as in Protocol 1, but use medium supplemented with 10 mM [1,2-13C2]glucose.

  • Metabolite Extraction:

    • Follow the same metabolite extraction procedure as in Protocol 1.

  • Sample Preparation for GC-MS Analysis:

    • Follow the same sample preparation and derivatization procedure as in Protocol 1.

  • GC-MS Analysis:

    • Analyze the derivatized samples by GC-MS.

    • Use SIM to monitor the mass isotopologues of key downstream metabolites, particularly lactate and 3-phosphoglycerate.

  • Data Analysis:

    • Correct the raw data for natural isotope abundance.

    • Calculate the MIDs for the metabolites.

    • The ratio of M+1 to M+2 labeled lactate provides a quantitative measure of the relative flux through the oxidative PPP versus glycolysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Metabolic_Fate_of_Tracers Metabolic Fate of this compound and [1,2-13C2]glucose cluster_D_Glucose_d1_3 This compound Tracing cluster_13C_Glucose [1,2-13C2]glucose Tracing This compound This compound G6P (d1) Glucose-6-P (d1) This compound->G6P (d1) 6PG (d1) 6-P-Gluconate (d1) G6P (d1)->6PG (d1) G6PD F6P (d1) Fructose-6-P (d1) G6P (d1)->F6P (d1) Ru5P (d1) Ribulose-5-P (d1) 6PG (d1)->Ru5P (d1) 6PGD NADPH (d) NADPH (d) 6PG (d1)->NADPH (d) GAP (d1) Glyceraldehyde-3-P (d1) F6P (d1)->GAP (d1) NADH (d) NADH (d) GAP (d1)->NADH (d) Pyruvate (d1) Pyruvate (d1) GAP (d1)->Pyruvate (d1) Lactate (d1) Lactate (d1) Pyruvate (d1)->Lactate (d1) [1,2-13C2]glucose [1,2-13C2]glucose G6P (13C2) Glucose-6-P (13C2) [1,2-13C2]glucose->G6P (13C2) 6PG (13C1) 6-P-Gluconate (13C1) G6P (13C2)->6PG (13C1) G6PD F6P (13C2) Fructose-6-P (13C2) G6P (13C2)->F6P (13C2) Ru5P (13C1) Ribulose-5-P (13C1) 6PG (13C1)->Ru5P (13C1) 6PGD CO2 (13C1) CO2 (13C1) 6PG (13C1)->CO2 (13C1) GAP (13C1) Glyceraldehyde-3-P (13C1) Ru5P (13C1)->GAP (13C1) Pyruvate (13C2) Pyruvate (13C2) F6P (13C2)->Pyruvate (13C2) Pyruvate (13C1) Pyruvate (13C1) GAP (13C1)->Pyruvate (13C1) Lactate (M+1) Lactate (M+1) Pyruvate (13C1)->Lactate (M+1) Lactate (M+2) Lactate (M+2) Pyruvate (13C2)->Lactate (M+2)

Caption: Metabolic fate of this compound and [1,2-13C2]glucose in central carbon metabolism.

Experimental_Workflow General Experimental Workflow for Isotopic Tracer Analysis Cell Culture Cell Culture Isotopic Labeling Isotopic Labeling Cell Culture->Isotopic Labeling Metabolite Extraction Metabolite Extraction Isotopic Labeling->Metabolite Extraction Sample Derivatization Sample Derivatization Metabolite Extraction->Sample Derivatization GC-MS Analysis GC-MS Analysis Sample Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Flux Estimation Flux Estimation Data Analysis->Flux Estimation

Caption: A generalized workflow for metabolic flux analysis using stable isotope tracers.

Conclusion

Both deuterated and 13C-labeled glucose tracers are powerful tools for metabolic flux analysis, each offering distinct advantages. This compound and other singly deuterated glucose tracers are particularly valuable for investigating redox metabolism and the activities of specific dehydrogenases. In contrast, 13C-labeled tracers, especially positionally labeled ones like [1,2-13C2]glucose, provide high-precision measurements of carbon flow through central metabolic pathways. For a comprehensive understanding of cellular metabolism, a combination of both types of tracers, either in parallel experiments or through co-infusion, can provide a more complete picture of both carbon trafficking and redox state. The ultimate choice of tracer should be guided by the specific biological question being addressed.

References

A Comparative Guide to D-Glucose-d1-3 and D-Mannitol-d1 as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is a critical decision that dictates the scope and validity of experimental findings. This guide provides an objective comparison between D-Glucose-d1-3 and D-Mannitol-d1, two deuterium-labeled compounds, for use in metabolic tracing studies. The fundamental difference in their metabolic fate dictates their suitability for distinct research applications.

D-Glucose is a primary energy source for most living organisms and is actively transported into cells and metabolized through central carbon pathways.[1][2] Its labeled variant, this compound, therefore, serves as an excellent tracer to probe the dynamics of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] Conversely, D-Mannitol, a sugar alcohol, is largely considered metabolically inert in mammalian cells. Its deuterated form, D-Mannitol-d1, consequently finds its utility not as a tracer for intracellular metabolic pathways, but as a valuable tool for studying membrane transport, paracellular permeability, and as an osmotic control.

At a Glance: Key Differences

FeatureThis compoundD-Mannitol-d1
Metabolic Activity Actively metabolized via glycolysis, PPP, and TCA cycle in most cell types.Largely metabolically inert in mammalian cells; can be metabolized by some bacteria and fungi.
Primary Application Quantitative analysis of fluxes in central carbon metabolism.Non-metabolized control for transport studies, extracellular volume, and osmotic stress.
Information Yield Provides detailed insights into the activity of key metabolic pathways.Assesses membrane permeability and serves as a control for non-specific sugar transport effects.
Cellular Uptake Efficiently transported into cells by specific glucose transporters (GLUTs).Exhibits very low permeability across cell membranes in mammalian cells.

Quantitative Data Comparison

Due to the fundamental differences in their metabolic processing in mammalian systems, a direct quantitative comparison of their performance as tracers for the same metabolic pathways is not applicable. Instead, the following table summarizes the available quantitative data related to their primary applications.

Cellular Uptake Kinetics

The uptake of D-glucose is a well-characterized process mediated by specific transporters, whereas D-mannitol's entry into mammalian cells is significantly limited.

CompoundTransporterTypical Cell TypeK_m (mM)V_max (nmol/min/mg protein)Uptake Mechanism
D-GlucoseGLUT1Human Erythrocytes1.5 - 5.0~200Facilitated Diffusion
GLUT2Liver, Pancreatic β-cells15 - 20High CapacityFacilitated Diffusion
GLUT3Neurons~1.4HighFacilitated Diffusion
GLUT4Muscle, Adipose Tissue~5Insulin-dependentFacilitated Diffusion
D-Mannitol-d1Not ApplicableMammalian CellsNot DeterminedVery LowPassive Diffusion / Paracellular Transport

Metabolic Pathways and Experimental Workflows

The distinct metabolic fates of D-Glucose and D-Mannitol are central to their application as tracers.

This compound Metabolic Pathway

This compound enters the central carbon metabolism, and the deuterium label can be traced through various downstream metabolites.

Glucose_Metabolism This compound This compound Glucose-6-phosphate-d1 Glucose-6-phosphate-d1 This compound->Glucose-6-phosphate-d1 Glycolysis Pyruvate-d Pyruvate-d Glucose-6-phosphate-d1->Pyruvate-d Pentose Phosphate Pathway Intermediates-d Pentose Phosphate Pathway Intermediates-d Glucose-6-phosphate-d1->Pentose Phosphate Pathway Intermediates-d PPP TCA Cycle Intermediates-d TCA Cycle Intermediates-d Pyruvate-d->TCA Cycle Intermediates-d TCA Cycle

Metabolic fate of this compound.
D-Mannitol-d1 in Mammalian Cells

In mammalian systems, D-Mannitol-d1 is primarily restricted to the extracellular space and is not significantly metabolized.

Mannitol_Fate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Mannitol-d1_extracellular D-Mannitol-d1 D-Mannitol-d1_intracellular D-Mannitol-d1 (minimal uptake) D-Mannitol-d1_extracellular->D-Mannitol-d1_intracellular Low Permeability No significant\nmetabolism No significant metabolism

Fate of D-Mannitol-d1 in mammalian cells.

Experimental Protocols

General Workflow for a Tracer Study

The following diagram illustrates a generalized workflow for a metabolic tracer experiment, applicable to both this compound and D-Mannitol-d1, with the primary difference being the downstream analysis and interpretation.

Experimental_Workflow A 1. Cell Culture / Animal Model Preparation B 2. Tracer Introduction (e.g., media change, infusion) A->B C 3. Incubation / Tracer Administration Period B->C D 4. Sample Collection (e.g., cells, tissue, plasma) C->D E 5. Metabolite Extraction D->E F 6. Analytical Analysis (e.g., LC-MS, GC-MS) E->F G 7. Data Analysis & Interpretation F->G

Generalized workflow for a metabolic tracer study.
Detailed Methodologies

1. This compound Tracing in Cultured Cells

This protocol provides a framework for a typical experiment to trace glucose metabolism in vitro.

  • Cell Seeding: Plate cells in appropriate culture vessels and grow to the desired confluency.

  • Media Preparation: Prepare culture medium containing this compound at a known concentration. The rest of the medium components should be identical to the standard culture medium.

  • Tracer Introduction: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the this compound-containing medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

  • Sample Analysis: Analyze the extracts using mass spectrometry (LC-MS or GC-MS) to determine the isotopic enrichment in downstream metabolites of glycolysis, the PPP, and the TCA cycle.

2. D-Mannitol-d1 Permeability Assay in Cultured Cells

This protocol outlines a method to assess cellular permeability using D-Mannitol-d1.

  • Cell Seeding: Culture cells on a permeable support (e.g., Transwell inserts) to form a monolayer.

  • Tracer Introduction: Add medium containing a known concentration of D-Mannitol-d1 to the apical side of the monolayer.

  • Incubation: Incubate for various time points.

  • Sample Collection: Collect samples from the basolateral side at each time point.

  • Sample Analysis: Quantify the concentration of D-Mannitol-d1 in the basolateral samples using mass spectrometry.

  • Data Analysis: Calculate the permeability coefficient based on the rate of appearance of D-Mannitol-d1 in the basolateral compartment.

Conclusion

References

A Researcher's Guide to Quantifying Glycolysis: Validating D-Glucose-d1-3 Against Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the rate of glycolysis is paramount to understanding cellular metabolism in both healthy and diseased states. This guide provides a comprehensive comparison of methodologies for measuring glycolytic flux, with a focus on the validation of D-Glucose-d1-3 as a stable isotope tracer. We will objectively compare its performance with established alternatives, supported by experimental data and detailed protocols.

The metabolic pathway of glycolysis, the breakdown of glucose to pyruvate, is a fundamental cellular process.[1][2] Alterations in glycolytic rates are a hallmark of numerous diseases, including cancer, making its quantification a critical aspect of biomedical research. A variety of techniques have been developed to measure this metabolic flux, each with its own set of advantages and limitations. This guide will delve into the use of the deuterium-labeled tracer this compound and compare it to other prevalent methods: 13C-labeled glucose tracers, the Seahorse XF Analyzer, and radioactive glucose analogs.

Methods for Quantifying Glycolysis Rates

The choice of method for quantifying glycolysis depends on several factors, including the biological system under investigation, the specific scientific question being addressed, and the available instrumentation. Here, we compare four leading methodologies.

This compound: A Stable Isotope Tracer for Mass Spectrometry

Deuterium-labeled glucose, such as this compound, offers a non-radioactive and safe approach to trace the fate of glucose through metabolic pathways.[3] The incorporation of deuterium into downstream metabolites like lactate can be quantified using mass spectrometry (MS) to determine the rate of glycolysis. While less common than 13C-labeled tracers, deuterated glucose is a powerful tool, particularly for in vivo studies.[3][4]

13C-Labeled Glucose: The Gold Standard for Metabolic Flux Analysis

Stable isotope tracing using 13C-labeled glucose is a widely adopted and robust method for quantifying carbon flux through glycolysis and other central carbon pathways. By tracking the incorporation of 13C from glucose into downstream metabolites, researchers can gain detailed insights into the relative and absolute rates of metabolic reactions.

Seahorse XF Analyzer: Real-time Measurement of Extracellular Acidification

The Seahorse XF Analyzer provides a non-invasive method to measure the two major energy-producing pathways in the cell: glycolysis and mitochondrial respiration. It quantifies the extracellular acidification rate (ECAR), which is largely attributed to the excretion of lactate, a product of glycolysis. This allows for real-time analysis of glycolytic function in live cells.

Radioactive Tracers: A Sensitive, Traditional Approach

Radiolabeled glucose analogs, such as 2-deoxy-D-[3H]-glucose or [5-3H]-glucose, have historically been used to measure glucose uptake and glycolytic flux. These methods are highly sensitive but require specialized handling and disposal procedures due to the use of radioactivity.

Comparative Performance Data

The following table summarizes key performance characteristics of the different methods for quantifying glycolysis rates. Direct comparative data for this compound is limited; therefore, data from other deuterated glucose isotopes (e.g., [6,6'-2H2]glucose) are used as a proxy where noted.

Parameter This compound (Deuterated Glucose) 13C-Labeled Glucose Seahorse XF Analyzer Radioactive Tracers
Principle Stable Isotope Tracing (²H) & Mass SpectrometryStable Isotope Tracing (¹³C) & Mass SpectrometryExtracellular Flux Analysis (ECAR)Radioactivity Detection
Primary Measurement Deuterium enrichment in metabolites (e.g., lactate)¹³C enrichment in metabolitesProton efflux rateRadioactivity in cells/media
Invasiveness Minimally invasive (in vitro), requires cell lysis for MSMinimally invasive (in vitro), requires cell lysis for MSNon-invasive (in vitro)Invasive (requires cell lysis)
Real-time Analysis No (endpoint measurement)No (endpoint measurement)YesNo (endpoint measurement)
Safety Non-radioactive, safeNon-radioactive, safeNon-radioactive, safeRadioactive, requires special handling
Cost Moderate to highHighHigh (instrument)Moderate
Data Complexity High (requires expertise in MS and data analysis)High (requires expertise in MS and flux analysis)ModerateLow
In Vivo Application Feasible and increasingly usedFeasible, but can be complexNot applicableFeasible, but with safety constraints
Sensitivity HighHighHighVery High

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below.

Experimental Protocol 1: Quantifying Glycolysis with this compound and Mass Spectrometry

This protocol provides a general framework for using this compound to measure glycolytic flux.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • On the day of the experiment, replace the medium with glucose-free medium containing a known concentration of this compound. The concentration should be similar to that of glucose in standard medium.

  • Incubate the cells for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) to allow for the uptake and metabolism of the labeled glucose.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Develop a method to specifically detect and quantify the deuterated isotopologues of lactate and other relevant glycolytic intermediates.

4. Data Analysis:

  • Determine the fractional enrichment of deuterium in lactate at each time point.

  • Calculate the rate of lactate production from the linear increase in deuterium enrichment over time. This rate is indicative of the glycolytic flux.

Experimental Protocol 2: 13C-Metabolic Flux Analysis using [U-13C6]-Glucose

This protocol outlines the steps for a typical 13C-based metabolic flux analysis experiment.

1. Cell Culture and Isotopic Labeling:

  • Seed cells and grow them in standard medium.

  • Switch the cells to a medium containing [U-13C6]-glucose as the sole glucose source.

  • Incubate the cells until they reach a metabolic and isotopic steady state. The time required for this will vary depending on the cell type and the pathways of interest, but for glycolysis, it is typically achieved within minutes to a few hours.

2. Metabolite Extraction:

  • Follow the same quenching and extraction procedure as described in Protocol 1.

3. GC-MS or LC-MS/MS Analysis:

  • Analyze the extracted metabolites to determine the mass isotopomer distributions of key glycolytic intermediates (e.g., pyruvate, lactate, citrate).

4. Metabolic Flux Calculation:

  • Use specialized software to perform 13C-metabolic flux analysis (13C-MFA). This involves fitting the measured mass isotopomer distributions to a metabolic network model to calculate the intracellular fluxes.

Experimental Protocol 3: Seahorse XF Glycolytic Rate Assay

This protocol is based on the manufacturer's guidelines for the Agilent Seahorse XF Glycolytic Rate Assay.

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined density.

  • Allow the cells to attach and form a monolayer.

2. Assay Preparation:

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Replace the growth medium with pre-warmed Seahorse XF base medium supplemented with glutamine and pyruvate. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

3. Instrument Setup and Assay Execution:

  • Load the hydrated sensor cartridge with the glycolysis stress test compounds (glucose, oligomycin, and 2-deoxyglucose) into the appropriate injection ports.

  • Place the cell culture microplate into the Seahorse XF Analyzer.

  • The instrument will measure the basal ECAR, and then sequentially inject the compounds to measure glycolysis, glycolytic capacity, and glycolytic reserve.

4. Data Analysis:

  • The Seahorse XF software automatically calculates the key parameters of glycolytic function based on the changes in ECAR after each injection.

Experimental Protocol 4: Glycolytic Flux Measurement with [5-3H]-Glucose

This protocol describes a common method using a radioactive tracer.

1. Cell Culture and Labeling:

  • Plate cells in a multi-well plate.

  • Incubate the cells in a medium containing [5-3H]-glucose for a specific period.

2. Separation of 3H2O:

  • During the conversion of glucose to lactate in glycolysis, the tritium at the C-5 position of glucose is released into water (3H2O).

  • At the end of the incubation, collect the culture medium.

  • Separate the 3H2O from the unincorporated [5-3H]-glucose using methods like diffusion into a cold water trap or ion-exchange chromatography.

3. Scintillation Counting:

  • Measure the amount of 3H2O produced using a liquid scintillation counter.

4. Calculation of Glycolytic Flux:

  • The rate of 3H2O production is directly proportional to the rate of glycolysis. Normalize the results to cell number or protein content.

Visualizing Metabolic Pathways and Workflows

To better understand the processes described, the following diagrams have been generated using Graphviz.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG G3P Dehydrogenase P3G 3-Phosphoglycerate BPG->P3G Phosphoglycerate Kinase P2G 2-Phosphoglycerate P3G->P2G Phosphoglycerate Mutase PEP Phosphoenolpyruvate P2G->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The ten enzymatic steps of the glycolytic pathway.

Isotope_Tracing_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase CellCulture Cell Culture Labeling Isotope Labeling (e.g., this compound) CellCulture->Labeling Extraction Metabolite Extraction Labeling->Extraction MS Mass Spectrometry (LC-MS or GC-MS) Extraction->MS DataProcessing Data Processing MS->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis Method_Comparison cluster_Isotope Isotope Tracing cluster_NonIsotope Non-Isotopic Methods Quantifying Glycolysis Quantifying Glycolysis This compound This compound Quantifying Glycolysis->this compound 13C-Glucose 13C-Glucose Quantifying Glycolysis->13C-Glucose Seahorse XF Seahorse XF Quantifying Glycolysis->Seahorse XF Radioactive Tracers Radioactive Tracers Quantifying Glycolysis->Radioactive Tracers Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry 13C-Glucose->Mass Spectrometry ECAR Measurement ECAR Measurement Seahorse XF->ECAR Measurement Scintillation Counting Scintillation Counting Radioactive Tracers->Scintillation Counting

References

A Comparative Guide to D-Glucose-d1-3 in Metabolic Research: Accuracy, Precision, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism is fundamental to understanding health and disease, with stable isotope tracers serving as indispensable tools for elucidating the intricate network of biochemical reactions. Among these, isotopically labeled glucose molecules are paramount for investigating central carbon metabolism. This guide provides an objective comparison of D-Glucose-d1-3 with other commonly used glucose tracers, focusing on accuracy, precision, and practical application in metabolic research.

Principles of Isotope Tracing with Glucose

Stable isotope tracing involves introducing a labeled substrate, such as glucose, into a biological system and tracking the incorporation of the isotope into downstream metabolites. This allows for the quantification of metabolic fluxes—the rates of reactions in a metabolic network. The choice of tracer is critical and depends on the specific metabolic pathways under investigation.

This compound is a glucose molecule where a single hydrogen atom on the third carbon has been replaced with its stable isotope, deuterium (²H). Its utility lies in its ability to probe specific hydrogen exchange reactions and aspects of redox metabolism.

Comparison of this compound with Alternative Tracers

The performance of this compound is best understood in comparison to other widely used glucose tracers, primarily those labeled with carbon-13 (¹³C) and other deuterated forms of glucose.

FeatureThis compound[U-¹³C₆]glucoseOther Deuterated Glucoses (e.g., [6,6-²H₂]glucose)
Isotopic Label Single Deuterium (²H) at C-3Six Carbon-13 (¹³C) atomsMultiple Deuterium (²H) atoms at various positions
Primary Application Probing hydrogen exchange reactions, redox metabolism (NADH/NADPH production/consumption)Gold standard for tracing the carbon backbone through central carbon metabolism (glycolysis, PPP, TCA cycle)[1][2]Studying redox metabolism, fatty acid synthesis, and in vivo glucose kinetics[3]
Kinetic Isotope Effect (KIE) Present and can be significant, potentially altering reaction rates and complicating flux calculations.[2]Minimal, generally considered not to significantly impact metabolic fluxes.[4]Present and can be significant; measured to be relatively small (4-6%) for [6,6-²H₂]-glucose in some studies.
Isotope Loss Potential for deuterium loss through exchange reactions, which can affect the accuracy of flux measurements.Carbon-13 is stably incorporated into the carbon skeleton of metabolites.Deuterium loss can occur depending on the labeling position and the metabolic pathway.
Analytical Detection Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) SpectroscopyGC-MS, LC-MS, NMRGC-MS, NMR, Deuterium Metabolic Imaging (DMI)
Cost Generally less expensive than uniformly ¹³C-labeled glucose.Higher cost due to multiple ¹³C labels.Cost varies depending on the specific isotopologue and labeling pattern.

Note: Direct quantitative data on the accuracy and precision of this compound in metabolic flux analysis is limited in publicly available literature. The comparison above is based on the general principles of deuterated versus ¹³C-labeled tracers.

Key Considerations for Tracer Selection

Accuracy and the Kinetic Isotope Effect

A primary concern when using deuterated tracers is the kinetic isotope effect (KIE) . The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This can lead to slower reaction rates for deuterated molecules compared to their non-deuterated counterparts, potentially altering the metabolic fluxes being measured. While the KIE for ¹³C is negligible, for deuterium it can be significant and must be considered when interpreting results. For instance, a study on [6,6-²H₂]-glucose reported a relatively small KIE of 4-6%. The magnitude of the KIE for this compound would depend on the rate-limiting nature of the C-H bond cleavage at the C-3 position in the specific pathways being investigated.

Precision and Isotope Stability

The precision of a tracer experiment is influenced by the stability of the isotopic label. For this compound, there is a potential for the deuterium label to be lost through exchange reactions with protons from water in the cellular environment. This is particularly relevant in reactions catalyzed by certain isomerases and dehydrogenases. Such label loss can lead to an underestimation of the tracer's contribution to downstream metabolites, thereby affecting the precision of flux calculations. In contrast, the carbon-13 atoms in [U-¹³C₆]glucose are stably integrated into the carbon backbone of metabolites, providing a more robust trace.

Experimental Protocols

Below are generalized protocols for in vitro metabolic labeling with this compound and subsequent sample preparation for GC-MS analysis. These should be optimized for specific cell lines and experimental conditions.

In Vitro Metabolic Labeling with this compound

Objective: To label cellular metabolites by culturing cells in a medium containing this compound.

Materials:

  • Mammalian cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free version of the standard medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Cell scrapers

Protocol:

  • Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 10 mM) and dFBS.

  • Tracer Introduction: Aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the tracer. The incubation time should be sufficient to approach isotopic steady-state for the metabolites of interest.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the polar metabolites for analysis.

Sample Preparation and GC-MS Analysis of Labeled Metabolites

Objective: To derivatize and analyze the isotopic enrichment in key metabolites like lactate and pyruvate using GC-MS.

Materials:

  • Collected metabolite extract

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

  • GC-MS system

Protocol:

  • Sample Drying: Evaporate the methanol from the collected supernatant to dryness using a vacuum concentrator.

  • Derivatization:

    • Add the derivatization agent to the dried metabolite extract.

    • Incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to allow for complete derivatization of the metabolites.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the metabolites on a suitable GC column.

    • Analyze the mass isotopologue distributions of the target metabolites (e.g., lactate, pyruvate) in selected ion monitoring (SIM) mode.

  • Data Analysis: Correct the raw data for the natural abundance of isotopes and calculate the fractional enrichment of the deuterium label in the metabolites of interest.

Visualizing Metabolic Pathways and Experimental Workflows

Glycolysis and the Fate of the C-3 Hydrogen

The diagram below illustrates the central role of glycolysis in glucose metabolism and highlights the position of the deuterium label from this compound.

Glycolysis_Pathway cluster_redox Redox Reaction This compound This compound G6P Glucose-6-Phosphate-d1 This compound->G6P F6P Fructose-6-Phosphate-d1 G6P->F6P F16BP Fructose-1,6-Bisphosphate-d1 F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate-d1 F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate-d1 GAP->BPG NAD+ -> NADH+H+ GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate NADH+H+ -> NAD+

Caption: The glycolytic pathway showing the progression of the deuterium label from this compound.

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines a typical workflow for a stable isotope tracing experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A Cell Culture B Isotope Labeling with this compound A->B C Metabolite Quenching & Extraction B->C D Sample Derivatization C->D E GC-MS Analysis D->E F Data Processing & Isotopologue Distribution Analysis E->F G Metabolic Flux Analysis Modeling F->G H Flux Quantification & Interpretation G->H

Caption: A generalized workflow for metabolic flux analysis using stable isotope tracers.

Conclusion

This compound offers a valuable tool for investigating specific aspects of hydrogen metabolism and redox reactions that are not readily accessible with ¹³C-based tracers. However, researchers must be mindful of the potential for kinetic isotope effects and deuterium loss, which can impact the accuracy and precision of metabolic flux measurements. For comprehensive analysis of central carbon metabolism, [U-¹³C₆]glucose remains the gold standard due to the stability of the carbon label and the minimal kinetic isotope effect. The choice of tracer should ultimately be guided by the specific biological question, with a clear understanding of the strengths and limitations of each approach. A combination of different isotopic tracers can often provide the most complete picture of cellular metabolism.

References

Literature review of D-Glucose-d1-3 applications in metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Deuterated Glucose Isotopes for Metabolomics Research

A Note on D-Glucose-d1-3

Initial searches for "this compound" did not yield specific results, as this is not a standard nomenclature for isotopically labeled glucose. It is likely a typographical error. This guide will therefore focus on commonly utilized and commercially available deuterated glucose tracers, such as D-Glucose-6,6-d2 and D-Glucose-d7, and compare their applications and performance with the widely used ¹³C-labeled glucose in metabolomics.

Introduction to Isotopic Tracers in Metabolomics

Stable isotope tracing is a powerful technique for quantitatively tracking the flux of metabolites through biochemical pathways.[1] By introducing substrates labeled with stable isotopes like deuterium (²H or D) or carbon-13 (¹³C), researchers can trace the metabolic fate of these molecules.[2] This approach provides invaluable insights into cellular metabolism in various physiological and pathological states, such as cancer and diabetes.[1][3] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of experimental systems, including human studies.[1] The primary analytical techniques for detecting and quantifying labeled metabolites include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Comparison of Deuterated and ¹³C-Labeled Glucose Tracers

The choice between deuterated and ¹³C-labeled glucose is critical and depends on the specific metabolic pathways under investigation. The fundamental difference lies in the atoms they track: ¹³C-labeled glucose follows the carbon backbone, while deuterated glucose tracks the exchange of hydrogen atoms.

FeatureDeuterated Glucose (e.g., D-Glucose-6,6-d2, D-Glucose-d7)¹³C-Labeled Glucose (e.g., [U-¹³C]-Glucose)
Atom Traced Hydrogen (Deuterium)Carbon
Primary Applications Redox metabolism (NADPH production), in vivo studies, de novo lipogenesis.Central carbon metabolism (Glycolysis, PPP, TCA cycle), metabolic flux analysis.
Advantages Cost-effective, suitable for in vivo studies, provides unique insights into redox balance.Gold standard for metabolic flux analysis, extensive literature and established protocols, less prone to metabolic loss of label.
Disadvantages Potential for deuterium loss in enzymatic reactions, kinetic isotope effect can alter reaction rates.More expensive, limited insight into redox cofactor metabolism.
Quantitative Data from Metabolic Flux Analysis

The following table presents representative metabolic flux data from studies using ¹³C-labeled glucose in the A549 lung cancer cell line, a common model in cancer research. The values represent the net flux through key metabolic pathways, normalized to the glucose uptake rate. Direct comparative flux data for deuterated glucose in A549 cells is not as readily available, highlighting a difference in their primary applications.

Metabolic FluxRelative Rate (%)
Glycolysis100
Pentose Phosphate Pathway (Oxidative)15
TCA Cycle (from Glucose)30
Lactate Production85

Note: This data is illustrative and can vary based on experimental conditions.

Experimental Protocols

General Protocol for In Vitro Stable Isotope Tracing

This protocol provides a general framework for conducting a stable isotope tracing experiment in cultured cells.

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and proliferate overnight.

  • Tracer Medium Preparation: Prepare a culture medium that is devoid of natural glucose. To this base medium, add the desired isotopically labeled glucose (e.g., D-Glucose-6,6-d2 or [U-¹³C]-glucose) to the desired final concentration. It is recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.

  • Isotope Labeling: Replace the standard medium with the prepared tracer medium. The time required to reach isotopic steady-state varies between cell lines and metabolic pathways. A time-course experiment is recommended to determine the optimal labeling time.

  • Metabolite Extraction: At the end of the labeling period, rapidly quench metabolism by placing the culture plates on ice and aspirating the labeling medium. Wash the cells with ice-cold phosphate-buffered saline (PBS). Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

  • Sample Analysis: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS/MS) to determine the isotopic enrichment in downstream metabolites.

In Vivo Primed-Constant Infusion of D-Glucose-d2

This protocol is for quantifying glucose kinetics in vivo.

  • Subject Preparation: Subjects should fast overnight for 10-12 hours. Two intravenous catheters are inserted into contralateral arm veins, one for infusion and one for blood sampling.

  • Tracer Preparation: Prepare a sterile stock solution of D-Glucose-6,6-d2 in saline. The priming dose is calculated to rapidly bring the plasma glucose enrichment to a steady state and is typically 80-100 times the constant infusion rate per minute.

  • Infusion: Administer the priming dose as a bolus, followed immediately by a constant infusion of the D-Glucose-6,6-d2 solution.

  • Blood Sampling: Collect blood samples at baseline and at regular intervals during the infusion to measure plasma glucose concentration and isotopic enrichment.

  • Sample Preparation: Collect blood in tubes containing an anticoagulant and a glycolysis inhibitor. Centrifuge to separate plasma or serum and store at -80°C until analysis.

  • Data Analysis: Calculate the rate of glucose appearance (Ra) and disappearance (Rd) from the tracer dilution at isotopic steady state.

Signaling Pathways and Experimental Workflows

Central Carbon Metabolism Workflow

The following diagram illustrates a generalized experimental workflow for metabolic tracing studies using isotopically labeled glucose.

cluster_experimental_workflow Experimental Workflow A Cell Culture B Isotope Labeling (e.g., D-Glucose-d2) A->B C Metabolite Extraction B->C D MS Analysis (GC-MS or LC-MS/MS) C->D E Data Analysis D->E

Caption: A generalized experimental workflow for metabolic tracing.

Metabolic Fate of Deuterated Glucose

This diagram shows the primary metabolic pathways that can be traced using deuterated glucose, such as D-Glucose-6,6-d2.

cluster_metabolic_pathways Metabolic Fate of Deuterated Glucose Glucose D-Glucose-d2 G6P Glucose-6-P-d2 Glucose->G6P F6P Fructose-6-P-d2 G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate-d2 Glycolysis->Pyruvate Lactate Lactate-d2 Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Lipids De Novo Lipogenesis TCA->Lipids

Caption: Key metabolic pathways traced by deuterated glucose.

Comparison of Deuterated vs. ¹³C-Glucose Tracing

The following diagram illustrates the distinct information provided by deuterated and ¹³C-labeled glucose tracers.

cluster_comparison Tracer Comparison Deuterated Deuterated Glucose Redox Redox Metabolism (NADPH) Deuterated->Redox Tracks Hydrogen Carbon13 ¹³C-Glucose CentralCarbon Central Carbon Metabolism Carbon13->CentralCarbon Tracks Carbon

Caption: Conceptual comparison of deuterated and ¹³C-glucose.

Conclusion

Both deuterated and ¹³C-labeled glucose are powerful tools for metabolic flux analysis, each offering unique advantages. ¹³C-labeled glucose is the established standard for detailed characterization of central carbon metabolism. In contrast, deuterated glucose is invaluable for investigating redox metabolism and is a cost-effective option for in vivo studies. For a comprehensive understanding of cellular metabolism, a combination of both ¹³C and deuterated tracers can be employed.

References

A Comparative Guide to Deuterated Glucose Isotopes for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is critical for accurately mapping metabolic pathways and quantifying fluxes. This guide provides a comprehensive comparison of D-Glucose-d1-3 and other commonly used deuterated glucose isotopes, supported by experimental insights and detailed methodologies.

Deuterated glucose isotopes have emerged as powerful tools in metabolic research, offering a non-radioactive and safe alternative for tracing the fate of glucose in biological systems.[1] The position and number of deuterium labels on the glucose molecule significantly influence the tracer's utility in specific applications, its stability, and the interpretation of experimental data. This guide focuses on the characteristics and applications of various deuterated glucose isotopes to aid in the selection of the most suitable tracer for your research needs.

Performance Comparison of Deuterated Glucose Isotopes

The choice of a deuterated glucose isotope is dictated by the specific metabolic pathway under investigation and the analytical method employed. While direct comparative performance data for this compound is not extensively available in the public domain, we can infer its potential characteristics based on studies of other singly and multiply deuterated glucose molecules.

FeatureThis compound (Inferred)[6,6-²H₂]-GlucoseD-Glucose-d7
Primary Application Tracer for glycolysis and pentose phosphate pathway (PPP) flux analysis.[2]Widely used for measuring whole-body glucose turnover and tracing into lactate and glutamate.[3][4]Used in Deuterium Metabolic Imaging (DMI) for enhanced signal from glucose and downstream metabolites.[5]
Label Stability The deuterium at the C3 position is generally considered stable during glycolysis.Deuterium labels at the C6 position are relatively stable during glycolysis.Multiple labels provide a stronger signal but may be subject to varying rates of loss in different pathways.
Potential for Label Loss Lower risk of label loss compared to C1-labeled glucose.Minimal recycling of the label back to the original position after glycolysis and gluconeogenesis.Potential for label loss through various exchange reactions.
Kinetic Isotope Effect (KIE) A small KIE is expected, which may slightly alter metabolic rates compared to the unlabeled molecule.A measurable but relatively small KIE (4-6%) has been reported.The higher number of deuterium atoms may lead to a more pronounced KIE.
Analytical Detection NMR Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).NMR Spectroscopy, GC-MS.Deuterium Metabolic Imaging (DMI), NMR Spectroscopy.
Signal Intensity in DMI Lower expected signal compared to multiply deuterated isotopes.Moderate signal intensity.Significantly larger signals from glucose and downstream metabolites compared to D-Glucose-d2.

Key Considerations for Selecting a Deuterated Glucose Tracer

  • Metabolic Pathway of Interest: The stability of the deuterium label at different carbon positions varies across metabolic pathways. For instance, deuterium at the C1 position is susceptible to loss via the pentose phosphate pathway and through the action of phosphomannose isomerase. In contrast, labels at the C6 position, as in [6,6-²H₂]-glucose, are generally more stable during glycolysis.

  • Kinetic Isotope Effect (KIE): The substitution of hydrogen with the heavier deuterium isotope can lead to a slight reduction in the rate of enzymatic reactions. While often small, this effect should be considered when interpreting quantitative flux data.

  • Analytical Method: The choice of tracer can be influenced by the analytical technique being used. For example, highly deuterated molecules like D-Glucose-d7 are advantageous for applications requiring a strong signal, such as Deuterium Metabolic Imaging (DMI).

Experimental Protocols

A well-defined experimental protocol is crucial for obtaining reliable and reproducible results in metabolic tracing studies. Below is a general methodology for an in vitro cell culture labeling experiment using a deuterated glucose tracer.

In Vitro Cell Culture Labeling with Deuterated Glucose

Objective: To trace the metabolic fate of a deuterated glucose isotope in cultured cells.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Glucose-free culture medium

  • Deuterated glucose isotope (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Instrumentation for sample analysis (e.g., GC-MS, LC-MS, or NMR)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with a known concentration of the deuterated glucose isotope (e.g., 10 mM).

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a predetermined period (e.g., 1-24 hours) to allow for the uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Place the culture dish on dry ice to quench metabolic activity.

    • Add 1 mL of ice-cold 80% methanol to the dish.

    • Scrape the cells and collect the cell suspension into a microcentrifuge tube.

    • Vortex the suspension thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant, which contains the polar metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • The dried extract can then be derivatized for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS or NMR analysis.

  • Data Analysis: Analyze the samples to determine the incorporation of deuterium into downstream metabolites. Correct the data for the natural abundance of isotopes.

Metabolic Pathways

The following diagrams illustrate the central metabolic pathways where deuterated glucose isotopes are commonly used as tracers.

Glycolysis_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P Oxidative Phase NADPH NADPH G6P->NADPH F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate R5P->F6P Non-oxidative Phase R5P->GAP Non-oxidative Phase

Central Carbon Metabolism: Glycolysis and Pentose Phosphate Pathway.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

The Tricarboxylic Acid (TCA) Cycle.

Experimental_Workflow Start Cell Culture Labeling Labeling with Deuterated Glucose Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis (MS or NMR) Extraction->Analysis Data Data Interpretation Analysis->Data

A generalized experimental workflow for metabolic tracing studies.

References

Safety Operating Guide

Safe Disposal of D-Glucose-d1-3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to handle D-Glucose-d1-3 with appropriate safety measures. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Operations should be conducted in a well-ventilated area to prevent the inhalation of any dust. In the event of a spill, the material should be swept or vacuumed into a suitable container for disposal, taking care to minimize dust generation.

Quantitative Data Summary

The following table summarizes key physical and safety data for D-glucose and its isotopically labeled variants. This information is essential for a comprehensive understanding of the substance's properties.

PropertyValueSource
Chemical Formula C₆H₁₁DO₆GlpBio
Molecular Weight 181.16 g/mol GlpBio
CAS Number 106032-60-4GlpBio
Solubility Soluble in water (≥ 100 mg/mL)GlpBio
Storage Temperature -20°CGlpBio
Hazard Classification Not generally classified as hazardous

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on whether the substance is contaminated with hazardous materials.

1. Uncontaminated this compound:

For pure, uncontaminated this compound, the disposal procedure is straightforward:

  • Small Quantities (Solid): Small amounts of solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.

  • Aqueous Solutions: Dilute aqueous solutions can generally be poured down the sanitary sewer system. It is recommended to flush the drain with a large amount of water to ensure adequate dilution.

  • Large Quantities: For larger quantities of either solid or dissolved this compound, it is best practice to contact a licensed professional waste disposal service to ensure compliance with local regulations.

2. Contaminated this compound:

If this compound is mixed with hazardous substances, it must be treated as hazardous waste:

  • Segregation: Keep the contaminated waste separate from non-hazardous waste streams.

  • Labeling: The waste container must be clearly labeled with its complete contents, including the names and concentrations of all components.

  • Storage: Store the sealed, compatible container in a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.

3. Decontamination of Empty Containers:

Empty containers that previously held this compound should be triple-rinsed with a suitable solvent, such as water. The resulting rinsate should be disposed of following the guidelines for aqueous solutions. Once decontaminated, the containers can typically be disposed of as regular trash or recycled, in accordance with institutional policies.

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the appropriate disposal route for this compound waste.

This compound Disposal Workflow cluster_start cluster_assessment cluster_uncontaminated cluster_contaminated cluster_end start Start: this compound Waste assess_contamination Is the waste mixed with hazardous substances? start->assess_contamination assess_quantity Assess Quantity assess_contamination->assess_quantity No treat_hazardous Treat as Hazardous Waste assess_contamination->treat_hazardous Yes dispose_trash Dispose in Regular Lab Trash (securely contained) assess_quantity->dispose_trash Small Solid Quantity dispose_drain Dispose Down Drain with Copious Water assess_quantity->dispose_drain Dilute Aqueous Solution dispose_professional_nonhaz Contact Licensed Waste Disposal Service assess_quantity->dispose_professional_nonhaz Large Quantity end End of Process dispose_trash->end dispose_drain->end dispose_professional_nonhaz->end segregate Segregate and Label Container treat_hazardous->segregate store_hazardous Store in Designated Hazardous Waste Area segregate->store_hazardous dispose_professional_haz Arrange Professional Hazardous Waste Disposal store_hazardous->dispose_professional_haz dispose_professional_haz->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Glucose-d1-3. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes. While D-Glucose and its isotopically labeled analogues are generally not classified as hazardous substances, following standard laboratory safety protocols is paramount.[1][2]

Personal Protective Equipment (PPE)

Standard laboratory best practices necessitate the use of personal protective equipment to prevent contamination and ensure personal safety.[3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shieldsProtects eyes from airborne particles during handling.
Hand Protection Disposable GlovesNitrile gloves are recommendedPrevents direct skin contact and potential contamination of the sample.
Body Protection Laboratory CoatFull-lengthShields skin and personal clothing from accidental spills.
Foot Protection Closed-Toe ShoesSubstantial shoes that cover the entire footProtects feet from spills and falling objects.
Respiratory Dust MaskRecommended when handling large quantitiesPrevents inhalation of dust, which can be a respiratory irritant.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to its use in experimental settings.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to moisture and direct sunlight. Recommended storage temperatures are typically between 15-25°C.

2. Preparation and Handling:

  • Work Area: Conduct all handling and preparation in a designated clean area, away from potential contaminants.

  • Equipment: Use clean spatulas, weighing paper, and glassware to prevent cross-contamination.

  • Weighing: When weighing the compound, minimize the creation of dust. For larger quantities, consider weighing in a fume hood or using a balance with a draft shield.

  • Dissolving: this compound is soluble in water. When preparing solutions, add the solid to the solvent slowly while stirring to ensure it dissolves completely.

Disposal Plan

While this compound is not classified as a hazardous substance, it should be disposed of as chemical waste to prevent environmental contamination.

  • Solid Waste: Place unused or waste this compound in a clearly labeled, sealed container for chemical waste.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be disposed of in the appropriate laboratory waste stream.

  • Waste Collection: Engage a licensed professional waste disposal service for the final disposal of the chemical waste.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Preparation Preparation for Use Storage->Preparation Experiment Use in Experiment Preparation->Experiment Collect_Solid Collect Solid Waste Experiment->Collect_Solid Generate Waste Collect_Contaminated Collect Contaminated Materials Experiment->Collect_Contaminated Generate Waste Waste_Container Seal in Labeled Container Collect_Solid->Waste_Container Collect_Contaminated->Waste_Container Professional_Disposal Professional Waste Disposal Waste_Container->Professional_Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.